molecular formula C27H29Cl2FN8O3 B2932101 BMS-599626 dihydrochloride

BMS-599626 dihydrochloride

Cat. No.: B2932101
M. Wt: 603.5 g/mol
InChI Key: SKHKFWSXLCGMNF-IKXQUJFKSA-N
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Description

BMS-599626 dihydrochloride is a useful research compound. Its molecular formula is C27H29Cl2FN8O3 and its molecular weight is 603.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27FN8O3.2ClH/c1-17-23(34-27(37)39-15-22-14-38-8-7-29-22)13-36-25(17)26(30-16-32-36)33-21-5-6-24-19(10-21)11-31-35(24)12-18-3-2-4-20(28)9-18;;/h2-6,9-11,13,16,22,29H,7-8,12,14-15H2,1H3,(H,34,37)(H,30,32,33);2*1H/t22-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKFWSXLCGMNF-IKXQUJFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=NN2C=C1NC(=O)OC[C@@H]3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29Cl2FN8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BMS-599626 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-599626 dihydrochloride (B599025), a potent and selective pan-HER kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Core Mechanism of Action: Dual Inhibition of HER1 (EGFR) and HER2

BMS-599626 is a selective, orally bioavailable small molecule inhibitor that primarily targets the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases, specifically HER1 (also known as EGFR) and HER2.[1][2] Its mechanism of action is centered on the inhibition of the kinase activity of these receptors, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.[3][4]

Biochemical assays have demonstrated that BMS-599626 potently inhibits HER1 and HER2 with IC50 values of 20 nM and 30 nM, respectively.[2] The compound exhibits selectivity for HER1 and HER2 over other kinases, such as HER4 (IC50 = 190 nM), and is significantly less potent against VEGFR2, c-Kit, Lck, and MEK.[2] Interestingly, studies suggest that BMS-599626 inhibits HER1 and HER2 through distinct mechanisms.[3]

By inhibiting HER1 and HER2, BMS-599626 effectively abrogates receptor autophosphorylation and downstream signaling cascades.[1][3] This leads to the inhibition of key pathways such as the MAPK and Akt signaling pathways, which are critical for cell growth and survival.[1][4]

A significant aspect of BMS-599626's mechanism is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[3] In tumor cells where co-expression and heterodimerization of HER1 and HER2 are major drivers of growth, this dual inhibition provides a comprehensive blockade of oncogenic signaling.[3]

Secondary Mechanism of Action: Overcoming Multidrug Resistance through ABCG2 Inhibition

In addition to its primary activity as a pan-HER kinase inhibitor, BMS-599626 has been identified as a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP). Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it actively effluxes chemotherapeutic agents, reducing their intracellular concentration and efficacy.

BMS-599626 has been shown to inhibit the efflux function of ABCG2 at nanomolar concentrations. This action increases the intracellular accumulation of co-administered chemotherapeutic drugs that are substrates of ABCG2, thereby sensitizing resistant cancer cells to these agents. Mechanistic studies indicate that BMS-599626 inhibits the ATPase activity of ABCG2, suggesting a direct interaction with the transporter. This effect is achieved without altering the protein expression or cellular localization of ABCG2.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inhibitory activity of BMS-599626.

Table 1: Inhibitory Activity against HER Family Kinases

TargetIC50 (nM)
HER1 (EGFR)20[2]
HER230[2]
HER4190[2]

Table 2: Cellular Activity of BMS-599626

Cell LineCellular EffectIC50 (µM)
Sal2 (CD8-HER2 fusion)Inhibition of receptor autophosphorylation0.3[1]
Sal2 (CD8-HER2 fusion)Inhibition of MAPK phosphorylation0.22[1]
GEO (HER1 overexpressing)Inhibition of EGF-stimulated HER1 phosphorylation0.75[1]
Various HER1/HER2 dependent tumor cell linesInhibition of proliferation0.24 - 1[1][3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BMS-599626.

HER_Signaling_Inhibition cluster_inhibitor HER1 HER1 (EGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway HER1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-Akt Pathway HER1->PI3K_AKT HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT BMS599626 BMS-599626 BMS599626->HER1 Inhibits Kinase Activity BMS599626->HER2 Inhibits Kinase Activity Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival

Figure 1: Inhibition of HER1/HER2 Downstream Signaling by BMS-599626.

ABCG2_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular ABCG2 ABCG2 Transporter Chemo Chemotherapeutic Drug Ext_Chemo Extracellular Chemotherapeutic Drug Chemo->Ext_Chemo Efflux BMS599626 BMS-599626 BMS599626->ABCG2 Inhibits Ext_Chemo->Chemo Influx

Figure 2: Inhibition of ABCG2-Mediated Drug Efflux by BMS-599626.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of BMS-599626. These are generalized methods and may require optimization for specific experimental conditions.

HER2 Kinase Assay (In Vitro)

This assay determines the ability of BMS-599626 to inhibit the kinase activity of recombinant HER2.

  • Reagents and Materials:

    • Recombinant human HER2 kinase domain.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • BMS-599626 dihydrochloride stock solution (in DMSO).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well plates.

  • Procedure: a. Prepare serial dilutions of BMS-599626 in kinase assay buffer. b. In a 384-well plate, add the diluted BMS-599626 or vehicle control (DMSO). c. Add the HER2 enzyme to each well. d. Add the peptide substrate to each well. e. Initiate the kinase reaction by adding ATP to each well. f. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). g. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. h. Calculate the percent inhibition of HER2 kinase activity for each concentration of BMS-599626 and determine the IC50 value.

Western Blot Analysis of HER2 and Akt Phosphorylation

This method is used to assess the effect of BMS-599626 on the phosphorylation status of HER2 and its downstream effector Akt in cancer cell lines.

  • Reagents and Materials:

    • HER2-overexpressing cancer cell line (e.g., SK-BR-3, BT-474).

    • Cell culture medium and supplements.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-HER2 (Tyr1248), anti-total-HER2, anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure: a. Seed cells in multi-well plates and allow them to adhere. b. Treat the cells with various concentrations of BMS-599626 or vehicle control for a specified duration. c. Lyse the cells and quantify the protein concentration. d. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. e. Block the membrane and incubate with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an ECL substrate and an imaging system. h. Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Cell Proliferation Assay

This assay measures the effect of BMS-599626 on the growth of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines (HER2-positive and HER2-negative).

    • Cell culture medium and supplements.

    • This compound.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • 96-well plates.

  • Procedure: a. Seed cells in 96-well plates at a predetermined density. b. After 24 hours, treat the cells with serial dilutions of BMS-599626 or vehicle control. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well according to the manufacturer's instructions. e. Measure the absorbance or luminescence using a plate reader. f. Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

HER1/HER2 Heterodimerization by Co-Immunoprecipitation

This technique is used to determine if BMS-599626 can inhibit the interaction between HER1 and HER2.[5]

  • Reagents and Materials:

    • Cell line co-expressing HER1 and HER2 (e.g., SK-BR-3).

    • EGF (Epidermal Growth Factor).

    • This compound.

    • Lysis buffer for co-immunoprecipitation.

    • Anti-HER2 antibody for immunoprecipitation.

    • Protein A/G agarose (B213101) beads.

    • Primary antibodies for Western blot: anti-HER1 and anti-HER2.

  • Procedure: a. Treat cells with BMS-599626 or vehicle, followed by stimulation with EGF to induce heterodimerization. b. Lyse the cells and pre-clear the lysates. c. Incubate the lysates with an anti-HER2 antibody overnight at 4°C. d. Add protein A/G agarose beads to pull down the HER2-antibody complexes. e. Wash the beads to remove non-specific binding. f. Elute the immunoprecipitated proteins and analyze by Western blot using anti-HER1 and anti-HER2 antibodies. A decrease in the amount of HER1 co-immunoprecipitated with HER2 in the presence of BMS-599626 indicates inhibition of heterodimerization.

ABCG2 ATPase Activity Assay

This assay measures the effect of BMS-599626 on the ATPase activity of the ABCG2 transporter.[6][7]

  • Reagents and Materials:

    • Membrane vesicles from Sf9 insect cells overexpressing human ABCG2.[6][7]

    • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 1 mM ouabain).[7]

    • MgCl2 and ATP.

    • This compound.

    • Sodium orthovanadate (a phosphate (B84403) analog that inhibits P-type ATPases).

    • Reagents for detecting inorganic phosphate.

  • Procedure: a. Incubate the ABCG2-containing membrane vesicles with various concentrations of BMS-599626 in the assay buffer. b. Initiate the reaction by adding Mg-ATP. c. Incubate at 37°C for a defined period (e.g., 20 minutes).[6] d. Stop the reaction and measure the amount of inorganic phosphate released. e. Determine the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate. f. Calculate the percent inhibition of ABCG2 ATPase activity by BMS-599626.

Conclusion

This compound is a potent pan-HER kinase inhibitor with a dual mechanism of action. Its primary activity involves the direct inhibition of HER1 and HER2 kinase activity, leading to the suppression of critical downstream signaling pathways that drive tumor growth and survival. Additionally, its ability to inhibit the ABCG2 transporter provides a secondary mechanism to overcome multidrug resistance, a significant challenge in cancer therapy. This comprehensive mode of action makes BMS-599626 a valuable tool for cancer research and a promising candidate for further therapeutic development.

References

An In-depth Technical Guide to the Discovery and Development of AC480, a Pan-HER Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of transmembrane receptor tyrosine kinases, is a critical driver in the pathogenesis of several cancers, most notably in 20-30% of invasive breast cancers where its amplification is linked to aggressive disease and reduced survival[1]. The development of therapies targeting HER2 has significantly improved patient outcomes[2]. AC480 (also known as BMS-599626) emerged as an orally bioavailable, potent, and selective pan-HER tyrosine kinase inhibitor designed to block signaling from HER1 (EGFR), HER2, and HER4[3][4][5]. This document provides a detailed technical overview of the discovery, mechanism of action, and the preclinical and early clinical development of AC480.

The HER2 Signaling Pathway and Therapeutic Rationale

HER2 is the preferred dimerization partner for other ErbB family members (HER1, HER3, HER4)[6]. Upon dimerization, the intracellular tyrosine kinase domains become activated, leading to autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and Ras/MAPK pathways, which are crucial for cell proliferation, survival, differentiation, and invasion[6][7][8]. Unlike other family members, HER2 has no known natural ligand and can be activated through heterodimerization with other ligand-bound ErbB receptors or by homodimerization when overexpressed[7][9]. The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/Akt pathway[2][8].

The therapeutic rationale for a pan-HER inhibitor like AC480 is based on the extensive crosstalk and potential for resistance mechanisms within the HER family[10]. By inhibiting multiple HER receptors simultaneously, AC480 aims to provide a more comprehensive and durable blockade of oncogenic signaling compared to agents that target only a single receptor[10].

Caption: HER2 Signaling Pathway and AC480's Point of Inhibition.

Preclinical Discovery and Characterization

AC480 was identified as a selective and orally bioavailable dual inhibitor of HER1 and HER2[5][11]. It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2[4].

In Vitro Kinase and Cellular Activity

AC480 demonstrated potent inhibition of HER family kinases. It is highly selective for HER1 and HER2, with approximately 8-fold less potency against HER4 and over 100-fold selectivity against other kinases such as VEGFR2, c-Kit, and Lck[4][5]. The inhibitory concentrations (IC50) and binding constants (Ki) are summarized below.

Target KinaseIC50 (nM)Ki (nM)Selectivity vs. HER2Reference
HER1 (EGFR) 20 - 222~1.5x more potent[4][5][11]
HER2 30 - 3251x[4][5][11]
HER4 190-~6.3x less potent[4][5][11]
VEGFR2 >2,500->83x less potent[4][5][11]
c-Kit >2,500->83x less potent[4][5][11]
Lck >2,500->83x less potent[4][5][11]
MET >2,500->83x less potent[4]
Table 1: In Vitro Kinase Inhibition Profile of AC480.

This potent kinase inhibition translated into effective anti-proliferative activity across a broad panel of tumor cell lines that are dependent on HER1 and/or HER2 signaling[5][10][11].

Cell LineCancer TypeHER StatusIC50 (µM)Reference
Sal2 Murine Salivary GlandHER1/HER2 Dependent0.24[4]
BT474 Human BreastHER2 Amplified0.31[4]
KPL-4 Human BreastHER2 Amplified0.38[4]
N87 Human GastricHER2 Amplified0.45[4]
AU565 Human BreastHER2 Amplified0.63[4]
HCC1954 Human BreastHER2 Amplified0.34[4]
PC9 Human LungHER1 Dependent0.34[4]
GEO Human ColonHER1 Overexpressing0.90[4]
Table 2: In Vitro Anti-proliferative Activity of AC480.
In Vivo Antitumor Efficacy

Oral administration of AC480 resulted in significant, dose-dependent tumor growth inhibition in multiple human tumor xenograft models in athymic nude mice. The compound showed robust activity in models with HER2 gene amplification as well as those overexpressing HER1[4][5].

Xenograft ModelCancer TypeDosing (p.o., daily)OutcomeReference
Sal2 Murine Salivary Gland60 - 240 mg/kgDose-dependent tumor growth inhibition[4][5][11]
KPL-4 Human Breast180 mg/kg (MTD)Potent antitumor activity[4]
GEO Human Colon-Tumor growth inhibition[5][11]
N87 Human Gastric-Similar activity to other HER2 models[5]
BT474 Human Breast-Similar activity to other HER2 models[5]
A549 Human NSCLC-Antitumor activity observed[5]
Table 3: Summary of In Vivo Antitumor Efficacy of AC480.
Mechanism of Action Studies

AC480 was shown to inhibit the phosphorylation of HER1, HER2, and HER3 in a dose-dependent manner in various cell lines[10]. This receptor-level inhibition led to the attenuation of downstream signaling through both the PI3K/Akt and Ras/MAPK pathways[10]. In head and neck squamous cell carcinoma (HNSCC) HN-5 cells, AC480 inhibited the expression of pEGFR and pHER2, which subsequently reduced levels of pAkt and pMAPK[12]. This inhibition of key signaling proteins resulted in cell cycle arrest in the G1 phase and an enhancement of radiosensitivity, suggesting a potential role in combination with radiotherapy[12]. The mechanism for radiosensitization appeared to involve the inhibition of DNA repair, as evidenced by the prolonged presence of γ-H₂AX foci after radiation[12].

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Kinase_Assay Biochemical Kinase Assay (IC50, Ki determination) Cell_Phospho Cell-Based Phosphorylation Assay (pHER1, pHER2, pAkt) Kinase_Assay->Cell_Phospho Confirm Cellular Target Engagement Cell_Prolif Cell Proliferation Assay (IC50 across cell lines) Cell_Phospho->Cell_Prolif Assess Phenotypic Effect PK_Studies Pharmacokinetic Studies (Mice) Cell_Prolif->PK_Studies Lead Candidate Selection Xenograft Tumor Xenograft Models (Efficacy, Tolerability) PK_Studies->Xenograft Inform Dosing Regimen Phase_I Phase I Clinical Trial (Safety, MTD, PK, PD) Xenograft->Phase_I Advance to Clinic

Caption: General Experimental Workflow for HER2 Inhibitor Development.

Clinical Development

AC480 advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in patients with advanced solid tumors.

Pharmacokinetics

In a Phase I study, oral administration of AC480 demonstrated that maximum concentration (Cmax) and overall exposure increased with the dose[13]. A key study in patients with recurrent malignant glioma (NCT01245543) provided critical data on the drug's ability to penetrate the central nervous system. In this study, patients received 300 mg of AC480 orally twice daily[14]. The results showed that AC480 was present in all tumor samples, with concentrations ranging from 2561 to 8703 ng/mL (5 to 16 µM)[15]. Notably, the tumor-to-plasma concentration ratios ranged from 3 to 11, indicating that drug levels in the tumor significantly exceeded those in the plasma[15].

ParameterFindingStudy PopulationReference
Dose Proportionality Cmax and exposure increased with doseAdvanced solid tumors[13]
Tumor Penetration Tumor concentrations: 2561-8703 ng/mLRecurrent malignant glioma[15]
Tumor/Plasma Ratio 3 to 11Recurrent malignant glioma[15]
Table 4: Summary of Human Pharmacokinetic Findings for AC480.
Safety and Preliminary Efficacy

AC480 was generally well-tolerated in Phase I trials[13]. The most common side effects reported were generally mild to moderate and included nausea, vomiting, diarrhea, fatigue, cough, rash, anemia, and elevation of liver enzymes[14]. In the initial Phase I study, eleven patients with a range of tumor types experienced stable disease and received treatment for four months or longer[13]. Pharmacodynamic analysis of skin and tumor biopsies confirmed that the EGFR and HER2 pathways were affected by the treatment[13]. Furthermore, positron emission tomography (PET) imaging showed a metabolic response in 2 of 10 evaluated patients[13].

Experimental Methodologies

Recombinant HER2 Kinase Assay

The intracellular domain of HER2 can be subcloned into a vector like pBlueBac4 and expressed in an appropriate system (e.g., insect cells)[4]. The recombinant protein is then purified using chromatography, such as on a DEAE-Sepharose column[4]. The kinase activity is measured by assessing the transfer of phosphate (B84403) from ATP to a substrate peptide. The inhibitory activity of AC480 is determined by incubating the enzyme with varying concentrations of the compound and measuring the reduction in kinase activity to calculate an IC50 value.

Cell Proliferation Assays

Tumor cell lines are seeded in 96-well plates and allowed to attach. The cells are then treated with a range of concentrations of AC480 for a period of 72-96 hours. Cell viability or proliferation is assessed using a colorimetric assay such as Sulforhodamine B (SRB) or MTS. The absorbance is read, and the data are used to generate dose-response curves from which IC50 values are calculated[16].

In Vivo Xenograft Studies

Human tumor cells (e.g., N87, BT474, KPL-4) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice)[4]. When tumors reach a specified size, mice are randomized into vehicle control and treatment groups. AC480 is administered orally at various doses, typically once daily[5]. Tumor volume is measured regularly (e.g., twice weekly) with calipers. Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., tumor growth inhibition percentage)[4][5].

HER2 Status Evaluation

Clinical evaluation of HER2 status in patient tumors is critical for selecting appropriate therapies. Standard methods include:

  • Immunohistochemistry (IHC): This method detects the overexpression of the HER2 protein on the cell surface. Results are scored from 0 to 3+[17][18].

  • In Situ Hybridization (ISH): This technique measures the amplification of the HER2 gene. It can be performed using fluorescence (FISH) or bright-field (CISH/DISH) microscopy. The result is often reported as a ratio of the HER2 gene copy number to a control probe for chromosome 17 (CEP17)[17][19][20]. A ratio of ≥2.0 is typically considered positive[17].

Conclusion

AC480 (BMS-599626) is a potent, selective, and orally bioavailable pan-HER inhibitor that effectively blocks signaling through the HER family of receptors. Preclinical data robustly demonstrated its ability to inhibit HER-driven cancer cell proliferation in vitro and suppress tumor growth in vivo. Early clinical trials established a manageable safety profile and demonstrated target engagement and preliminary signs of clinical activity in patients with advanced solid tumors. The compound's ability to achieve high concentrations in brain tumors relative to plasma suggested its potential for treating CNS malignancies. While the development landscape for HER2 inhibitors has evolved significantly, the foundational discovery and characterization of AC480 provide a valuable case study in the design and evaluation of targeted kinase inhibitors.

References

BMS-599626 Dihydrochloride: A Technical Guide to its Target Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1][2][3] Developed for therapeutic applications in oncology, its primary mechanism of action revolves around the targeted inhibition of key drivers of tumor cell proliferation and survival. This technical guide provides an in-depth overview of the target profile of BMS-599626 dihydrochloride (B599025), including its primary and secondary targets, mechanism of action, and detailed experimental protocols for the key assays used in its characterization.

Core Target Profile

BMS-599626 is a pan-HER inhibitor, demonstrating high potency against HER1 (also known as epidermal growth factor receptor or EGFR) and HER2 (also known as ErbB2).[2][3][4] It also exhibits activity against HER4, albeit with reduced potency.[2][3] A key feature of its mechanism is the inhibition of both receptor homodimer and heterodimer signaling, which is crucial in tumors where co-expression and interaction between HER family members drive oncogenesis.[5][6]

Quantitative Kinase Inhibition Data

The inhibitory activity of BMS-599626 has been quantified through biochemical assays against recombinant kinases. The half-maximal inhibitory concentration (IC50) values for its primary targets are summarized in the table below.

TargetIC50 (nM)Ki (nM)Mode of Inhibition
HER1 (EGFR)20[2][7]2[2]ATP-competitive[2]
HER2 (ErbB2)30[2][7]5[2]ATP-noncompetitive[2]
HER4 (ErbB4)190[2][3]Not ReportedNot Reported
Kinase Selectivity Profile

BMS-599626 has been demonstrated to be highly selective for the HER family of kinases. While it was evaluated against a broad panel of over 100 diverse protein kinases, the comprehensive quantitative data from this large-scale screening is not publicly available.[1] However, it has been reported to be significantly less potent against other kinases, as highlighted in the table below.

KinasePotency Relative to HER1/HER2
VEGFR2>100-fold less potent[2][3]
c-Kit>100-fold less potent[2][3]
Lck>100-fold less potent[2][3]
MET>100-fold less potent[2]
MEK>100-fold less potent[3]

Mechanism of Action and Signaling Pathways

BMS-599626 exerts its anti-tumor effects by inhibiting the autophosphorylation of HER1 and HER2, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[5] By blocking the kinase activity of these receptors, BMS-599626 effectively abrogates the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt signaling cascades.[3]

A crucial aspect of its mechanism is the inhibition of HER1/HER2 heterodimerization.[5][6] In many cancers, the formation of these heterodimers is a key driver of malignant progression. Unlike some other inhibitors that may stabilize inactive heterodimers, BMS-599626 actively prevents their formation.[5]

HER_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER1 HER1 (EGFR) HER1_dimer HER1/HER1 Homodimer HER1->HER1_dimer HER1_HER2_dimer HER1/HER2 Heterodimer HER1->HER1_HER2_dimer HER2 HER2 HER2_dimer HER2/HER2 Homodimer HER2->HER2_dimer HER2->HER1_HER2_dimer PI3K PI3K HER1_dimer->PI3K Ras Ras HER1_dimer->Ras HER2_dimer->PI3K HER2_dimer->Ras HER1_HER2_dimer->PI3K HER1_HER2_dimer->Ras BMS599626 BMS-599626 BMS599626->HER1 Inhibits Kinase Activity BMS599626->HER2 Inhibits Kinase Activity BMS599626->HER1_HER2_dimer Inhibits Heterodimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: BMS-599626 Inhibition of HER Signaling Pathways.

Secondary Target Profile: ABCG2 Transporter

Interestingly, BMS-599626 has been identified as a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP).[7] ABCG2 is a multidrug resistance protein that can efflux various chemotherapeutic agents from cancer cells, thereby reducing their efficacy. BMS-599626 inhibits the efflux function of ABCG2 at nanomolar concentrations without altering the protein's expression or cell surface localization.[7] This is achieved through the inhibition of the transporter's ATPase activity.[7] This secondary activity suggests a potential role for BMS-599626 in overcoming multidrug resistance in cancer therapy.

ABCG2_Inhibition cluster_membrane Cell Membrane ABCG2 ABCG2 Transporter Chemo_out Chemotherapeutic Drug (extracellular) ABCG2->Chemo_out ADP ADP + Pi ABCG2->ADP Chemo_in Chemotherapeutic Drug (intracellular) Chemo_in->ABCG2 Efflux BMS599626 BMS-599626 BMS599626->ABCG2 Inhibits ATPase & Efflux Function ATP ATP ATP->ABCG2 Hydrolysis

Figure 2: Inhibition of ABCG2 Transporter by BMS-599626.

Experimental Protocols

Biochemical Kinase Inhibition Assay

This protocol outlines the methodology used to determine the IC50 values of BMS-599626 against HER family kinases.

  • Enzyme Source: Recombinant cytoplasmic domains of HER1, HER2, and HER4 are expressed in and purified from Sf9 insect cells. HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins, while HER2 is expressed as an untagged protein.

  • Assay Buffer: The reaction is performed in a buffer containing 50 mM Tris-HCl (pH 7.7), 10 mM MnCl2, 2 mM DTT, and 0.1 mg/mL bovine serum albumin.

  • Reaction Mixture: The final reaction volume of 50 µL contains the purified kinase, the substrate poly(Glu/Tyr) (4:1) at a concentration of 1.5 µM, 1 µM ATP, and 0.15 µCi of [γ-33P]ATP.

  • Inhibitor Addition: BMS-599626 is serially diluted and added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for 1 hour at 27°C.

  • Termination: The reaction is stopped by the addition of 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA, followed by 108 µL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid.

  • Detection: Acid-insoluble proteins are captured on GF/C Unifilter plates. The incorporation of radioactive phosphate (B84403) into the substrate is quantified by liquid scintillation counting.

  • Data Analysis: The percent inhibition of kinase activity is calculated relative to a vehicle control. IC50 values are determined by nonlinear regression analysis of the dose-response curves.

Cellular Proliferation Assay

This protocol describes the method to assess the anti-proliferative activity of BMS-599626 on various cancer cell lines.

  • Cell Culture: Tumor cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: BMS-599626 is serially diluted in culture medium and added to the cells. The final DMSO concentration should not exceed 1%.

  • Incubation: Cells are incubated with the compound for 72 hours.

  • Viability Assessment (MTT Assay): Cell viability is determined using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega) or a similar MTT-based reagent. The absorbance is read on a plate reader.

  • Viability Assessment ([3H]Thymidine Uptake Assay): For some cell lines, proliferation is measured by [3H]thymidine incorporation. After the 72-hour incubation with the compound, cells are pulsed with 0.4 µCi/well of [3H]thymidine for 3 hours. Cells are then harvested, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Western Blot Analysis of Downstream Signaling

This protocol details the procedure for examining the effect of BMS-599626 on the phosphorylation status of key signaling proteins.

  • Cell Treatment: Cells are seeded and grown to 70-80% confluency. They are then treated with various concentrations of BMS-599626 for a specified time (e.g., 1-4 hours). For growth factor-stimulated signaling, cells may be serum-starved prior to treatment and then stimulated with a ligand like EGF.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with primary antibodies specific for phosphorylated and total forms of HER1, HER2, Akt, and MAPK overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.

Western_Blot_Workflow A Cell Treatment with BMS-599626 B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., pHER2, Total HER2) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I ECL Detection H->I J Data Analysis (Densitometry) I->J

Figure 3: General Workflow for Western Blot Analysis.

Conclusion

BMS-599626 dihydrochloride is a highly potent and selective pan-HER inhibitor with a well-defined target profile centered on the inhibition of HER1 and HER2. Its ability to block both homo- and heterodimerization, and consequently the MAPK and PI3K/Akt signaling pathways, provides a strong rationale for its use in cancers driven by HER family dysregulation. Furthermore, its secondary activity as an inhibitor of the ABCG2 multidrug resistance transporter suggests a broader potential therapeutic application. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced mechanisms of this and similar targeted therapies.

References

BMS-599626 Dihydrochloride: A Technical Overview of a Pan-HER Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of its dihydrochloride (B599025) form. BMS-599626 dihydrochloride targets HER1 (EGFR) and HER2 with high affinity, leading to the inhibition of downstream signaling pathways and subsequent antitumor activity.[4] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound is the salt form of the active compound BMS-599626. The chemical properties are summarized in the table below.

IdentifierValue
IUPAC Name [(3S)-morpholin-3-yl]methyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1][2][5]triazin-6-yl]carbamate dihydrochloride[6]
Molecular Formula C27H27FN8O3 · 2HCl[]
Molecular Weight 603.48 g/mol []
CAS Number 1781932-33-9[][8]
Canonical SMILES CC1=C2C(=NC=NN2C=C1NC(=O)OCC3COCCN3)NC4=CC5=C(C=C4)N(N=C5)CC6=CC(=CC=C6)F.Cl.Cl[]

Mechanism of Action

BMS-599626 is a pan-HER inhibitor that demonstrates high selectivity and potency against HER1 (EGFR) and HER2.[9] It also inhibits HER4, though with lesser potency.[5][10] The compound acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[5] By binding to these receptors, BMS-599626 blocks their autophosphorylation and subsequent activation of downstream signaling cascades, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][11] Notably, BMS-599626 has been shown to inhibit HER1/HER2 heterodimerization, a key mechanism of resistance to some targeted therapies.[4][9]

Quantitative Biological Activity

The inhibitory activity of BMS-599626 has been quantified in various biochemical and cellular assays. The following tables summarize the key IC50 values.

Table 1: Biochemical IC50 Values for HER Family Kinases [1][5][10]

TargetIC50 (nM)
HER1 (EGFR)20
HER2 (ErbB2)30
HER4 (ErbB4)190

Table 2: Cellular IC50 Values for Inhibition of Proliferation in Various Cancer Cell Lines [5]

Cell LineCancer TypeHER StatusIC50 (µM)
Sal2Salivary GlandHER2 Overexpression0.24
BT474BreastHER2 Amplified0.31
N87GastricHER2 Amplified0.45
KPL-4BreastHER2 Amplified0.38
GEOColonHER1 Overexpression0.90
PC9Non-Small Cell LungEGFR Mutant0.34

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the concentration-dependent inhibitory effect of BMS-599626 on the proliferation of cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., Sal2, BT474, N87) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin.[5]

  • Cells are seeded at a density of 1,000 cells per well in 96-well plates and cultured for 24 hours.[5]

  • BMS-599626 is serially diluted in culture medium, ensuring the final DMSO concentration is ≤ 1%.[5]

  • The diluted compound is added to the cells, and they are incubated for an additional 72 hours.[5]

  • Cell viability is assessed by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) using a commercial kit (e.g., CellTiter96).[5]

  • IC50 values are calculated from the dose-response curves.

HER Kinase Assay

Objective: To measure the direct inhibitory effect of BMS-599626 on the enzymatic activity of HER family kinases.

Methodology:

  • Recombinant cytoplasmic domains of HER1, HER2, and HER4 are expressed and purified.[5]

  • Kinase reactions are performed in a 50 μL volume containing 10 ng of HER1 or HER4 fusion protein or 150 ng of partially purified HER2.[5]

  • The reaction mixture also includes 1.5 μM poly(Glu/Tyr) (4:1) as a substrate, 1 μM ATP, 0.15 μCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.[5]

  • BMS-599626 is added at various concentrations.

  • Reactions are incubated at 27°C for 1 hour and then terminated by adding 10 μL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA.[5]

  • Acid-insoluble proteins are captured on GF/C Unifilter plates, and the incorporation of radioactive phosphate (B84403) is quantified by liquid scintillation counting.[5]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of orally administered BMS-599626 in a mouse model.

Methodology:

  • Athymic female nude mice are used for the study.[1][5]

  • Tumor xenografts are established by subcutaneously injecting cancer cells (e.g., Sal2, GEO, KPL-4) into the mice.[1][5]

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • BMS-599626 is administered orally, once daily, at doses ranging from 60 to 240 mg/kg for 14 consecutive days.[1][11]

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised and may be used for further pharmacodynamic analysis.

Visualizations

Signaling Pathway Diagram

HER_Signaling_Pathway Ligand Ligand (e.g., EGF) HER1 HER1 (EGFR) Ligand->HER1 Dimer HER1/HER2 Heterodimer HER1->Dimer HER2 HER2 HER2->Dimer P_Dimer Phosphorylated Dimer Dimer->P_Dimer Autophosphorylation BMS599626 BMS-599626 BMS599626->P_Dimer Inhibits PI3K PI3K P_Dimer->PI3K Ras Ras P_Dimer->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

Caption: BMS-599626 inhibits HER1/HER2 signaling.

Experimental Workflow: In Vitro Cell Viability

Cell_Viability_Workflow start Start seed Seed cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with BMS-599626 (serial dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 1-4h mtt->incubate3 read Read absorbance incubate3->read analyze Analyze data & calculate IC50 read->analyze end End analyze->end

Caption: Workflow for in vitro cell viability assay.

References

BMS-599626: A Technical Guide to its Pan-HER Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of kinases.[1][2] This technical guide provides an in-depth overview of the preclinical data on BMS-599626, with a focus on its pan-HER inhibitory activity. The document details the compound's biochemical and cellular activity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental evaluation. The presented data demonstrates that BMS-599626 effectively inhibits HER1 (EGFR) and HER2 kinase activity and abrogates signaling from both homodimers and heterodimers of these receptors, leading to the inhibition of tumor cell proliferation.[1][3]

Introduction

The HER family of receptor tyrosine kinases, comprising HER1 (EGFR), HER2, HER3, and HER4, plays a crucial role in regulating cell growth, survival, and differentiation.[4] Dysregulation of HER signaling, often through receptor overexpression or mutation, is a key driver in the pathogenesis of numerous cancers.[5] While therapies targeting individual HER family members have shown clinical success, the development of resistance, often through the activation of alternative HER signaling pathways, remains a significant challenge.[5] Pan-HER inhibitors, which target multiple members of the HER family simultaneously, offer a promising strategy to overcome this resistance and achieve a broader and more durable antitumor response.[4][5] BMS-599626 has been developed as a pan-HER inhibitor with high selectivity for HER1 and HER2, and to a lesser extent, HER4.[6][7][8]

Biochemical Activity and Selectivity

BMS-599626 demonstrates potent inhibitory activity against HER1 and HER2 in biochemical assays using recombinant protein kinases.[1] Its selectivity has been confirmed against a wide panel of other protein kinases.[1]

Table 1: Biochemical Inhibition of HER Family Kinases by BMS-599626

TargetIC50 (nM)Ki (nM)ATP Competition
HER1 (EGFR)20[1][6], 22[9][10]2[7]Competitive[7]
HER230[1][6], 32[9][10]5[7]Noncompetitive[7]
HER4190[6][7][8]Not ReportedNot Reported

Data compiled from multiple sources.[1][6][7][8][9][10]

BMS-599626 exhibits over 100-fold selectivity against other kinases such as VEGFR2, c-Kit, Lck, and MEK.[6][8]

Cellular Activity

BMS-599626 effectively inhibits the proliferation of tumor cell lines that are dependent on HER1 and/or HER2 signaling.[1]

Table 2: Cellular Proliferation Inhibition (IC50) by BMS-599626 in Various Cancer Cell Lines

Cell LineCancer TypeHER StatusIC50 (µM)
Sal2Salivary Gland TumorCD8-HER2 fusion[1]0.24[7]
BT474Breast CancerHER2 amplified[1]0.31[7]
KPL-4Breast CancerHER2 amplified[1]0.38[7]
N87Gastric CarcinomaHER2 amplified[1]0.45[7]
ZR-75-30Breast CancerHER2 positive0.51[7]
AU565Breast CancerHER1/HER2 co-expressing[1]0.63[7]
GEOColon CancerHER1 overexpressing[1]0.90[7]
HCC1954Breast CancerHER2 positive0.34[7]
HCC1419Breast CancerHER2 positive0.75[7]
PC9Non-Small Cell LungHER1 positive0.34[7]
MDA-MB-175Breast CancerHER2 positive0.84[7]
HCC202Breast CancerHER2 positive0.94[7]

The proliferation of cell lines that do not express HER1 or HER2, such as the A2780 ovarian tumor cell line and MRC5 fibroblasts, was not significantly inhibited by BMS-599626.[7]

Mechanism of Action: Signaling Pathway Inhibition

BMS-599626 exerts its antitumor effects by inhibiting the autophosphorylation of HER family receptors and blocking downstream signaling pathways, primarily the MAPK and PI3K/Akt pathways.[1][6] A key feature of its mechanism is the inhibition of HER1/HER2 heterodimer formation, which is a critical driver of signaling in many tumors.[1][3]

pan_HER_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., EGF) HER1 HER1 (EGFR) Ligand->HER1 binds HER1->HER1 HER2 HER2 HER1->HER2 heterodimerization P_HER Receptor Autophosphorylation HER1->P_HER leads to HER2->P_HER leads to HER4 HER4 BMS599626 BMS-599626 BMS599626->HER1 inhibits BMS599626->HER2 inhibits BMS599626->HER4 inhibits BMS599626->P_HER blocks RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) P_HER->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_HER->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: BMS-599626 inhibits HER1, HER2, and HER4, blocking downstream signaling.

In cellular assays, BMS-599626 has been shown to inhibit the phosphorylation of HER1 in GEO cells with an IC50 of 0.75 µM and HER2 in N87 cells with an IC50 of 0.38 µM.[6] This leads to the inhibition of downstream effectors such as MAPK and Akt.[6]

Experimental Protocols

HER Kinase Assays (Biochemical)

The following protocol outlines the general procedure for determining the in vitro kinase inhibitory activity of BMS-599626.

  • Enzyme Source: The cytoplasmic domains of HER1, HER2, and HER4 are expressed as recombinant proteins in Sf9 insect cells. HER1 and HER4 are expressed as glutathione-S-transferase (GST) fusion proteins, while HER2 is expressed as an untagged protein.[7]

  • Purification: GST-fusion proteins are purified by affinity chromatography on glutathione-S-Sepharose. The untagged HER2 protein is purified by chromatography on a DEAE-Sepharose column.[7]

  • Kinase Reaction:

    • Reaction volumes are typically 50 µL.[7]

    • The reaction mixture contains approximately 10 ng of the GST-fusion protein or 150 ng of the partially purified HER2 protein.[7]

    • The mixture also includes 1.5 µM poly(Glu/Tyr) (4:1) as a substrate, 1 µM ATP, 0.15 µCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.[7]

    • Varying concentrations of BMS-599626 are added to the reaction mixtures.

  • Incubation: Reactions are allowed to proceed at 27°C for 1 hour.[7]

  • Termination: The reaction is terminated by the addition of 10 µL of a stop buffer containing 2.5 mg/mL bovine serum albumin and 0.3 M EDTA, followed by a mixture of 3.5 mM ATP and 5% trichloroacetic acid.[7]

  • Detection: Acid-insoluble proteins are collected on GF/C Unifilter plates. The incorporation of radioactive phosphate (B84403) into the substrate is quantified by liquid scintillation counting.[7]

  • Data Analysis: The percentage of kinase activity inhibition is determined by nonlinear regression analysis to calculate the IC50 values.[7]

Cell Proliferation Assays

The following protocol describes a common method for assessing the effect of BMS-599626 on the proliferation of cancer cell lines.

  • Cell Culture: All cell lines are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.[7]

  • Plating: Cells are seeded at a density of 1,000 cells per well in 96-well plates and are cultured for 24 hours before the addition of the compound.[7]

  • Compound Treatment: BMS-599626 is diluted in the culture medium to the desired concentrations. The final concentration of DMSO is kept at or below 1%. Cells are cultured for an additional 72 hours.[7]

  • Viability Assessment: Cell viability is determined by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye using a commercially available kit (e.g., CellTiter96).[7]

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models b1 Recombinant HER Kinase Expression b2 Kinase Inhibition Assay (IC50) b1->b2 b3 Kinetic Analysis (Ki, ATP Competition) b2->b3 c2 Cell Proliferation Assay (MTT) b3->c2 informs c1 Cancer Cell Line Culture c1->c2 c3 Western Blot for Phospho-Receptors c1->c3 c4 Receptor Dimerization (Co-IP) c1->c4 v2 Antitumor Efficacy Evaluation c3->v2 correlates with c4->v2 correlates with v1 Tumor Xenograft Models v1->v2

Caption: Workflow for preclinical evaluation of BMS-599626.

In Vivo Antitumor Activity

BMS-599626 has demonstrated dose-dependent antitumor activity in various xenograft models.[6] Oral administration of BMS-599626 resulted in the inhibition of tumor growth in models overexpressing HER1 (GEO), as well as in models with HER2 gene amplification (KPL4) or overexpression (Sal2).[3][6] Efficacy has also been observed in other HER2-amplified models, including BT474 breast and N87 gastric tumors, and in HER1-overexpressing non-small-cell lung tumors like A549 and L2987.[6][8]

Conclusion

BMS-599626 is a highly selective and potent pan-HER kinase inhibitor with robust preclinical activity. It effectively targets HER1 and HER2, leading to the inhibition of critical downstream signaling pathways and a reduction in tumor cell proliferation.[1][3] Its ability to inhibit HER1/HER2 heterodimerization provides an additional mechanism for its antitumor effects.[1][3] The comprehensive preclinical data for BMS-599626 supported its advancement into clinical development for the treatment of cancers driven by HER family signaling.[3][11]

References

The Biological Activity of AC480 in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC480, also known as BMS-599626, is a selective and orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2][3] It demonstrates potent activity against HER1 (EGFR) and HER2, making it a significant compound of interest in the development of targeted cancer therapies.[4][5] This technical guide details the biological activity of AC480 in cancer cells, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Mechanism of Action

AC480 functions as a pan-HER inhibitor, with primary activity against HER1 and HER2, and to a lesser extent, HER4.[1][2][4] It abrogates HER1 and HER2 signaling, which is crucial for the proliferation of tumor cells dependent on these receptors.[1] Biochemical analyses have revealed that AC480 acts as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[4] This inhibition of HER1 and HER2 prevents receptor autophosphorylation and subsequently blocks downstream signaling pathways, including the MAPK and AKT pathways, which are pivotal for cell growth and survival.[1][2] In head and neck squamous cell carcinoma cells (HN-5), AC480 has been shown to inhibit the expression of pEGFR and pHER2.[6] Furthermore, it has been observed to reduce the heterodimerization of EGFR and HER2.[7]

cluster_membrane Cell Membrane cluster_drug Drug Action cluster_downstream Downstream Signaling HER1 HER1 (EGFR) RAS_RAF_MEK_MAPK RAS-RAF-MEK-MAPK Pathway HER1->RAS_RAF_MEK_MAPK PI3K_AKT PI3K-AKT Pathway HER1->PI3K_AKT HER2 HER2 HER2->RAS_RAF_MEK_MAPK HER2->PI3K_AKT AC480 AC480 (BMS-599626) AC480->HER1 Inhibits AC480->HER2 Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: AC480 inhibits HER1 and HER2, blocking downstream signaling pathways to reduce cell proliferation.

Quantitative Data

Table 1: Biochemical Activity of AC480 Against HER Family Kinases
TargetIC50 (nM)
HER1 (EGFR)20[1][4]
HER230[1][4]
HER4190[1][4]
Table 2: In Vitro Anti-proliferative Activity of AC480 in Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
Sal2Salivary Gland0.24[4]
BT474Breast0.31[4]
PC9Non-Small Cell Lung0.34[4]
HCC1954Breast0.34[4]
KPL-4Breast0.38[4]
N87Gastric0.45[4]
ZR-75-30Breast0.51[4]
AU565Breast0.63[4]
HCC1419Breast0.75[4]
MDA-MB-175Breast0.84[4]
GEOColon0.90[4]
HCC202Breast0.94[4]
Table 3: In Vivo Antitumor Activity of AC480 in Xenograft Models
ModelCancer TypeDosingEffect
Sal2Salivary Gland60-240 mg/kg, p.o. dailyDose-dependent tumor growth inhibition[1][4]
GEOColonp.o. daily for 14 daysTumor growth inhibition[1]
KPL4Breast180 mg/kg (MTD)Potent antitumor activity[4]
HN5Head and Neck Squamous CellGiven before and during irradiationImproved radioresponse[1]
MTLn3EMetastatic Mammary Adenocarcinoma100 mg/kgReduced tumor cell motility, intravasation, and EGF-induced invasion[5]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is used to determine the IC50 values of AC480 in various cancer cell lines.

  • Cell Culture: All cell lines are maintained in RPMI 1640 supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 μg/mL streptomycin.[4]

  • Cell Seeding: Plate 1,000 cells per well in 96-well plates and culture for 24 hours.[4]

  • Compound Preparation and Addition: Dilute AC480 in the culture medium to achieve the desired final concentrations. Ensure the final concentration of the DMSO solvent is ≤ 1%. Add the diluted compound to the cells.[4]

  • Incubation: Culture the cells for an additional 72 hours.[4]

  • Viability Assessment: Determine cell viability by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye using a commercially available kit such as the CellTiter96 kit.[4]

cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout seed_cells Seed 1,000 cells/well in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add AC480 dilutions incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h mtt_assay Perform MTT assay incubate_72h->mtt_assay measure_viability Measure cell viability mtt_assay->measure_viability

Caption: Workflow for the in vitro cell proliferation assay to determine the potency of AC480.

Western Blot Analysis of HER Phosphorylation

This protocol is for assessing the effect of AC480 on the phosphorylation of HER family proteins and downstream signaling molecules.

  • Cell Treatment: Plate cells in 100 mm plates. Treat the cells with AC480 at various concentrations and for specific durations (e.g., 1 hour). In some cases, stimulation with a ligand like EGF may be necessary to induce receptor phosphorylation.[1][7]

  • Protein Extraction: Obtain total protein extracts from the cells.[7]

  • Immunoprecipitation (Optional): For specific analysis of receptor phosphorylation and heterodimerization, perform immunoprecipitation using antibodies against the target proteins (e.g., EGFR, HER2).[7]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates or immunoprecipitated proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phosphorylated forms of the target proteins (e.g., pEGFR, pHER2, pMAPK, pAKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with antibodies against the total forms of the proteins to confirm equal loading.

In Vivo Xenograft Studies

This protocol outlines the general procedure for evaluating the antitumor efficacy of AC480 in mouse models.

  • Animal Model: Use immunocompromised mice such as BALB/c nude, SCID, or NOD/SCID mice, typically 4-6 weeks old.[8]

  • Tumor Implantation:

    • Harvest cultured cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells in 100-200 µL) into the flank of each mouse.[8]

  • Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer AC480 orally at the specified doses and schedule. The vehicle used for the control group should be the same as that used to formulate AC480.

  • Efficacy Endpoints:

    • Monitor tumor volume regularly using caliper measurements.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry).[8]

Conclusion

AC480 is a potent pan-HER inhibitor that effectively targets HER1 and HER2, leading to the suppression of key downstream signaling pathways and the inhibition of tumor cell proliferation. Its demonstrated efficacy in a broad range of cancer cell lines and in vivo xenograft models underscores its potential as a valuable therapeutic agent in oncology. The detailed data and protocols provided in this guide serve as a comprehensive resource for the continued investigation and development of AC480 and other HER-targeted therapies.

References

BMS-599626: A Potent Dual Inhibitor of HER1 and HER2 Kinases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

BMS-599626, also known as AC480, is a selective and orally bioavailable small molecule inhibitor targeting Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2).[1][2] This document provides a comprehensive overview of its binding affinity, the experimental protocols used for its characterization, and its mechanism of action.

Core Quantitative Data: Binding Affinity

The inhibitory activity of BMS-599626 against HER1 and HER2 has been quantified through various biochemical assays. The data consistently demonstrates potent inhibition of both receptor tyrosine kinases.

ParameterHER1 (EGFR)HER2HER4Reference
IC50 20 nM30 nM190 nM[1][2][3]
Ki 2 nM5 nMNot Reported[3]
Mechanism ATP-competitiveATP-noncompetitiveNot Reported[3][4][5]

Table 1: Summary of BMS-599626 in vitro inhibitory activity against HER family kinases.

BMS-599626 exhibits selectivity for HER1 and HER2 over other related kinases like HER4, for which it is approximately 8-fold less potent.[1][2] Its inhibitory activity against a broader panel of kinases, including VEGFR2, c-Kit, and Lck, is more than 100-fold weaker.[1][2]

In cell-based assays, BMS-599626 effectively inhibits the proliferation of tumor cell lines that are dependent on HER1 and/or HER2 signaling, with IC50 values typically ranging from 0.24 to 1 µM.[1][3] For instance, in Sal2 cells, which express a CD8-HER2 fusion protein, BMS-599626 inhibits receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively.[1] In GEO human colon tumor cells, it inhibits EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM.[1][3]

Experimental Protocols

The binding affinities and inhibitory activities of BMS-599626 were determined using established biochemical and cell-based assays.

Recombinant Protein Kinase Assays

Objective: To determine the direct inhibitory effect of BMS-599626 on the enzymatic activity of purified HER1 and HER2 kinases.

Methodology:

  • Protein Expression and Purification: The cytoplasmic domains of HER1, HER2, and HER4 were expressed as recombinant proteins in Sf9 insect cells. HER1 and HER4 were expressed as glutathione-S-transferase (GST) fusion proteins and purified using glutathione-S-Sepharose affinity chromatography. The truncated HER2 protein was expressed untagged and purified using DEAE-Sepharose chromatography.[3]

  • Kinase Reaction: The kinase assays were conducted in a 50 μL reaction volume containing:

    • 10 ng of GST-HER1 or GST-HER4 fusion protein, or 150 ng of partially purified HER2 protein.[3]

    • 1.5 μM poly(Glu/Tyr) (4:1) as the substrate.[3]

    • 1 μM ATP.[3]

    • 0.15 μCi [γ-33P]ATP.[3]

    • A buffer solution containing 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCl2.[3]

    • Varying concentrations of BMS-599626.

  • Data Analysis: The percentage of kinase activity inhibition was determined, and IC50 values were calculated using nonlinear regression analysis. To determine the mechanism of inhibition (Ki), kinetic studies were performed with varying concentrations of both ATP and BMS-599626.[3]

Cell-Based Proliferation Assays

Objective: To assess the ability of BMS-599626 to inhibit the growth of cancer cell lines dependent on HER1 and/or HER2 signaling.

Methodology:

  • Cell Culture: Tumor cell lines expressing high levels of HER1 and/or HER2 (e.g., Sal2, BT474, N87, GEO) were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[3]

  • Proliferation Assay: Cells were seeded in multi-well plates and treated with a range of concentrations of BMS-599626.

  • Cell Viability Measurement: After a set incubation period (e.g., 72 hours), cell proliferation was measured using a standard method, such as the MTS or MTT assay.

  • Data Analysis: The IC50 values, representing the concentration of BMS-599626 required to inhibit cell growth by 50%, were calculated from dose-response curves.

Western Blot Analysis

Objective: To confirm the inhibition of HER1/HER2 signaling pathways within tumor cells.

Methodology:

  • Cell Treatment: Tumor cells were treated with BMS-599626 for a specified time. For HER1 signaling, cells were often stimulated with epidermal growth factor (EGF).

  • Protein Extraction: Whole-cell lysates were prepared from the treated cells.

  • Electrophoresis and Blotting: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Immunodetection: The membranes were probed with primary antibodies specific for phosphorylated forms of HER1, HER2, and downstream signaling proteins like MAPK and Akt, followed by incubation with secondary antibodies.

  • Signal Detection: The protein bands were visualized using a chemiluminescence detection system.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the underlying biology and experimental designs, the following diagrams are provided.

HER_Signaling_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HER1 HER1 (EGFR) Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway HER1->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HER1->PI3K_Akt_mTOR HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR BMS599626 BMS-599626 BMS599626->HER1 Inhibits (ATP-competitive) BMS599626->HER2 Inhibits (ATP-noncompetitive) Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Protein Recombinant HER1/HER2 Kinase Incubation Incubate Components Protein->Incubation Substrate Poly(Glu/Tyr) Substrate Substrate->Incubation ATP ATP + [γ-33P]ATP ATP->Incubation Inhibitor BMS-599626 (Varying Conc.) Inhibitor->Incubation Measure Measure 33P Incorporation Incubation->Measure Phosphorylation Analyze Calculate % Inhibition & IC50/Ki Measure->Analyze

References

Preclinical Profile of BMS-599626 Dihydrochloride: A Pan-HER Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases. This document provides a comprehensive overview of the preclinical data on BMS-599626 dihydrochloride (B599025), focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The data presented herein supports its development as a therapeutic agent for cancers driven by HER family signaling pathways.

Mechanism of Action

BMS-599626 is a pan-HER inhibitor, targeting HER1 (EGFR) and HER2 with high potency, and HER4 with reduced activity.[1][2] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[2] A key feature of BMS-599626 is its ability to inhibit both homodimer and heterodimer signaling of HER1 and HER2, including the critical HER1/HER2 heterodimerization, which is a significant driver of tumor growth in various cancers.[3][4] By blocking the kinase activity of these receptors, BMS-599626 abrogates downstream signaling pathways, primarily the RAS/RAF/MEK/MAPK and PI3K/Akt pathways, leading to inhibition of tumor cell proliferation and survival.[1][5]

In Vitro Activity

Kinase Inhibitory Activity

BMS-599626 demonstrates potent inhibition of HER family kinases. The half-maximal inhibitory concentrations (IC50) for the recombinant cytoplasmic domains of these kinases are summarized in Table 1. The compound shows high selectivity for HER1 and HER2 over a panel of other kinases.[4]

Table 1: Kinase Inhibitory Activity of BMS-599626 [1][2][4]

KinaseIC50 (nM)
HER1 (EGFR)20
HER230
HER4190
Anti-proliferative Activity

BMS-599626 exhibits broad anti-proliferative activity against a panel of human tumor cell lines that are dependent on HER1 and/or HER2 signaling. The IC50 values for various cell lines are presented in Table 2. Notably, the compound had no significant effect on cell lines that do not express these receptors.[4]

Table 2: Anti-proliferative Activity of BMS-599626 in Human Tumor Cell Lines [2]

Cell LineTumor TypeIC50 (µM)
Sal2Salivary Gland0.24
BT474Breast0.31
KPL-4Breast0.38
HCC1954Breast0.34
AU565Breast0.63
ZR-75-30Breast0.51
MDA-MB-175Breast0.84
HCC202Breast0.94
HCC1419Breast0.75
N87Gastric0.45
GEOColon0.90
PC9Lung0.34

In Vivo Efficacy

BMS-599626 has demonstrated significant dose-dependent anti-tumor activity in various preclinical xenograft models of human cancer. Oral administration of the compound led to tumor growth inhibition in models overexpressing HER1 or with HER2 gene amplification.

Table 3: In Vivo Antitumor Activity of BMS-599626 in Xenograft Models [1][2]

Xenograft ModelTumor TypeDose (mg/kg, p.o.)Dosing ScheduleOutcome
Sal2Salivary Gland60, 120, 240Daily for 14 daysDose-dependent tumor growth inhibition
GEOColonNot specifiedDaily for 14 daysTumor growth inhibition
KPL-4Breast180 (MTD)Not specifiedPotent antitumor activity
BT474BreastNot specifiedNot specifiedAntitumor activity
N87GastricNot specifiedNot specifiedAntitumor activity
A549Non-small cell lungNot specifiedNot specifiedAntitumor activity

Signaling Pathway Inhibition

BMS-599626 effectively inhibits the phosphorylation of HER1 and HER2 and downstream signaling molecules. In Sal2 cells, it inhibited receptor autophosphorylation and MAPK phosphorylation with IC50 values of 0.3 µM and 0.22 µM, respectively.[5] In GEO cells, it inhibited EGF-stimulated HER1 phosphorylation with an IC50 of 0.75 µM and nearly completely inhibited EGF-dependent MAPK signaling.[1] In N87 cells, which have high HER2 expression, BMS-599626 inhibited HER2, MAPK, and Akt phosphorylation.[1]

HER_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER1 HER1 (EGFR) RAS RAS HER1->RAS PI3K PI3K HER1->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2

Caption: Inhibition of HER1/HER2 Signaling by BMS-599626.

Experimental Protocols

In Vitro Kinase Assay
  • Enzymes: Recombinant entire cytoplasmic sequences of HER1, HER2, and HER4 expressed in Sf9 insect cells. HER1 and HER4 were GST-fusion proteins purified by affinity chromatography. HER2 was an untagged protein.

  • Reaction Mixture: 10 ng of GST-HER1/HER4 or 150 ng of HER2, 1.5 µM poly(Glu/Tyr) (4:1) substrate, 1 µM ATP, 0.15 µCi [γ-33P]ATP, 50 mM Tris-HCl (pH 7.7), 2 mM DTT, 0.1 mg/mL BSA, and 10 mM MnCl2 in a 50 µL reaction volume.

  • Incubation: 1 hour at 27°C.

  • Termination: Addition of 10 µL of stop buffer (2.5 mg/mL BSA and 0.3 M EDTA), followed by 108 µL of 3.5 mM ATP and 5% trichloroacetic acid.

  • Detection: Acid-insoluble proteins were collected on GF/C Unifilter plates, and the incorporation of radioactive phosphate (B84403) was quantified by liquid scintillation counting.[2]

Kinase_Assay_Workflow start Start reagents Prepare Reaction Mixture: - Recombinant Kinase (HER1, HER2, or HER4) - Poly(Glu/Tyr) Substrate - ATP & [γ-33P]ATP - Buffer with MnCl2 start->reagents incubation Incubate at 27°C for 1 hour reagents->incubation termination Terminate Reaction with Stop Buffer and TCA incubation->termination filtration Collect Acid-Insoluble Proteins on Filter Plates termination->filtration counting Quantify 33P Incorporation via Scintillation Counting filtration->counting end End counting->end

Caption: In Vitro Kinase Assay Workflow.
Cell Proliferation Assay

  • Cell Culture: Tumor cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Cells were seeded at 1,000 cells per well in 96-well plates and cultured for 24 hours.

  • Treatment: BMS-599626 was diluted in culture medium (final DMSO concentration ≤ 1%) and added to the cells.

  • Incubation: Cells were cultured for an additional 72 hours.

  • Viability/Proliferation Measurement:

    • MTT Assay: Cell viability was determined by measuring the conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye using a CellTiter96 kit.

    • [3H]Thymidine Uptake Assay: For some cell lines, proliferation was measured by pulsing with [3H]thymidine (0.4 µCi/well) for 3 hours before harvesting. Cells were then lysed, and the incorporated radioactivity was measured by liquid scintillation counting.[2]

In Vivo Xenograft Studies
  • Animal Model: Athymic female nude mice.

  • Tumor Implantation: Human tumor cell lines (e.g., Sal2, N87, BT474, A549, GEO) were maintained and passaged in the mice.

  • Treatment: BMS-599626 was administered orally (p.o.) at doses ranging from 60 to 240 mg/kg.

  • Dosing Schedule: Typically daily for a specified period (e.g., 14 days).

  • Endpoint: Tumor growth was monitored and compared to vehicle-treated control groups.[1][2]

Xenograft_Study_Workflow start Start implantation Implant Human Tumor Cells into Athymic Nude Mice start->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth treatment_groups Randomize Mice into Treatment and Control Groups tumor_growth->treatment_groups treatment Administer BMS-599626 (p.o.) or Vehicle Daily treatment_groups->treatment monitoring Monitor Tumor Volume and Animal Well-being treatment->monitoring endpoint Endpoint Reached (e.g., 14 days) monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: In Vivo Xenograft Study Workflow.
Western Blot Analysis of Cellular Signaling

  • Cell Treatment: Tumor cells were treated with varying concentrations of BMS-599626.

  • Lysis: Whole-cell lysates were prepared.

  • Protein Analysis: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: Membranes were probed with primary antibodies specific for total and phosphorylated forms of HER1, HER2, MAPK, and Akt. This was followed by incubation with a corresponding secondary antibody.

  • Detection: Protein bands were visualized using a suitable detection method (e.g., chemiluminescence).[3][6]

Additional Preclinical Findings

Enhancement of Radiosensitivity

BMS-599626 has been shown to significantly enhance the radiosensitivity of head and neck squamous cell carcinoma cells both in vitro and in vivo. This effect is attributed to the induction of G1 cell cycle arrest and inhibition of DNA repair mechanisms.[1]

Overcoming Multidrug Resistance

Recent studies have indicated that BMS-599626 can antagonize ABCG2-mediated multidrug resistance. It inhibits the efflux function of the ABCG2 transporter, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

Conclusion

The preclinical data for BMS-599626 dihydrochloride strongly support its profile as a potent and selective pan-HER kinase inhibitor. Its ability to inhibit HER1 and HER2 signaling, leading to broad anti-proliferative activity in vitro and significant anti-tumor efficacy in vivo, underscores its therapeutic potential. The well-characterized mechanism of action and the additional benefits of enhancing radiosensitivity and overcoming multidrug resistance provide a solid foundation for its clinical investigation in patients with HER-driven malignancies.

References

In Vitro Antiproliferative Activity of AC480: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of AC480, a potent pan-HER inhibitor. AC480, also known as BMS-599626, has demonstrated significant effects on tumor cell proliferation and has potential applications in cancer therapy, including as a radiosensitizer. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation

The antiproliferative and inhibitory activities of AC480 have been quantified across various targets and cell lines. The following tables summarize the key IC50 values reported in the literature.

Target/Cell LineIC50 ValueDescription
HER1 (EGFR)20 nMInhibition of the HER1 tyrosine kinase.[1]
HER230 nMInhibition of the HER2 tyrosine kinase.[1]
HER4190 nMInhibition of the HER4 tyrosine kinase, demonstrating selectivity for HER1/2.[1]
HER1/2 Dependent Tumor Cell Lines0.24 - 1 µMInhibition of proliferation in tumor cells reliant on HER1 and HER2 signaling.[1]
GEO Cells (EGF-stimulated)0.75 µMInhibition of HER1 phosphorylation stimulated by Epidermal Growth Factor (EGF).[1]

Mechanism of Action and Signaling Pathways

AC480 exerts its antiproliferative effects by selectively inhibiting members of the human epidermal growth factor receptor (HER) family, primarily HER1 (EGFR) and HER2.[1] This inhibition blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival. At the molecular level, AC480 has been shown to inhibit the expression of several key proteins involved in cell cycle regulation and DNA repair, including pEGFR, pHER2, cyclins D and E, pRb, pAkt, pMAPK, pCDK1 and 2, CDK 6, and Ku70.[2] The inhibition of these pathways leads to cell cycle arrest, primarily in the G1 phase, and an enhancement of radiosensitivity.[2]

Below is a diagram illustrating the signaling pathway targeted by AC480.

AC480_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K Ras Ras HER1->Ras HER2 HER2 HER2->PI3K HER2->Ras AC480 AC480 AC480->HER1 AC480->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

AC480 Signaling Pathway Inhibition.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to assess the in vitro antiproliferative activity of AC480.

Cell Proliferation Assay (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of AC480 for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and reproductive integrity.

Protocol Outline:

  • Cell Seeding: Seed a known number of cells into multi-well plates.

  • Treatment: Expose the cells to various concentrations of AC480, with or without radiation.

  • Incubation: Incubate the plates for a period sufficient for colony formation (typically 7-14 days).

  • Staining: Fix and stain the colonies with a dye such as crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction for each treatment condition.

Western Blotting

This technique is used to detect specific proteins in a sample and to quantify their expression levels, which is crucial for understanding the effect of AC480 on signaling pathways.

Protocol Outline:

  • Cell Lysis: Treat cells with AC480, then lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., pEGFR, pAkt), followed by incubation with enzyme-linked secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study on the antiproliferative activity of a compound like AC480.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Select Cell Lines C Cell Culture & Treatment A->C B Determine AC480 Concentrations B->C D Proliferation Assay (MTT) C->D E Clonogenic Survival Assay C->E F Western Blot for Pathway Analysis C->F G Calculate IC50 Values D->G H Analyze Survival Fractions E->H I Quantify Protein Expression F->I J Draw Conclusions G->J H->J I->J

Workflow for In Vitro Antiproliferative Studies.

Conclusion

AC480 is a potent inhibitor of HER1 and HER2 with significant in vitro antiproliferative activity against cancer cell lines that are dependent on these receptors. Its mechanism of action involves the disruption of key signaling pathways controlling cell cycle progression and survival. The methodologies outlined in this guide provide a framework for the continued investigation of AC480 and other similar compounds in preclinical cancer research.

References

The Effect of BMS-599626 Dihydrochloride on HER4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BMS-599626 dihydrochloride (B599025), a potent pan-HER inhibitor, on the HER4 (ErbB4) receptor tyrosine kinase. The document outlines the compound's inhibitory activity, details relevant experimental protocols, and illustrates the associated signaling pathways.

Quantitative Data Summary

BMS-599626 dihydrochloride is a selective inhibitor of the human epidermal growth factor receptor (HER) family. While it most potently targets HER1 (EGFR) and HER2, it also demonstrates activity against HER4, albeit with lower potency.[1][2][3][4][5][6][7][8] The inhibitory activities are summarized in the table below.

TargetIC50 (nM)Notes
HER1 (EGFR)20 - 22High potency
HER2 (ErbB2)30 - 32High potency
HER4 (ErbB4) 190 ~8- to 9.5-fold less potent than against HER1/HER2
VEGFR2>2,500Selective over VEGFR2
c-Kit>2,500Selective over c-Kit
Lck>2,500Selective over Lck
MEK>2,500Selective over MEK

Table 1: In vitro inhibitory activity of BMS-599626 against various kinases. Data compiled from multiple sources.[1][4][5][9][10]

HER4 Signaling Pathway and Inhibition by BMS-599626

HER4, like other members of the ErbB family, plays a crucial role in cell proliferation, differentiation, and survival.[4][11] Ligand binding to the extracellular domain of HER4 induces receptor dimerization (either homodimerization or heterodimerization with other ErbB family members) and subsequent autophosphorylation of the intracellular kinase domain.[1][9] This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which regulate various cellular processes.[4][11]

BMS-599626 acts as an ATP-competitive inhibitor of the HER4 kinase domain, thereby blocking the autophosphorylation and subsequent activation of downstream signaling pathways.[2][7]

HER4_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER4_inactive HER4 Ligand->HER4_inactive Binding HER4_dimer HER4 Dimer (Active) HER4_inactive->HER4_dimer Dimerization & Autophosphorylation PI3K PI3K HER4_dimer->PI3K MAPK_Pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER4_dimer->MAPK_Pathway Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK_Pathway->Proliferation BMS_599626 BMS-599626 BMS_599626->HER4_dimer Inhibition of Kinase Activity Cellular_Assay_Workflow Cell_Culture 1. Culture HER4-expressing cells Compound_Treatment 2. Treat cells with BMS-599626 (various concentrations) and/or ligand Cell_Culture->Compound_Treatment Cell_Lysis 3. Lyse cells to extract proteins Compound_Treatment->Cell_Lysis Protein_Quantification 4. Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Transfer proteins to a membrane (Western Blot) SDS_PAGE->Western_Blot Antibody_Incubation 7. Incubate with primary antibodies (p-HER4, HER4, p-Akt, Akt, p-ERK, ERK) Western_Blot->Antibody_Incubation Detection 8. Incubate with secondary antibodies and detect chemiluminescence Antibody_Incubation->Detection Analysis 9. Analyze band intensities to determine inhibition of phosphorylation Detection->Analysis

References

Methodological & Application

BMS-599626 Dihydrochloride: In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable pan-HER kinase inhibitor.[1][2][3][4] It demonstrates significant inhibitory activity against human epidermal growth factor receptors HER1 (EGFR) and HER2, with lesser potency towards HER4.[1][2][3][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of BMS-599626 dihydrochloride (B599025), including kinase inhibition assays, cell proliferation assays, and western blotting for signaling pathway analysis. The provided methodologies are intended to guide researchers in the accurate assessment of this compound's biological activity in a laboratory setting.

Mechanism of Action

BMS-599626 functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] It effectively inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for cell growth and proliferation, such as the MAPK and PI3K/AKT pathways.[2][6] Notably, BMS-599626 has been shown to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[7][8] This dual inhibition provides a broader spectrum of antitumor activity compared to agents selective for a single HER receptor.

Data Presentation

Table 1: Kinase Inhibitory Activity of BMS-599626
Target KinaseIC50 (nM)
HER1 (EGFR)20 - 22
HER2 (ErbB2)30 - 32
HER4 (ErbB4)190
VEGFR2>2500
c-Kit>2500
Lck>2500
MEK>2500

Source:[1][2][3][5][9]

Table 2: Anti-proliferative Activity of BMS-599626 in Various Cancer Cell Lines
Cell LineCancer TypeHER StatusIC50 (µM)
Sal2Murine Salivary Gland TumorHER2 expressing0.24
BT474Human Breast TumorHER2 amplified0.31
KPL-4Human Breast TumorHER2 amplified0.38
N87Human Gastric CarcinomaHER2 amplified0.38 - 0.45
HCC1954Human Breast CarcinomaHER2 amplified0.34
AU565Human Breast CarcinomaHER2 amplified0.63
ZR-75-30Human Breast CarcinomaHER2 expressing0.51
MDA-MB-175Human Breast CarcinomaHER2 expressing0.84
GEOHuman Colon TumorHER1 expressing0.75 - 0.90
PC9Human Lung AdenocarcinomaHER1 expressing0.34
HCC202Human Breast CarcinomaHER2 amplified0.94
HCC1419Human Breast CarcinomaHER2 amplified0.75

Source:[1]

Experimental Protocols

HER Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of BMS-599626 on the enzymatic activity of HER family kinases.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - 1x Kinase Assay Buffer - ATP Solution - Poly(Glu/Tyr) Substrate mix Combine Kinase, Substrate, ATP, and [γ-33P]ATP reagents->mix enzyme Dilute Recombinant HER Kinase enzyme->mix compound Prepare BMS-599626 Serial Dilutions add_compound Add BMS-599626 or Vehicle Control compound->add_compound mix->add_compound incubate Incubate at 27°C for 1 hour add_compound->incubate stop Terminate Reaction with Stop Buffer incubate->stop precipitate Precipitate Proteins with Trichloroacetic Acid stop->precipitate filter Filter and Wash on GF/C Unifilter Plates precipitate->filter count Quantify 33P Incorporation via Scintillation Counting filter->count G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed Cells in 96-well Plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add Serial Dilutions of BMS-599626 incubate_24h->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance G cluster_downstream Downstream Signaling Ligand Ligand (e.g., EGF) HER1 HER1 (EGFR) Ligand->HER1 RAS RAS HER1->RAS Dimerization & Autophosphorylation PI3K PI3K HER1->PI3K HER2 HER2 HER2->RAS Dimerization & Autophosphorylation HER2->PI3K BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Application Notes and Protocols for AC480, a Selective HER1/HER2 Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC480, also known as BMS-599626, is a potent and selective, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of tyrosine kinases, with particular efficacy against HER1 (EGFR) and HER2.[1][2][3][4] The aberrant signaling of these receptors is a crucial driver in the proliferation and survival of various cancer types. AC480 has demonstrated significant anti-proliferative activity in a range of tumor cells that exhibit high expression levels of HER1 and/or HER2.[2] At the molecular level, AC480 inhibits the phosphorylation of EGFR and HER2, which in turn blocks downstream signaling pathways involving Akt and MAPK, leading to cell cycle arrest and the inhibition of tumor growth.[3][5]

These application notes provide detailed methodologies for utilizing AC480 in cell-based assays to characterize its inhibitory activity and elucidate its mechanism of action.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of AC480
Target KinaseIC50 (nM)
HER1 (EGFR)20
HER230
HER4190

This table summarizes the half-maximal inhibitory concentration (IC50) of AC480 against key HER family kinases.[2][3]

Table 2: Anti-proliferative Activity of AC480 in Various Cancer Cell Lines
Cell LineCancer TypeHER1/HER2 StatusIC50 (µM)
Sal2Salivary GlandHigh HER1/HER20.24
BT474Breast CancerHigh HER20.31
N87Gastric CarcinomaHigh HER20.45
KPL-4Breast CancerHigh HER20.38
HCC202Breast CancerHigh HER20.94
HCC1954Breast CancerHigh HER20.34
HCC1419Breast CancerHigh HER20.75
AU565Breast CancerHigh HER20.63
ZR-75-30Breast CancerHigh HER20.51
MDA-MB-175Breast CancerHigh HER20.84
GEOColon TumorHigh HER10.90
PC9Lung CancerHigh HER10.34

This table presents the IC50 values of AC480 for cell proliferation inhibition in a panel of human cancer cell lines with varying levels of HER1 and HER2 expression.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of AC480 and a general workflow for evaluating its efficacy in cell-based assays.

AC480_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K MAPK MAPK HER1->MAPK via Ras/Raf HER2 HER2 HER2->PI3K HER2->MAPK via Ras/Raf AC480 AC480 AC480->HER1 Inhibits AC480->HER2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: AC480 Signaling Pathway Inhibition.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture start->cell_culture treatment AC480 Treatment (Dose-Response) cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT/CellTiter-Glo) treatment->proliferation_assay western_blot Western Blot Analysis (pHER1, pHER2, pAkt, pMAPK) treatment->western_blot data_analysis Data Analysis (IC50 Calculation, etc.) proliferation_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT/WST-1)

This protocol is designed to determine the IC50 of AC480 in a cancer cell line of interest.

Materials:

  • Cancer cell line expressing HER1 and/or HER2 (e.g., BT474, N87)

  • Complete cell culture medium

  • AC480 (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1,000 to 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of AC480 in complete culture medium from your stock solution. A typical concentration range would be from 0.01 µM to 10 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 1%.[2]

    • Include wells for vehicle control (DMSO only) and untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared AC480 dilutions or control medium.

  • Incubation:

    • Incubate the plate for an additional 72 hours at 37°C in a 5% CO₂ incubator.[2]

  • Cell Viability Measurement:

    • Add 10 µL of MTT or WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log concentration of AC480.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of HER1/2 Pathway Inhibition

This protocol is used to assess the effect of AC480 on the phosphorylation status of HER1, HER2, and downstream signaling proteins like Akt and MAPK.

Materials:

  • Cancer cell line expressing HER1 and/or HER2

  • 6-well cell culture plates

  • AC480 (stock solution in DMSO)

  • Serum-free medium

  • EGF or Heregulin (optional, for stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pEGFR, anti-pHER2, anti-pAkt, anti-pMAPK, and corresponding total protein antibodies)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of AC480 (e.g., 0.1 µM, 0.5 µM, 1 µM) or vehicle control for 2-4 hours.

    • (Optional) Stimulate the cells with a growth factor like EGF or Heregulin for 10-15 minutes to induce receptor phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

These protocols provide a foundational framework for investigating the cellular effects of AC480. Researchers should optimize conditions such as cell seeding density, compound concentrations, and incubation times for their specific cell lines and experimental objectives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of BMS-599626 (also known as AC480) in cell culture experiments. BMS-599626 is a potent and selective pan-HER kinase inhibitor, targeting HER1 (EGFR), HER2, and to a lesser extent, HER4.[1][2] It has been shown to inhibit the proliferation of tumor cells that are dependent on HER1 and/or HER2 signaling.[3][4]

Mechanism of Action

BMS-599626 is an orally bioavailable pyrrolotriazine-based compound that functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] It effectively abrogates HER1 and HER2 signaling, leading to the inhibition of downstream pathways such as the MAPK and PI3K/AKT pathways.[3][4] This compound has demonstrated the ability to inhibit the proliferation of a variety of tumor cell lines that overexpress HER1 or HER2.[1][3] Additionally, BMS-599626 can antagonize ABCG2-mediated multidrug resistance at non-toxic nanomolar concentrations.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-599626 based on preclinical studies.

Table 1: Inhibitory Activity of BMS-599626 against HER Kinases

TargetIC₅₀ (nM)
HER1 (EGFR)20[1][3]
HER230[1][3]
HER4190[1]

Table 2: Effective Concentrations of BMS-599626 for Inhibition of Cell Proliferation (IC₅₀)

Cell LineCancer TypeIC₅₀ (µM)
Sal2Salivary Gland Tumor0.24[1]
KPL-4Breast Cancer0.38[1]
BT474Breast Cancer0.31[1]
AU565Breast Cancer0.63[1]
HCC1954Breast Cancer0.34[1]
HCC1419Breast Cancer0.75[1]
ZR-75-30Breast Cancer0.51[1]
MDA-MB-175Breast Cancer0.84[1]
N87Gastric Carcinoma0.45[1]
GEOColon Tumor0.90[1]
PC9Non-Small Cell Lung Cancer0.34[1]
HCC202-0.94[1]

Signaling Pathway

The diagram below illustrates the signaling pathway inhibited by BMS-599626.

BMS599626_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K RAS RAS HER1->RAS HER2 HER2 HER2->PI3K HER2->RAS BMS599626 BMS-599626 BMS599626->HER1 Inhibits BMS599626->HER2 AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Cell_Viability_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of BMS-599626 B->C D Incubate for 72 hours C->D E Add MTT or MTS reagent D->E F Incubate for 1-4 hours E->F G Add solubilization solution (for MTT) F->G MTT Assay H Measure absorbance F->H MTS Assay G->H Western_Blot_Workflow A Treat cells with BMS-599626 B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect signal G->H

References

BMS-599626 Dihydrochloride: Application Notes and Protocols for In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small molecule inhibitor of the human epidermal growth factor receptors 1 (HER1/EGFR) and 2 (HER2/neu).[1][2][3] By targeting the kinase activity of these receptors, BMS-599626 disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and differentiation.[1][4][5] These application notes provide a comprehensive overview of the use of BMS-599626 dihydrochloride (B599025) in preclinical in vivo xenograft models, including detailed protocols and data presentation.

Mechanism of Action

BMS-599626 acts as a dual inhibitor of HER1 and HER2, with in vitro studies demonstrating high potency against these receptors.[1][2][6] It functions by competing with ATP at the kinase domain of HER1 and through an ATP-noncompetitive mechanism for HER2.[2] This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the MAPK and PI3K/Akt pathways, which are pivotal in driving tumor growth.[1][3][4] The inhibitory effects of BMS-599626 have been observed in a variety of tumor cell lines that are dependent on HER1 and/or HER2 signaling.[1][3]

BMS599626_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling HER1 HER1 (EGFR) RAS RAS HER1->RAS PI3K PI3K HER1->PI3K HER2 HER2 HER2->RAS HER2->PI3K BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Xenograft_Workflow cluster_setup Model Setup cluster_study In Vivo Study cluster_analysis Data Analysis CellCulture 1. Cell Culture CellPrep 2. Cell Preparation CellCulture->CellPrep Implantation 3. Subcutaneous Implantation CellPrep->Implantation TumorMonitoring 4. Tumor Growth Monitoring Implantation->TumorMonitoring Randomization 5. Randomization into Groups TumorMonitoring->Randomization Treatment 6. BMS-599626 Administration Randomization->Treatment DataCollection 7. Data Collection (Tumor Volume, Body Weight) Treatment->DataCollection Endpoint 8. Study Endpoint & Tissue Collection DataCollection->Endpoint Analysis 9. Data Analysis & Reporting Endpoint->Analysis

References

Application Notes and Protocols for AC480 (BMS-599626) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of AC480 (also known as BMS-599626), a potent and selective pan-HER kinase inhibitor, for preclinical research in mouse models. The following protocols and data are compiled from various preclinical studies to guide researchers in designing and executing in vivo experiments.

Overview of AC480

AC480 is an orally bioavailable small molecule that selectively inhibits HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively. It is significantly less potent against HER4 (IC50 = 190 nM) and highly selective against a broad range of other protein kinases.[1][2] AC480 has demonstrated anti-tumor activity in a variety of xenograft models, including those for breast, colon, lung, and salivary gland cancers, by inhibiting HER1 and/or HER2 signaling pathways.[1][3][4]

Dosing and Administration

Recommended Dosing Regimens

AC480 has been shown to be efficacious in mice over a range of doses, administered orally. The selection of a specific dose will depend on the tumor model and the experimental endpoint.

ParameterRecommended Range/ProtocolSource(s)
Route of Administration Oral (p.o.) gavage[1]
Dosage Range 60 - 240 mg/kg[1]
Dosing Frequency Daily[5]
Treatment Duration 14 - 21 days[6]
Preparation of Dosing Solution

A common vehicle for the oral administration of AC480 in mice is 50% propylene (B89431) glycol.

Materials:

  • AC480 (BMS-599626) powder

  • Propylene glycol

  • Sterile water for injection

Protocol:

  • Calculate the total amount of AC480 required for the study based on the number of animals, their average weight, the desired dose, and the dosing volume.

  • Weigh the appropriate amount of AC480 powder.

  • Prepare the vehicle by mixing equal volumes of propylene glycol and sterile water for injection (50% propylene glycol).

  • Gradually add the AC480 powder to the vehicle while vortexing or sonicating to ensure complete dissolution. The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.

  • Store the prepared dosing solution as recommended by the supplier, typically at -20°C for short-term storage.

Experimental Protocols for Efficacy Studies

The following are generalized protocols for conducting in vivo efficacy studies with AC480 in mouse xenograft models. Specific parameters may need to be optimized for different cell lines and research questions.

Subcutaneous Xenograft Model Protocol

Animal Models:

  • Athymic nude mice (nu/nu)

  • Severe combined immunodeficient (SCID) mice

Cell Lines:

Cell LineCancer TypeNumber of Cells InjectedSource(s)
Sal2Murine Salivary GlandNot Specified[1]
GEOHuman ColonNot Specified[6]
KPL-4Human BreastNot Specified[6]
MTLn3EMammary Adenocarcinoma1 x 10^6[7]
MDA-MB-231Human Breast1 x 10^6[7]
SKOV3.ip1-LUCHuman Ovarian1 x 10^6 (intraperitoneal)[5]

Protocol:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Preparation: On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture with Matrigel (50:50) can be used to improve tumor take rate.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to establish and grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using digital calipers, with volume calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • AC480 Administration: Administer AC480 orally by gavage at the selected dose and schedule. The control group should receive the vehicle only.

  • Data Collection: Monitor tumor growth, body weight, and the overall health of the animals throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or treatment duration), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Intraperitoneal Xenograft Model Protocol (for Ovarian Cancer)
  • Cell Preparation: Prepare a single-cell suspension of luciferase-expressing ovarian cancer cells (e.g., SKOV3.ip1-LUC) in sterile PBS.

  • Cell Injection: Inject 1 x 10^6 cells in 100 µL of PBS into the intraperitoneal cavity of each mouse.[5]

  • Treatment Initiation: Begin daily oral gavage of AC480 or vehicle 72 hours post-tumor cell injection.[5]

  • Tumor Burden Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging. Inject mice with D-luciferin (e.g., 150 mg/kg, i.p.) and image using an in vivo imaging system.

  • Endpoint: Continue treatment for the specified duration (e.g., 15 days) and monitor for signs of distress.[5] At the study endpoint, tumors can be harvested for further analysis.

Pharmacokinetics

Visualized Experimental Workflow and Signaling Pathway

Experimental Workflow for a Subcutaneous Xenograft Study

experimental_workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis CellCulture Cell Culture CellHarvest Cell Harvest & Resuspension CellCulture->CellHarvest Implantation Subcutaneous Injection CellHarvest->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment AC480 / Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia Analysis Tumor Excision & Analysis Euthanasia->Analysis

Caption: Workflow for AC480 efficacy testing in a mouse subcutaneous xenograft model.

Simplified HER2 Signaling Pathway and Inhibition by AC480

HER2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AC480 AC480 AC480->HER2

Caption: AC480 inhibits the HER2 signaling pathway, impacting cell proliferation and survival.

References

Application Notes and Protocols for BMS-599626 Dihydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2][3][4] It primarily targets HER1 (EGFR) and HER2 with high affinity, and to a lesser extent, HER4.[1][2][3] The inhibition of these receptors disrupts downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][5] Consequently, BMS-599626 has demonstrated significant anti-proliferative activity in tumor cells that are dependent on HER1 and/or HER2 signaling.[1][6][7]

Western blot analysis is an indispensable technique for elucidating the mechanism of action of kinase inhibitors like BMS-599626. It allows for the direct visualization and quantification of the inhibitor's effect on the phosphorylation status of its target receptors and downstream signaling proteins. These application notes provide detailed protocols and supporting data for the use of BMS-599626 dihydrochloride (B599025) in Western blot analysis to assess its impact on the HER signaling cascade.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-599626 dihydrochloride, including its inhibitory concentrations against various kinases and cancer cell lines. This information is critical for designing effective Western blot experiments.

Table 1: Kinase Inhibitory Activity of BMS-599626

Target KinaseIC₅₀ (nM)Notes
HER1 (EGFR)20Selective inhibitor.[1][2][6]
HER230Selective inhibitor.[1][2][6]
HER4190~8-fold less potent compared to HER1/HER2.[1][2][3]
VEGFR2>10,000Highly selective against a broad panel of kinases.[1][2][3]
c-Kit>10,000Highly selective.[1][2][3]
Lck>10,000Highly selective.[1][2][3]
MEK>10,000Highly selective.[1][2][3]

Table 2: Cellular Proliferation Inhibitory Activity of BMS-599626

Cell LineCancer TypeHER StatusIC₅₀ (µM)
Sal2Salivary Gland TumorHER2 Overexpression0.24
BT474Breast CancerHER2 Amplified0.31
N87Gastric CarcinomaHER2 Amplified0.45
KPL-4Breast CancerHER2 Amplified0.38
HCC1954Breast CancerHER2 Amplified0.34
AU565Breast CancerHER1 & HER2 Expression0.63
GEOColon TumorHER1 Overexpression0.90
PC9Non-Small Cell Lung CancerHER1 Overexpression0.34

Table 3: Inhibition of Downstream Signaling by BMS-599626 in Cellular Assays

Cell LineTarget ProteinIC₅₀ (µM)Notes
Sal2Receptor Autophosphorylation0.3Expresses a CD8HER2 fusion protein.[1][3]
Sal2MAPK Phosphorylation0.22[1][3]
GEOHER1 Phosphorylation (EGF-stimulated)0.75[1][3]
GEOMAPK Phosphorylation (EGF-stimulated)0.8Near complete inhibition.[1]
N87HER2 Phosphorylation0.38[1]
N87MAPK Phosphorylation0.35[1]
N87AKT Phosphorylation0.35[1]

Signaling Pathway Diagram

The following diagram illustrates the HER2 signaling pathway and the points of inhibition by BMS-599626.

HER2_Signaling_Pathway cluster_inhibitor cluster_downstream Downstream Signaling cluster_outcome Cellular Response HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER1 HER1 BMS599626 BMS-599626 BMS599626->HER2 AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK pMAPK p-MAPK (p-ERK) MAPK->pMAPK pMAPK->Proliferation

Caption: BMS-599626 inhibits HER1 and HER2, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Protocols

General Workflow for Western Blot Analysis

The following diagram outlines the general workflow for assessing the effect of BMS-599626 on protein phosphorylation using Western blot.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (e.g., BT-474, N87 cells) B 2. BMS-599626 Treatment (Dose-response & time-course) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection & Analysis E->F

Caption: Workflow for Western blot analysis of BMS-599626 effects.

Detailed Protocol for Western Blot Analysis

This protocol is designed for researchers familiar with standard Western blotting techniques and is optimized for analyzing the effects of BMS-599626 on HER2-overexpressing cancer cell lines.

1. Cell Culture and Treatment

  • Cell Lines: Use HER2-overexpressing cell lines such as BT-474, N87, or Sal2 for optimal results.

  • Culture Conditions: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Plate cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.

  • BMS-599626 Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Treatment:

    • For a dose-response experiment, treat cells with increasing concentrations of BMS-599626 (e.g., 0.1, 0.5, 1, 2, 5 µM) for a fixed time (e.g., 2, 6, or 24 hours).

    • For a time-course experiment, treat cells with a fixed concentration of BMS-599626 (e.g., 1 µM) for various durations (e.g., 0, 1, 2, 6, 12, 24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

2. Cell Lysis and Protein Quantification

  • Lysis Buffer: Use a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Lysis Procedure:

    • After treatment, wash cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well/dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, which is compatible with detergents in the lysis buffer.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • p-HER2 (e.g., Tyr1248 or Tyr1221/1222)

      • Total HER2

      • p-AKT (e.g., Ser473)

      • Total AKT

      • p-MAPK (p-ERK1/2)

      • Total MAPK (ERK1/2)

      • Loading control (e.g., β-actin or GAPDH)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Analysis

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP-conjugated secondary antibodies.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the relative change in protein phosphorylation upon treatment with BMS-599626.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize primary and secondary antibody concentrations.

    • Ensure the activity of the ECL substrate.

  • High Background:

    • Increase the duration and number of washing steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Use a fresh dilution of the secondary antibody.

  • Non-specific Bands:

    • Ensure the specificity of the primary antibody.

    • Increase the stringency of the washing buffer (e.g., increase Tween 20 concentration).

    • Use a fresh, clean gel and transfer buffer.

By following these protocols and utilizing the provided data, researchers can effectively employ this compound as a tool to investigate HER-family signaling in cancer cells and to evaluate its on-target effects in drug development studies.

References

Application Notes and Protocols: Preclinical Evaluation of AC480 in Combination with Trastuzumab for HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preclinical rationale and conceptual experimental designs for evaluating the combination of AC480, a pan-ErbB inhibitor, and trastuzumab, a HER2-targeted monoclonal antibody. Due to a lack of publicly available preclinical data specifically investigating this combination, this document outlines foundational information on each agent individually and presents detailed, adaptable protocols for future in vitro and in vivo combination studies. The provided methodologies and visualizations aim to guide researchers in exploring the potential synergistic or additive anti-tumor effects of this dual HER2-targeted therapeutic strategy.

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a key oncogenic driver in a significant subset of breast and other solid tumors. While trastuzumab has revolutionized the treatment of HER2-positive cancers, acquired and de novo resistance remains a clinical challenge. AC480 (formerly BMS-599626) is a small molecule tyrosine kinase inhibitor that targets multiple ErbB family receptors, including HER1, HER2, and HER4.[1] The combination of a monoclonal antibody targeting the extracellular domain of HER2 with a small molecule inhibitor targeting the intracellular kinase domain presents a rational approach to achieve a more comprehensive blockade of HER2 signaling, potentially overcoming resistance and enhancing therapeutic efficacy.

Mechanisms of Action

AC480: Pan-ErbB Tyrosine Kinase Inhibitor

AC480 is an orally active, reversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] It functions by competing with ATP for the binding site in the intracellular kinase domain of EGFR (HER1), HER2, and HER4. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, namely the PI3K/Akt and Ras/MAPK pathways.[1] Preclinical studies have shown that AC480 can induce a dose-dependent inhibition of HER1, HER2, and HER3 phosphorylation, leading to cell cycle arrest and apoptosis in HER2-overexpressing tumor cell lines.[1]

Trastuzumab: HER2-Targeted Monoclonal Antibody

Trastuzumab is a humanized monoclonal antibody that binds to the juxtamembrane region of the extracellular domain of the HER2 receptor. Its anti-tumor activity is multifactorial and includes:

  • Inhibition of HER2 signaling: Trastuzumab binding can disrupt HER2 dimerization and signaling.

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of trastuzumab can recruit immune effector cells, such as natural killer (NK) cells, to the tumor site, leading to cancer cell lysis.

  • Induction of HER2 internalization and degradation.

G cluster_0 Cell Membrane cluster_1 Intracellular HER2 HER2 Receptor PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates Ras_MAPK Ras/MAPK Pathway HER2->Ras_MAPK Activates Proliferation Tumor Cell Proliferation and Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation Trastuzumab Trastuzumab Trastuzumab->HER2 Binds Extracellularly AC480 AC480 AC480->HER2 Inhibits Intracellular Kinase Domain

Caption: Dual blockade of the HER2 signaling pathway.

Preclinical Data Summary (Individual Agents)

As no specific preclinical data for the combination of AC480 and trastuzumab was found, the following tables summarize representative data for each agent individually to inform the design of combination studies.

Table 1: Preclinical Activity of AC480 in HER2-Positive Cell Lines

Cell LineAssayEndpointResult
BT474, SkBr3Phosphorylation AssayInhibition of HER2 PhosphorylationDose-dependent
BT474, SkBr3Western BlotInhibition of p-Akt, p-MAPKDose-dependent
VariousProliferation/Apoptosis AssaysCell Cycle Arrest, ApoptosisObserved

Data synthesized from abstract on AC480 (BMS599626) activity.[1]

Table 2: Representative Preclinical In Vivo Activity of Trastuzumab

Xenograft ModelTreatmentEndpointResult
BT-474TrastuzumabTumor Growth InhibitionSignificant reduction in tumor volume
SK-OV-3TrastuzumabTumor Growth InhibitionSignificant reduction in tumor volume

This is representative data; specific results vary across studies.

Detailed Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of the AC480 and trastuzumab combination.

In Vitro Combination Studies

Objective: To assess the synergistic, additive, or antagonistic effects of combining AC480 and trastuzumab on the proliferation and survival of HER2-positive cancer cells.

Materials:

  • HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3)

  • AC480 (powder, to be dissolved in DMSO)

  • Trastuzumab

  • Cell culture medium and supplements

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Reagents for Western blotting

Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed HER2-positive cells in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours.

  • Drug Preparation: Prepare a dose-response matrix of AC480 and trastuzumab, both alone and in combination.

  • Treatment: Treat the cells with the prepared drug concentrations and incubate for 72 hours.

  • Viability Assessment: Add a cell proliferation reagent to each well and measure the absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Determine the IC50 for each agent. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol: Western Blot for Signaling Pathway Analysis

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of AC480, trastuzumab, and the combination for various time points (e.g., 2, 6, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies for p-HER2, HER2, p-Akt, Akt, p-ERK, and ERK.

  • Detection: Use appropriate secondary antibodies and a chemiluminescence substrate for detection. Analyze the changes in protein phosphorylation.

In Vivo Combination Studies

Objective: To evaluate the anti-tumor efficacy of combined AC480 and trastuzumab in a HER2-positive xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • HER2-positive cancer cells (e.g., BT-474)

  • AC480

  • Trastuzumab

  • Vehicle for drug delivery

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously implant HER2-positive cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach an average volume of 150-200 mm³, randomize mice into four groups: (1) Vehicle, (2) AC480 alone, (3) Trastuzumab alone, and (4) AC480 + Trastuzumab.

  • Treatment Administration: Administer AC480 orally (daily) and trastuzumab intraperitoneally (twice weekly) at predetermined doses.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A HER2+ Cell Lines B Dose-Response Matrix (AC480, Trastuzumab, Combo) A->B C Cell Proliferation Assay B->C D Western Blot (Signaling Pathways) B->D E Synergy Analysis (CI) C->E F Xenograft Implantation G Randomize Mice F->G H Treat (Single Agents & Combo) G->H I Monitor Tumor Growth H->I J Endpoint Analysis I->J

Caption: Preclinical experimental workflow for combination therapy.

Conclusion

The combination of AC480 and trastuzumab represents a promising, albeit untested, therapeutic strategy for HER2-positive cancers. The provided conceptual framework and detailed protocols are intended to facilitate the initiation of preclinical studies to rigorously evaluate the potential of this dual-targeted approach. Such studies are essential to generate the necessary data to support any future clinical investigation.

References

Using BMS-599626 to Elucidate HER2 Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing BMS-599626, a potent and selective dual inhibitor of Human Epidermal Growth Factor Receptor 1 (HER1/EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2), in the study of HER2 signaling pathways. BMS-599626 serves as a critical tool for investigating the biochemical and cellular consequences of HER2 inhibition, offering insights into cancer biology and the development of targeted therapeutics. These guidelines cover the mechanism of action of BMS-599626, quantitative data on its inhibitory activity, and detailed protocols for key in vitro experiments.

Introduction

The HER2 receptor tyrosine kinase is a well-established driver of tumorigenesis in various cancers, most notably in a subset of breast and gastric cancers where the ERBB2 gene is amplified. Overexpression of HER2 leads to constitutive activation of downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and invasion. BMS-599626 (also known as AC480) is a small molecule inhibitor that effectively blocks the kinase activity of both HER1 and HER2, making it an invaluable pharmacological tool for dissecting the intricacies of HER2-driven signaling.[1] This document outlines the use of BMS-599626 for studying these pathways in a laboratory setting.

Mechanism of Action

BMS-599626 is an orally bioavailable, reversible inhibitor that targets the ATP-binding site of the intracellular kinase domains of HER1 and HER2.[2] By competitively inhibiting ATP binding, BMS-599626 prevents receptor autophosphorylation and the subsequent activation of downstream signaling molecules.[3] Notably, it has been suggested that BMS-599626 inhibits HER1 and HER2 through distinct mechanisms. Its high selectivity for HER1 and HER2 over other kinases allows for precise interrogation of HER-family signaling.[1] Furthermore, BMS-599626 has been shown to inhibit the formation of HER1/HER2 heterodimers, an important mechanism for signal amplification in co-expressing cells.[4]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of BMS-599626
TargetIC50 (nM)
HER1 (EGFR)20[1]
HER2 (ErbB2)30[1]
HER4190[5]
Table 2: Cellular Activity of BMS-599626 in HER2-Overexpressing Cancer Cell Lines
Cell LineCancer TypeParameterIC50 (µM)
Sal2Salivary Gland TumorProliferation0.24
Sal2Salivary Gland TumorHER2 Autophosphorylation0.3[6]
Sal2Salivary Gland TumorMAPK Phosphorylation0.22[6]
BT-474Breast CancerProliferation0.31[5]
NCI-N87Gastric CarcinomaProliferation0.45[5]
NCI-N87Gastric CarcinomaHER2 Phosphorylation0.38[5]
NCI-N87Gastric CarcinomaMAPK Phosphorylation0.35[5]
NCI-N87Gastric CarcinomaAKT Phosphorylation0.35[5]
GEOColon TumorHER1 Phosphorylation0.75[5]
GEOColon TumorMAPK Phosphorylation0.8[5]

Mandatory Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling HER2 HER2 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K HER1 HER1 HER1->HER2 Dimerization BMS599626 BMS-599626 BMS599626->HER2 Inhibition Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation

Caption: HER2 Signaling Pathway and Inhibition by BMS-599626.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_western_blot Western Blot Detail A Seed HER2-positive cancer cells B Treat with varying concentrations of BMS-599626 A->B C Incubate for defined period B->C D Cell Proliferation (MTT Assay) C->D E Protein Analysis (Western Blot) C->E F Cell Lysis E->F G Immunoprecipitation (optional) F->G H SDS-PAGE & Transfer F->H G->H I Probe with antibodies (p-HER2, p-AKT, etc.) H->I J Detection & Analysis I->J

Caption: General Experimental Workflow for Studying BMS-599626 Effects.

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is for assessing the effect of BMS-599626 on the proliferation of adherent cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., BT-474, NCI-N87)

  • Complete cell culture medium

  • BMS-599626 (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BMS-599626 in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of BMS-599626. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of HER2 and Downstream Signaling

This protocol details the detection of changes in protein phosphorylation in response to BMS-599626 treatment.

Materials:

  • HER2-positive cancer cell lines

  • BMS-599626

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with BMS-599626 at various concentrations for a specified time (e.g., 1-2 hours). Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.

Immunoprecipitation of HER2

This protocol is for isolating HER2 to analyze its phosphorylation status more specifically.

Materials:

  • Cell lysates (prepared as in the Western Blot protocol)

  • Anti-HER2 antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer (e.g., Laemmli buffer)

Procedure:

  • Pre-clearing Lysates: Add protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-HER2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Laemmli buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

  • Analysis: Analyze the eluted proteins by Western blotting as described above, using an anti-phosphotyrosine antibody to detect HER2 phosphorylation.

Conclusion

BMS-599626 is a powerful research tool for investigating HER2-driven signaling pathways. The protocols and data presented here provide a framework for designing and executing experiments to explore the effects of HER2 inhibition in various cancer models. Careful execution of these methodologies will enable researchers to gain a deeper understanding of the molecular mechanisms underlying HER2-dependent cancers and to evaluate the efficacy of novel therapeutic strategies targeting this critical oncogenic driver.

References

Application Notes and Protocols for BMS-599626 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cellular sensitivity to BMS-599626 dihydrochloride, a potent and selective pan-HER kinase inhibitor. Detailed protocols for assessing its efficacy and mechanism of action in sensitive cell lines are provided to guide researchers in their drug development and discovery efforts.

Mechanism of Action

BMS-599626 (also known as AC480) is an orally bioavailable small molecule that functions as a pan-HER tyrosine kinase inhibitor, with high potency against HER1 (EGFR) and HER2.[1] It exerts its anti-tumor activity by inhibiting the kinase activity of these receptors, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and AKT pathways.[2] BMS-599626 has been shown to inhibit both HER1/HER2 homodimers and heterodimers, which can be a mechanism to overcome resistance to agents that only target homodimers.[3][4][5] The compound is highly selective for HER1 and HER2, with significantly less activity against other kinases like HER4, VEGFR2, c-Kit, and Lck.[6][1][7]

Cellular Sensitivity

BMS-599626 has demonstrated potent anti-proliferative activity against a variety of tumor cell lines that are dependent on HER1 and/or HER2 signaling.[3][4] Sensitivity is particularly pronounced in cell lines with HER2 gene amplification or overexpression.[3] The IC50 values for cell proliferation are typically in the nanomolar to low micromolar range.

Table 1: In Vitro Efficacy of BMS-599626 in Sensitive Human Cancer Cell Lines
Cell LineCancer TypeHER StatusIC50 (µM)Reference
Sal2Salivary Gland TumorCD8-HER2 fusion0.24[3][8]
BT474Breast Ductal CarcinomaHER2 Amplified0.31[8]
KPL-4Breast CancerHER2 Amplified0.38[8]
HCC1954Breast Ductal CarcinomaHER2 Amplified0.34[8]
AU565Breast CarcinomaHER2 Amplified0.63[8]
N87Gastric CarcinomaHER2 Amplified0.45[8]
GEOColon CarcinomaHER1 Overexpression0.90[8]
PC9Non-Small Cell Lung CancerEGFR Exon 19 Deletion0.34[8]
HN-5Head and Neck Squamous Cell CarcinomaEGFR and HER2 ExpressionNot explicitly stated, but shown to be sensitive[2]

Experimental Protocols

Herein are detailed protocols for evaluating the effects of BMS-599626 on sensitive cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of BMS-599626 in a sensitive cell line.

Materials:

  • This compound

  • Sensitive cell line (e.g., BT474, N87)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent solution (e.g., 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]

  • Compound Preparation: Prepare a stock solution of BMS-599626 in DMSO. Create a serial dilution of BMS-599626 in complete culture medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing various concentrations of BMS-599626. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[8]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G Experimental Workflow: Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of BMS-599626 add_compound Treat Cells with BMS-599626 prepare_compound->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_detergent Add Detergent to Solubilize Formazan incubate_mtt->add_detergent read_absorbance Read Absorbance at 570 nm add_detergent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.
Protocol 2: Western Blot for HER2 Phosphorylation

This protocol is to assess the inhibition of HER2 signaling by BMS-599626.

Materials:

  • This compound

  • HER2-overexpressing cell line (e.g., N87, BT474)

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-HER2 (e.g., Tyr1248), anti-total-HER2, anti-phospho-AKT, anti-total-AKT, anti-phospho-MAPK, anti-total-MAPK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of BMS-599626 for a specified time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9][10]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.[11]

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total proteins and a loading control for normalization.[9]

Signaling Pathway Inhibition

BMS-599626 effectively inhibits the autophosphorylation of HER1 and HER2, which in turn blocks the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways. This leads to the inhibition of cell proliferation and survival.

G BMS-599626 Inhibition of HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Activation HER1 HER1 Receptor HER1->HER2 Heterodimerization BMS599626 BMS-599626 BMS599626->HER2 Inhibition BMS599626->HER1 Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation

BMS-599626 inhibits HER1 and HER2, blocking downstream signaling.

References

Application Notes and Protocols for AC480 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC480 is a potent, orally available, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets the human epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, with high affinity for EGFR (ErbB1) and HER2 (ErbB2).[1] Dysregulation of these signaling pathways is a key driver in the pathogenesis of numerous human cancers, making AC480 a promising candidate for targeted cancer therapy. These application notes provide an overview of the experimental design for evaluating AC480 in cancer research, detailed protocols for in vitro and in vivo studies, and a summary of available clinical trial data.

Mechanism of Action

AC480 exerts its anti-cancer effects by inhibiting the autophosphorylation of EGFR and HER2, thereby blocking downstream signaling cascades responsible for cell proliferation, survival, and migration. The binding of ligands such as epidermal growth factor (EGF) to EGFR or the heterodimerization of HER2 with other ErbB family members triggers a phosphorylation cascade. This activates downstream pathways including the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. By inhibiting the initial phosphorylation event, AC480 effectively shuts down these oncogenic signals.

AC480_Mechanism_of_Action cluster_pathways Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK->Proliferation AC480 AC480 AC480->EGFR AC480->HER2 Ligand Ligand (e.g., EGF) Ligand->EGFR

Caption: Mechanism of action of AC480 targeting the EGFR and HER2 signaling pathways.

Experimental Design and Protocols

In Vitro Evaluation of AC480 Efficacy

Objective: To determine the anti-proliferative effect of AC480 on a cancer cell line overexpressing EGFR or HER2 (e.g., A431 epidermoid carcinoma, SK-BR-3 breast cancer).

Experimental Workflow:

in_vitro_workflow A Cell Seeding B AC480 Treatment (Varying Concentrations) A->B C Incubation (e.g., 72 hours) B->C D Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Data Analysis (IC50 Calculation) D->E

Caption: Workflow for in vitro evaluation of AC480 efficacy.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Culture A431 or SK-BR-3 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • AC480 Treatment:

    • Prepare a stock solution of AC480 in DMSO.

    • Perform serial dilutions of AC480 in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

    • Remove the old media from the 96-well plate and add 100 µL of the prepared AC480 dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability versus the log of the AC480 concentration.

    • Calculate the IC50 value (the concentration of AC480 that inhibits cell growth by 50%) using non-linear regression analysis.

Preclinical In Vivo Studies

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic profile of AC480 in a xenograft mouse model.

Experimental Workflow:

in_vivo_workflow A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D AC480 Administration (e.g., oral gavage) C->D E Tumor Volume & Body Weight Measurement D->E Regularly F Pharmacokinetic Analysis (Blood/Tumor Collection) D->F At specific time points G Endpoint Analysis E->G F->G

Caption: Workflow for preclinical in vivo evaluation of AC480.

Protocol: Xenograft Efficacy Study

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

    • Acclimatize the animals for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Subcutaneously inject 5 x 10^6 A431 or SK-BR-3 cells in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • AC480 Administration:

    • Prepare AC480 in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer AC480 orally (e.g., 300 mg/kg, twice daily) for a specified period (e.g., 21 days). The control group receives the vehicle only.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health of the animals daily.

  • Pharmacokinetic Analysis:

    • At designated time points after the final dose, collect blood and tumor tissue samples to determine the concentration of AC480.[2]

  • Endpoint:

    • Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study.

    • Excise the tumors for further analysis (e.g., histology, western blotting for p-EGFR/p-HER2).

Clinical Trial Data Summary

AC480 has been evaluated in clinical trials for recurrent malignant glioma and advanced solid tumors.[2][3] The following tables summarize key data from these studies.

Table 1: AC480 Clinical Trial Design for Recurrent Malignant Glioma [2]

ParameterDescription
Study Design Single-institution, open-label, pharmacokinetic study
Patient Population Patients with recurrent malignant glioma not on CYP-3A enzyme-inducing anti-epileptic drugs
Dosage 300 mg orally twice daily
Primary Objective Evaluate intratumoral and plasma pharmacokinetics of AC480
Secondary Objectives Evaluate anti-proliferative effect (FDG-PET), safety, tolerability, 6-month progression-free survival (PFS), and radiographic response

Table 2: Pharmacokinetic and Safety Data of AC480

ParameterFinding
Tumor/Plasma PK Ratio 3 to 11, indicating higher tumor accumulation[1]
Common Adverse Events Nausea, vomiting, diarrhea, fatigue, cough, elevated liver enzymes, anemia, and rash (generally mild to moderate)[2]

Table 3: AC480IV Phase I Clinical Trial for Advanced Solid Tumors [3]

ParameterDescription
Study Design Phase I, dose-escalation study
Patient Population Patients with locally advanced or metastatic solid tumors with no standard or curative therapies available
Intervention Intravenous AC480 (AC480IV) as monotherapy and in combination with docetaxel
Primary Objectives Determine safety, tolerability, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD)
Secondary Objectives Determine pharmacokinetic parameters and preliminary efficacy (tumor response and time to progression)

Conclusion

AC480 is a promising EGFR/HER2 inhibitor with demonstrated activity in preclinical models and clinical trials. The provided protocols offer a framework for the continued investigation of AC480's therapeutic potential in various cancer types. Further research is warranted to explore its efficacy in combination with other anti-cancer agents and to identify predictive biomarkers for patient selection.

References

Troubleshooting & Optimization

Technical Support Center: BMS-599626 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers and scientists using BMS-599626 dihydrochloride (B599025), a selective HER1 and HER2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of BMS-599626 dihydrochloride in DMSO?

A1: The solubility of this compound in DMSO can vary between batches and suppliers. However, reported values are generally high. It is crucial to use fresh, anhydrous DMSO for optimal results, as the solvent is hygroscopic and absorbed moisture can significantly reduce solubility.[1][2]

Q2: My compound is not dissolving completely in DMSO. What should I do?

A2: If you are experiencing solubility issues, please refer to the troubleshooting workflow below. Common causes include using DMSO that has absorbed moisture or insufficient agitation. Gentle warming or ultrasonication can aid dissolution.[2] Always start with fresh, newly opened DMSO.[1][2]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section. It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating.[3]

Q4: What is the recommended storage condition and stability for DMSO stock solutions?

A4: There are conflicting reports on the long-term stability of BMS-599626 in DMSO. Some suppliers suggest that solutions are unstable and should be prepared fresh.[4] Others indicate that stock solutions can be stored at -20°C for up to one month or -80°C for up to six months when stored in sealed containers, protected from moisture.[2] Given this variability, it is best practice to prepare fresh solutions for experiments or to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q5: Can I use the DMSO stock solution for cell-based assays?

A5: Yes, the DMSO stock solution can be diluted in culture medium for cell-based assays. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% or 1%.[1][3] Always include a vehicle control (culture medium with the same final DMSO concentration) in your experimental design.[3]

Data Presentation

Solubility Data
SolventConcentration (Mass)Concentration (Molar)NotesSource
DMSO113 mg/mL212.98 mMUse fresh DMSO; moisture reduces solubility.[1]
DMSO100 mg/mL176.36 mMMay require ultrasonication. Use newly opened DMSO.[2]
DMSO≥28.35 mg/mL--[5]
WaterInsoluble--[1]

Troubleshooting

If you encounter issues with dissolving this compound, follow this troubleshooting guide.

G start Start: Compound not dissolving check_dmso Is the DMSO fresh/anhydrous? start->check_dmso use_new_dmso Open a new vial of anhydrous DMSO check_dmso->use_new_dmso No agitation Have you tried vortexing or ultrasonication? check_dmso->agitation Yes use_new_dmso->check_dmso apply_agitation Vortex thoroughly or sonicate the solution for a few minutes agitation->apply_agitation No check_concentration Is the target concentration too high? agitation->check_concentration Yes apply_agitation->agitation recalculate Review solubility data and recalculate for a lower concentration check_concentration->recalculate Yes success Success: Compound dissolved check_concentration->success No, compound dissolves contact_support Issue persists: Contact Technical Support check_concentration->contact_support No, still not dissolving recalculate->success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution

This protocol details the steps to prepare a concentrated stock solution of this compound.

G start Start: Prepare Stock Solution weigh 1. Weigh 56.7 mg of this compound (MW: 567.01 g/mol) start->weigh add_dmso 2. Add 1 mL of fresh, anhydrous DMSO to the vial weigh->add_dmso dissolve 3. Vortex or sonicate at room temperature until fully dissolved add_dmso->dissolve store 4. Aliquot into single-use vials and store at -80°C dissolve->store end End: 100 mM Stock Solution Ready store->end

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Weighing: Accurately weigh 56.7 mg of this compound powder.

  • Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for 5-10 minutes.

  • Storage: Once the solution is clear, aliquot it into smaller, single-use volumes in appropriate vials. Store these aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.[3]

Mechanism of Action

BMS-599626 is a potent and selective inhibitor of the HER (ErbB) family of receptor tyrosine kinases. It primarily targets HER1 (EGFR) and HER2, with lesser activity against HER4.[2][4][] Inhibition of these receptors blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in tumors that overexpress these receptors.[2]

G cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER1 HER1 (EGFR) RAS_RAF_MEK RAS-RAF-MEK Pathway HER1->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway HER1->PI3K_AKT HER2 HER2 HER2->RAS_RAF_MEK HER2->PI3K_AKT BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2 MAPK MAPK RAS_RAF_MEK->MAPK AKT AKT PI3K_AKT->AKT Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation

Caption: Simplified signaling pathway inhibited by BMS-599626.

References

Technical Support Center: BMS-599626 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-599626 dihydrochloride (B599025) (also known as AC480).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of BMS-599626?

A1: BMS-599626 is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases. Its primary targets are HER1 (EGFR) and HER2, with slightly less potency for HER4.[1]

Q2: I am observing a phenotype that is not consistent with HER1/HER2 inhibition. What could be the cause?

A2: While BMS-599626 is highly selective for HER1/HER2 kinases, unexpected phenotypes can arise from several factors:

  • Cellular Context: The specific genetic and proteomic background of your cell line can influence its response. Dependencies on signaling pathways downstream of HER1/HER2 can vary significantly between cell lines.

  • Off-Target Effects: Although highly selective, BMS-599626 has a known off-target interaction with the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[2][3] This can lead to unexpected effects, especially in cells expressing high levels of this transporter or when co-administering other drugs that are substrates of ABCG2.

  • Experimental Variability: Ensure consistency in experimental conditions such as cell density, reagent concentrations, and incubation times.

Q3: My cells are showing unexpected resistance to other chemotherapeutic agents when co-administered with BMS-599626. Why might this be happening?

A3: This is a critical observation and is likely due to the off-target inhibition of the ABCG2 transporter by BMS-599626.[2][3] ABCG2 is a multidrug resistance transporter that effluxes various chemotherapeutic drugs from cells. By inhibiting ABCG2, BMS-599626 can increase the intracellular concentration and efficacy of co-administered drugs that are ABCG2 substrates (e.g., mitoxantrone, topotecan).[2][4] This can be a desirable effect in a therapeutic context but is an important off-target activity to be aware of during experimental studies.

Q4: I am not observing the expected inhibition of downstream signaling (e.g., p-AKT, p-MAPK). What should I check?

A4: If you do not see the expected decrease in phosphorylation of downstream targets like AKT and MAPK, consider the following:

  • Incomplete Inhibition: The inhibition of downstream signaling can be partial, especially for pathways like PI3K/Akt which can be activated by multiple upstream signals.[1][5]

  • Alternative Signaling Pathways: Your cell model may have redundant or alternative signaling pathways that compensate for the inhibition of HER1/HER2 signaling.

  • Experimental Conditions:

    • Compound Potency: Verify the concentration and integrity of your BMS-599626 stock.

    • Treatment Duration: Ensure you are treating the cells for a sufficient duration to observe changes in downstream signaling. A time-course experiment is recommended.

    • Lysate Preparation: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.

    • Antibody Quality: Validate the specificity and sensitivity of your primary antibodies for the phosphorylated and total proteins.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected Cell Viability Results Cell line is not dependent on HER1/HER2 signaling.Confirm HER1 and HER2 expression and activation in your cell line.
Off-target effects on ABCG2 are influencing cell viability, especially if other compounds are present.Test the effect of BMS-599626 alone. If co-administering, check if the other compound is an ABCG2 substrate.
Compound degradation or precipitation.Prepare fresh dilutions of BMS-599626 for each experiment. Ensure solubility in your culture medium.
Inconsistent Inhibition of HER2 Phosphorylation Suboptimal antibody performance in Western blot.Validate your phospho-HER2 and total HER2 antibodies. Run positive and negative controls.
Issues with cell lysis and protein extraction.Use a robust lysis buffer with phosphatase and protease inhibitors. Quantify protein concentration accurately.
Variability in cell treatment.Ensure uniform cell seeding density and consistent timing of drug addition.
Unexpected Drug-Drug Interactions BMS-599626 is inhibiting ABCG2, altering the effective concentration of a co-administered drug.Determine if the other drug is a known ABCG2 substrate. Perform dose-response curves for each drug individually and in combination.
No Effect on Cell Proliferation in a HER2-Positive Line The specific HER2-positive cell line may have intrinsic resistance mechanisms.Consider the presence of activating mutations in downstream signaling components (e.g., PIK3CA).
The concentration of BMS-599626 is too low.Perform a dose-response experiment to determine the IC50 in your specific cell line.

Quantitative Data Summary

Table 1: On-Target and Off-Target Kinase Inhibition Profile of BMS-599626

TargetIC50 (nM)Notes
HER1 (EGFR)20Primary Target
HER230Primary Target
HER4190~8-fold less potent than HER1/HER2
VEGFR2>100-fold less potentHighly Selective
c-Kit>100-fold less potentHighly Selective
Lck>100-fold less potentHighly Selective
MEK>100-fold less potentHighly Selective

Data compiled from MedChemExpress.[1]

Table 2: Off-Target Effects of BMS-599626 on ABC Transporters

TransporterEffectIC50 (nM)Notes
ABCG2 (BCRP)Potent Inhibition~300Can sensitize cells to ABCG2 substrate drugs.

Data compiled from To et al., 2020.[2]

Experimental Protocols

Protocol 1: Western Blot for Measuring Inhibition of HER2 Phosphorylation

This protocol describes how to assess the inhibitory effect of BMS-599626 on HER2 phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Plate a HER2-overexpressing cell line (e.g., BT474, SK-BR-3) at a suitable density and allow to adhere overnight.
  • Prepare serial dilutions of BMS-599626 dihydrochloride in your cell culture medium. Include a vehicle-only control (e.g., DMSO).
  • Treat the cells with the desired concentrations of BMS-599626 for a specified time (e.g., 2, 6, or 24 hours).

2. Cell Lysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
  • Determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.
  • Separate the proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-HER2 (e.g., p-Tyr1248) overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe for total HER2 and a loading control (e.g., GAPDH or β-actin) for normalization.

Protocol 2: Cell Viability Assay (MTT or Thymidine Uptake)

This protocol is for determining the effect of BMS-599626 on cell proliferation.

1. Cell Plating:

  • Plate cells in a 96-well plate at a density of 1,000-5,000 cells per well and culture for 24 hours.

2. Compound Treatment:

  • Add serial dilutions of BMS-599626 to the wells. Ensure the final DMSO concentration is consistent and low (e.g., ≤ 0.1%).
  • Incubate the cells for 72 hours.

3. Measurement of Cell Viability:

  • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength.
  • For Thymidine Uptake Assay: Pulse the cells with [3H]thymidine for the final 3 hours of incubation. Harvest the cells onto a filter plate and measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.
  • Plot the dose-response curve and determine the IC50 value.

Visualizations

HER2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Phosphorylation HER1 HER1 HER1->HER2 Dimerization Ras Ras HER1->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Proliferation BMS599626 BMS-599626 BMS599626->HER2 Inhibition BMS599626->HER1 Inhibition

Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckCompound Verify Compound Integrity (Fresh Stock, Solubility) Start->CheckCompound CheckCellLine Confirm Cell Line Characteristics (HER2 expression, passage number) Start->CheckCellLine ReviewProtocol Review Experimental Protocol (Concentrations, Incubation Times) Start->ReviewProtocol OnTarget Assess On-Target Effect (p-HER2 Western Blot) ReviewProtocol->OnTarget OffTarget Consider Off-Target Effects (e.g., ABCG2 inhibition) OnTarget->OffTarget If on-target effect is confirmed DataAnalysis Re-analyze Data (Normalization, Controls) OnTarget->DataAnalysis If on-target effect is absent Consult Consult Literature/ Technical Support OffTarget->Consult DataAnalysis->Consult

Caption: A logical workflow for troubleshooting unexpected results with BMS-599626.

References

Technical Support Center: Optimizing BMS-599626 Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BMS-599626 in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of BMS-599626?

A1: BMS-599626, also known as AC480, is a potent and selective pan-HER (Human Epidermal Growth Factor Receptor) kinase inhibitor.[1][2] It primarily targets HER1 (EGFR) and HER2, with weaker activity against HER4.[3][4] The inhibition of these receptors blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival in HER-dependent cancer cells.[3][5]

Q2: What is a typical starting concentration range for BMS-599626 in cell-based assays?

A2: A typical starting concentration range for BMS-599626 in cell-based assays is between 0.1 µM and 10 µM. The half-maximal inhibitory concentration (IC50) for cell proliferation generally falls within the range of 0.24 µM to 1 µM in sensitive cell lines.[3][4] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.

Q3: How should I prepare and store BMS-599626 stock solutions?

A3: BMS-599626 is soluble in DMSO at concentrations up to 113 mg/mL (212.98 mM).[2] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM or 20 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Note that the hydrochloride salt of BMS-599626 is also available and its solutions are reported to be unstable, requiring fresh preparation.[7]

Q4: Does BMS-599626 have any known off-target effects?

A4: While BMS-599626 is a selective pan-HER inhibitor, it has been reported to have off-target activity. Notably, it can inhibit the ABCG2 transporter, which may be relevant in studies involving multidrug-resistant cell lines. This could lead to chemosensitization of cancer cells to other therapeutic agents that are substrates of the ABCG2 transporter.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BMS-599626

Target/AssayCell LineIC50Reference
HER1 (EGFR) Kinase Activity-20 nM[4][6]
HER2 Kinase Activity-30 nM[4][6]
HER4 Kinase Activity-190 nM[3][4]
Cell ProliferationSal20.24 µM[6]
Cell ProliferationBT4740.31 µM[6]
Cell ProliferationN870.45 µM[6]
Cell ProliferationKPL-40.38 µM[6]
Cell ProliferationGEO0.90 µM[6]
HER1 PhosphorylationGEO0.75 µM[3][4]
HER2 PhosphorylationN870.38 µM[3]
MAPK PhosphorylationSal20.22 µM[3][4]
MAPK PhosphorylationN870.35 µM[3]
AKT PhosphorylationN870.35 µM[3]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.[6] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

  • Compound Treatment: Prepare serial dilutions of BMS-599626 in culture medium. The final DMSO concentration should not exceed 0.5%.[6] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of BMS-599626. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for HER Pathway Inhibition
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of BMS-599626 for the desired time (e.g., 1-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-HER1, total HER1, phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. A loading control like GAPDH or β-actin should also be probed.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

HER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Ligand Ligand (e.g., EGF) HER1 HER1 (EGFR) Ligand->HER1 Activation HER2 HER2 HER1->HER2 Dimerization PI3K PI3K HER1->PI3K Ras Ras HER2->Ras BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.

Experimental_Workflow cluster_assays 3. In Vitro Assays start Start cell_culture 1. Cell Culture (HER-dependent cell line) start->cell_culture treatment 2. BMS-599626 Treatment (Dose-response) cell_culture->treatment viability Cell Viability (e.g., MTT) treatment->viability western Western Blot (pHER, pAkt, pERK) treatment->western data_analysis 4. Data Analysis (IC50, Pathway Inhibition) viability->data_analysis western->data_analysis conclusion 5. Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating BMS-599626 in vitro.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no inhibition of cell proliferation - Insufficient concentration of BMS-599626.- Cell line is not dependent on HER1/HER2 signaling.- Compound degradation.- Perform a dose-response experiment with a wider concentration range (e.g., up to 20 µM).- Confirm HER1/HER2 expression and activation in your cell line via Western blot or other methods.- Prepare fresh working solutions from a new aliquot of the DMSO stock.
High background in assays - High final DMSO concentration.- Compound precipitation in media.- Ensure the final DMSO concentration is below 0.5%. Run a vehicle-only control.- Visually inspect the media for any precipitate after adding the BMS-599626 working solution. If precipitation occurs, try preparing the working solution in pre-warmed media and vortexing gently. Consider using a different formulation for dilution if solubility issues persist.
Inconsistent results between experiments - Variation in cell seeding density.- Inconsistent incubation times.- Freeze-thaw cycles of the stock solution.- Standardize cell seeding protocols and ensure even cell distribution in plates.- Maintain consistent incubation times for both treatment and assay steps.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Unexpected cytotoxicity at low concentrations - Off-target effects in the specific cell line.- Synergistic effects with components in the culture medium.- Investigate potential off-target effects by assessing the activity of other signaling pathways.- Consider using a serum-starved medium for short-term treatments to reduce confounding factors, though this may affect cell viability independently.
No change in phosphorylation of downstream targets (Akt, ERK) - Treatment time is too short or too long.- The pathway is constitutively active downstream of HER receptors in the chosen cell line.- Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing changes in phosphorylation.- Investigate for mutations in downstream signaling molecules (e.g., PIK3CA, KRAS) that could lead to constitutive activation.

References

Technical Support Center: AC480 and ABCG2-Mediated Drug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating AC480 and its role in overcoming ABCG2-mediated multidrug resistance. This resource provides answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is AC480 and what is its primary mechanism of action?

A1: AC480, also known as BMS-599626, is a selective and orally bioavailable pan-HER kinase inhibitor.[1][2] It primarily targets and inhibits HER1 (EGFR) and HER2 with IC50 values of 20 nM and 30 nM, respectively, and is less potent towards HER4 (IC50 of 190 nM).[1][2] By inhibiting these receptors, AC480 can block downstream signaling pathways involved in tumor cell proliferation.[1]

Q2: What is the relationship between AC480 and the ABCG2 transporter?

A2: Recent studies have identified AC480 as a potent inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein).[3][4] It has been shown to antagonize ABCG2-mediated multidrug resistance (MDR) at nanomolar concentrations (around 300 nM).[3][4]

Q3: How does AC480 inhibit ABCG2 function?

A3: AC480 inhibits the efflux function of ABCG2. It increases the intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2.[3][4] Mechanistically, AC480 has been found to inhibit the ATPase activity of ABCG2, which is essential for its transport function.[3][4] Importantly, AC480 does not appear to alter the total protein expression or the cell surface localization of the ABCG2 transporter.[3][4]

Q4: Is AC480 a substrate of ABCG2?

A4: The primary interaction described is that of an inhibitor. Studies show that AC480 blocks the function of ABCG2, leading to the accumulation of other ABCG2 substrates within the cell.[3][4]

Q5: What are the potential clinical implications of AC480's effect on ABCG2?

A5: The dual-action of AC480 as both a pan-HER kinase inhibitor and an ABCG2 inhibitor suggests it could be particularly effective in treating cancers that overexpress HER family receptors and also exhibit ABCG2-mediated multidrug resistance. By inhibiting ABCG2, AC480 may re-sensitize resistant cancer cells to other chemotherapeutic agents that are ABCG2 substrates, potentially improving the efficacy of combination therapies.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments investigating AC480 and ABCG2.

Issue 1: Inconsistent results in cytotoxicity assays when combining AC480 with an ABCG2 substrate.

  • Question: We are seeing variable IC50 shifts when co-treating ABCG2-overexpressing cells with AC480 and a known ABCG2 substrate (e.g., Topotecan, Mitoxantrone). What could be the cause?

  • Answer:

    • Suboptimal concentration of AC480: Ensure you are using a concentration of AC480 that is non-toxic on its own but sufficient to inhibit ABCG2. A concentration of around 300 nM has been shown to be effective.[3][4] It's crucial to perform a dose-response curve for AC480 alone on your specific cell line to determine its non-cytotoxic range.

    • Assay incubation time: The timing of drug addition can be critical. Consider pre-incubating the cells with AC480 for a short period (e.g., 1-2 hours) before adding the cytotoxic substrate to ensure adequate inhibition of ABCG2.

    • Cell density: Inconsistent cell seeding can lead to variability in drug response. Ensure a uniform cell density across all wells of your assay plate.

    • Compound stability: Prepare fresh solutions of AC480 and the cytotoxic drug for each experiment, as degradation can affect potency.

Issue 2: High background or low signal in Hoechst 33342 efflux assays used to measure ABCG2 activity.

  • Question: Our Hoechst 33342 efflux assay is showing a poor signal-to-noise ratio, making it difficult to quantify the inhibitory effect of AC480. How can we optimize this?

  • Answer:

    • Dye concentration and incubation time: Titrate the concentration of Hoechst 33342 and the incubation time to find the optimal conditions for your cell line. Over-incubation or using too high a concentration can lead to high background fluorescence in parental cells lacking high ABCG2 expression.

    • Washing steps: Incorporate thorough washing steps with ice-cold PBS after Hoechst 33342 loading and before the efflux period to remove extracellular dye.

    • Efflux time: Optimize the duration of the efflux period. A time-course experiment can help determine the point of maximum difference in fluorescence between ABCG2-overexpressing and parental cells.

    • Use of a positive control: Always include a well-characterized ABCG2 inhibitor, such as Ko143, as a positive control to confirm that the assay is working correctly.[5]

    • Cell health: Ensure cells are healthy and not overly confluent, as this can affect membrane integrity and transporter function.

Issue 3: Difficulty in interpreting ATPase assay results for ABCG2 in the presence of AC480.

  • Question: We are performing an ATPase assay with membrane vesicles from ABCG2-overexpressing cells, but the results with AC480 are ambiguous. What are some common pitfalls?

  • Answer:

    • High basal ATPase activity: ABCG2 can have high basal vanadate-sensitive ATPase activity, which can make it difficult to detect stimulation by substrates or inhibition by compounds like AC480.[6] Some protocols suggest using a low concentration of a specific ABCG2 inhibitor (like Ko143 or Ko134) to partially suppress this basal activity, thereby improving the signal-to-background ratio for detecting further inhibition.[6]

    • Membrane preparation quality: The purity and quality of the membrane vesicle preparation are crucial. Ensure that the vesicles are right-side-out and that there is a high enrichment of ABCG2.

    • ATP concentration: Use an optimal concentration of ATP. Very high concentrations can sometimes mask inhibitory effects.

    • Appropriate controls: Include controls with no ATP, with vanadate (B1173111) (to measure non-specific ATPase activity), and with a known ABCG2 substrate to confirm that the transporter is active.

Quantitative Data Summary

The following tables summarize key quantitative data related to AC480's activity.

Table 1: Inhibitory Potency of AC480 against HER Family Kinases

TargetIC50 (nM)
HER1 (EGFR)20
HER230
HER4190
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]

Table 2: Chemosensitizing Effect of AC480 in ABCG2-Overexpressing Cells

Cell LineChemotherapeuticAC480 Conc. (nM)Fold Reversal of Resistance
ABCG2-overexpressingMitoxantrone300Significant sensitization observed
ABCG2-overexpressingTopotecan300Significant sensitization observed
Qualitative summary based on findings that 300 nM AC480 sensitizes ABCG2-overexpressing cells.[3][4]

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay) to Evaluate Chemosensitization

  • Objective: To determine the ability of AC480 to reverse ABCG2-mediated resistance to a cytotoxic drug.

  • Materials:

    • Parental and ABCG2-overexpressing cells

    • Complete cell culture medium

    • 96-well plates

    • AC480 (BMS-599626)

    • ABCG2 substrate cytotoxic drug (e.g., Mitoxantrone, Topotecan)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of the cytotoxic drug.

    • Treat the cells with the cytotoxic drug alone or in combination with a non-toxic concentration of AC480 (e.g., 300 nM). Include wells with AC480 alone to confirm its lack of cytotoxicity at the chosen concentration, and untreated cells as a control.

    • Incubate for a period appropriate for the cytotoxic drug's mechanism of action (typically 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values. A significant decrease in the IC50 of the cytotoxic drug in the presence of AC480 in ABCG2-overexpressing cells indicates reversal of resistance.

2. Hoechst 33342 Efflux Assay for ABCG2 Inhibition

  • Objective: To measure the inhibitory effect of AC480 on the efflux activity of ABCG2 using the fluorescent substrate Hoechst 33342.

  • Materials:

    • Parental and ABCG2-overexpressing cells

    • Complete cell culture medium

    • Hoechst 33342 solution

    • AC480

    • Ko143 (positive control inhibitor)

    • Flow cytometer or fluorescence plate reader

  • Procedure:

    • Harvest cells and resuspend them in culture medium.

    • Pre-incubate the cells with either vehicle control, AC480 at the desired concentration, or a positive control inhibitor (e.g., Ko143) for 30 minutes at 37°C.

    • Add Hoechst 33342 to the cell suspension (a final concentration of 1-5 µM is a common starting point) and incubate for another 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in fresh, pre-warmed medium (containing the respective inhibitors for the treated groups) and incubate at 37°C for an efflux period of 30-60 minutes.

    • After the efflux period, place the cells on ice to stop the transport.

    • Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer (typically in the blue channel) or a fluorescence plate reader.

    • An increase in Hoechst 33342 accumulation in AC480-treated ABCG2-overexpressing cells compared to vehicle-treated cells indicates inhibition of ABCG2-mediated efflux.

3. ABCG2 ATPase Activity Assay

  • Objective: To determine if AC480 directly inhibits the ATP hydrolysis activity of the ABCG2 transporter.

  • Materials:

    • Membrane vesicles prepared from cells overexpressing ABCG2

    • Assay buffer (containing MgCl2, KCl, and a pH buffer like Tris or MOPS)

    • ATP

    • AC480

    • Sodium orthovanadate (Na3VO4)

    • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)

  • Procedure:

    • Prepare reaction mixtures containing the ABCG2 membrane vesicles in the assay buffer.

    • Add AC480 at various concentrations to the reaction mixtures. Include a vehicle control.

    • Pre-incubate the mixtures for 5-10 minutes at 37°C.

    • Initiate the reaction by adding a defined concentration of ATP.

    • Allow the reaction to proceed for a set time at 37°C, ensuring the reaction is in the linear range of Pi production.

    • Stop the reaction by adding a stop solution (e.g., cold SDS).

    • Quantify the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

    • To determine the vanadate-sensitive ATPase activity (which is specific to ABC transporters), run parallel reactions in the presence of sodium orthovanadate. The ABCG2-specific ATPase activity is the difference between the total ATPase activity and the vanadate-insensitive activity.

    • A decrease in vanadate-sensitive ATPase activity in the presence of AC480 indicates inhibition.[3]

Visualizations

signaling_pathway cluster_her HER Signaling cluster_intracellular Intracellular Cascade cluster_nucleus Nuclear Response HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K HER2 HER2 HER2->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AC480 AC480 (BMS-599626) AC480->HER1 Inhibits AC480->HER2 Inhibits

Caption: AC480's primary mechanism of action as a pan-HER inhibitor.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed ABCG2-overexpressing and parental cells treatment Treat with AC480 +/- chemotherapeutic agent start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity efflux Hoechst 33342 Efflux Assay treatment->efflux atpase ATPase Assay treatment->atpase ic50 Determine IC50 values & Fold Reversal cytotoxicity->ic50 accumulation Quantify intracellular fluorescence efflux->accumulation activity Measure Pi release (ATPase activity) atpase->activity conclusion AC480 reverses ABCG2-mediated drug resistance by inhibiting its efflux function ic50->conclusion accumulation->conclusion activity->conclusion

Caption: Experimental workflow to assess AC480's effect on ABCG2.

References

Common issues with BMS-599626 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-599626. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing BMS-599626 (also known as AC480) effectively in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you overcome common challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is BMS-599626 and what is its mechanism of action?

A1: BMS-599626 is a potent and selective, orally bioavailable pan-HER kinase inhibitor.[1][2] It targets and inhibits the human epidermal growth factor receptors (HER) HER1 (EGFR) and HER2.[1][2] By inhibiting these receptors, BMS-599626 blocks their signaling pathways, which are crucial for the proliferation of tumor cells that overexpress these receptors.[1][3][4] It has been shown to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[3][4]

Q2: What is the recommended solvent and storage condition for BMS-599626?

A2: BMS-599626 is soluble in DMSO.[1][5] For in vitro use, a stock solution can be prepared in DMSO at a concentration of up to 110 mg/mL (207.33 mM), though this may require ultrasonic treatment to fully dissolve.[1][6] It is important to use newly opened, hygroscopic DMSO as moisture can impact solubility.[1][7] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][7] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For the hydrochloride salt of BMS-599626, it is noted that solutions are unstable and should be prepared fresh.[8]

Q3: What is a typical working concentration for BMS-599626 in cell culture?

A3: The effective working concentration of BMS-599626 can vary depending on the cell line and the specific experimental endpoint. The IC50 for inhibition of cell proliferation in sensitive tumor cell lines typically ranges from 0.24 to 1 µM.[1][3][4] For example, in Sal2 cells, which express a CD8HER2 fusion protein, the IC50 for inhibition of receptor autophosphorylation and MAPK phosphorylation were 0.3 µM and 0.22 µM, respectively.[1][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Does BMS-599626 have any known off-target effects?

A4: BMS-599626 is a highly selective inhibitor for HER1 and HER2.[3] It is approximately 8-fold less potent against HER4 (IC50 = 190 nM) and over 100-fold less potent against other kinases such as VEGFR2, c-Kit, Lck, and MEK.[1][6][7] One notable off-target effect is its ability to inhibit the ABCG2 transporter at nanomolar concentrations, which can sensitize multidrug-resistant cells to chemotherapeutic agents.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Compound Precipitation in Culture Medium - The final concentration of BMS-599626 is too high. - The final percentage of DMSO in the medium is too high, causing cytotoxicity or insolubility. - The compound has low solubility in aqueous solutions.- Ensure the final concentration is within the recommended range (typically < 10 µM). - Keep the final DMSO concentration in the culture medium low (ideally ≤ 0.1%) and consistent across all treatments, including vehicle controls.[5] - Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect for any precipitation before adding to cells.
Inconsistent or No Inhibitory Effect - The cell line does not express or depend on HER1/HER2 signaling. - The compound has degraded due to improper storage or handling. - The incubation time is not optimal.- Confirm the HER1 and HER2 expression status of your cell line. BMS-599626 has no effect on the proliferation of cell lines that do not express these receptors.[3] - Ensure proper storage of stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment. - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
High Cell Death or Cytotoxicity - The concentration of BMS-599626 is too high. - The vehicle (e.g., DMSO) concentration is toxic to the cells.- Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a broad range of concentrations. - Ensure the final vehicle concentration is not toxic to your cells (typically ≤ 0.1% for DMSO).[5] Always include a vehicle-only control.
Variability Between Replicates - Inconsistent cell seeding density. - Inconsistent compound dilution and addition. - Cell passage number is too high, leading to phenotypic drift.- Use a cell counter to ensure consistent cell numbers are seeded in each well.[11] - Prepare a master mix of the final drug concentration in the medium to add to the wells to minimize pipetting errors. - Use cells within a consistent and low passage number range for all experiments.[11]

Quantitative Data Summary

Table 1: Solubility and Storage of BMS-599626

Parameter Value Notes
Solvent DMSOUse newly opened, hygroscopic DMSO for best results.[1][7]
Solubility in DMSO 110 mg/mL (207.33 mM)May require sonication.[1][6]
Storage of Powder -20°C for 3 years; 4°C for 2 years[1]
Storage of Stock Solution (in DMSO) -80°C for 6 months; -20°C for 1 monthAliquot to avoid freeze-thaw cycles.[1][7]

Table 2: In Vitro Potency of BMS-599626

Target/Assay Cell Line IC50 Value
HER1 (EGFR) Kinase Activity-20 nM
HER2 Kinase Activity-30 nM
HER4 Kinase Activity-190 nM
Cell ProliferationSal20.24 µM
Cell ProliferationGEO0.90 µM
Cell ProliferationN870.45 µM
Cell ProliferationBT4740.31 µM
HER1 PhosphorylationGEO0.75 µM
HER2 PhosphorylationN870.38 µM
MAPK PhosphorylationSal20.22 µM
MAPK PhosphorylationN870.35 µM
AKT PhosphorylationN870.35 µM

Data compiled from multiple sources.[1][3][5][6]

Experimental Protocols

1. Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of BMS-599626 in culture medium. The final DMSO concentration should be ≤ 0.1%.[5] Remove the old medium and add the medium containing different concentrations of BMS-599626 to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot Analysis of HER2 and Downstream Signaling

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of BMS-599626 for a specified time (e.g., 1-24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-MAPK, total MAPK, phospho-AKT, and total AKT overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER1 HER1 (EGFR) HER1->PI3K HER1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation BMS599626 BMS-599626 BMS599626->HER2 BMS599626->HER1

Caption: BMS-599626 inhibits HER1 and HER2 signaling pathways.

Troubleshooting_Workflow start Start: Unexpected Experimental Outcome check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the BMS-599626 concentration appropriate? check_controls Are vehicle and other controls included and correct? check_concentration->check_controls Yes dose_response Action: Perform dose-response experiment. check_concentration->dose_response No check_solubility->check_concentration Yes prepare_fresh Action: Prepare fresh stock and working solutions. check_solubility->prepare_fresh No check_cell_line Does the cell line express HER1/HER2? check_controls->check_cell_line Yes verify_controls Action: Review and repeat with proper controls. check_controls->verify_controls No confirm_expression Action: Confirm HER1/HER2 expression (e.g., Western Blot). check_cell_line->confirm_expression Unsure end_success Problem Resolved check_cell_line->end_success Yes end_further_investigation Further Investigation Needed check_cell_line->end_further_investigation No dose_response->check_concentration prepare_fresh->check_solubility verify_controls->check_controls confirm_expression->check_cell_line

Caption: A workflow for troubleshooting BMS-599626 experiments.

References

Technical Support Center: BMS-599626 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of BMS-599626 dihydrochloride (B599025) powder. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store the lyophilized BMS-599626 dihydrochloride powder upon receipt?

A: The lyophilized powder is stable for extended periods when stored under the correct conditions. Immediately upon receipt, it is recommended to store the powder at -20°C.[1][2] Some suppliers suggest that storage at -20°C can maintain the powder's stability for up to 3 years.[1]

Q2: I've prepared a stock solution in DMSO. What is the best way to store it?

A: Stock solutions of this compound should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation.[3] For long-term storage, it is recommended to keep these aliquots at -80°C, where they can be stable for up to 6 months.[2][3][4] For shorter-term storage, -20°C is acceptable for up to 1 month.[2][3][4]

Q3: My compound precipitated out of solution after I prepared it. What should I do?

A: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid in the dissolution of the compound.[4] Ensure you are using a suitable solvent and that the concentration is not above the solubility limit (see solubility data below). It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5]

Q4: Can I store my working solutions for in vivo experiments?

A: It is strongly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[4] Solutions, particularly aqueous-based formulations for in vivo studies, are generally unstable and should not be stored for extended periods.[1]

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability for this compound in both powder and solution forms.

FormStorage TemperatureDuration of StabilitySource(s)
Powder -20°CUp to 3 years[1]
Stock Solution -80°CUp to 6 months[2][3][4]
-20°CUp to 1 month[2][3][4]

Solubility Data

Proper solvent selection is critical for preparing accurate and stable solutions. The solubility of BMS-599626 and its hydrochloride salt in various common laboratory solvents is detailed below.

SolventSolubilityNotesSource(s)
DMSO ≥ 113 mg/mL (as BMS-599626)Use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
> 10 mM (as dihydrochloride)[2]
Ethanol ~20 mg/mL (as BMS-599626)[5]
Water Insoluble (as BMS-599626)[5]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the mass of the powder provided. The molecular weight of this compound is 603.48 g/mol .[6]

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -80°C for long-term storage or -20°C for short-term storage.

Visual Guides

Workflow for Handling and Storing this compound

G cluster_receipt Receiving Compound cluster_storage Storage cluster_prep Solution Preparation cluster_usage Experimental Use receive Receive BMS-599626 dihydrochloride powder equilibrate Equilibrate vial to room temperature receive->equilibrate store_powder Store powder at -20°C receive->store_powder If not for immediate use prepare_stock Prepare stock solution (e.g., in DMSO) equilibrate->prepare_stock store_powder->equilibrate store_stock Store stock solution aliquots at -80°C (long-term) or -20°C (short-term) prepare_working Prepare fresh working solution for experiments store_stock->prepare_working prepare_stock->store_stock use_experiment Use in experiment prepare_working->use_experiment

Caption: A logical workflow for the handling and storage of this compound.

Signaling Pathway Inhibition by BMS-599626

G BMS599626 BMS-599626 EGFR EGFR (HER1) BMS599626->EGFR HER2 ErbB2 (HER2) BMS599626->HER2 HER4 HER4 BMS599626->HER4 (less potent) Downstream Downstream Signaling (e.g., MAPK, AKT) EGFR->Downstream HER2->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: BMS-599626 inhibits EGFR (HER1) and HER2 signaling pathways.

References

Technical Support Center: AC480 (Golvatinib) In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using AC480 (Golvatinib) in in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing unexpected toxicity or adverse effects in our animal models (e.g., significant weight loss, lethargy) at previously reported dosages. What could be the cause and how can we troubleshoot this?

A1: Unexpected toxicity can arise from various factors. Here’s a systematic approach to troubleshooting this issue:

  • Vehicle and Formulation:

    • Vehicle Toxicity: The vehicle used to dissolve or suspend AC480 might be contributing to the toxicity. Ensure the vehicle is well-tolerated by the specific animal model at the administered volume and concentration. Consider running a vehicle-only control group to assess its effects in isolation.

    • Formulation Issues: Improperly prepared AC480 formulation can lead to inconsistent dosing and potential toxicity. Ensure the compound is fully dissolved or homogeneously suspended. Sonication or heating (if the compound is stable) might be necessary. Prepare fresh formulations regularly to avoid degradation.

  • Dosage and Administration:

    • Dosage Calculation: Double-check all dosage calculations, including animal weight and concentration of the dosing solution.

    • Administration Route: Ensure the administration route (e.g., oral gavage, intraperitoneal injection) is performed correctly and consistently. Improper administration can lead to stress, injury, or altered pharmacokinetics.

    • Dose Escalation: If toxicity is observed, consider performing a dose de-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Clinical trials have identified fatigue, diarrhea, nausea, and vomiting as common adverse events, which may manifest as weight loss and lethargy in animal models.[1][2][3]

  • Animal Health and Model:

    • Animal Strain: Different mouse or rat strains can have varying sensitivities to drug toxicity. The reported MTD in one strain may not be directly transferable to another.

    • Underlying Health Issues: Ensure the animals are healthy and free from infections or other comorbidities that could increase their sensitivity to the drug.

Q2: Our in vivo study with AC480 is not showing the expected anti-tumor efficacy. What are the potential reasons and how can we address this?

A2: Lack of efficacy can be a complex issue. Consider the following troubleshooting steps:

  • Target Expression and Model Selection:

    • c-Met and VEGFR-2 Expression: AC480 is a potent inhibitor of c-Met and VEGFR-2.[4] Confirm that your tumor model (cell line or patient-derived xenograft) expresses these targets at sufficient levels. Analyze target expression via techniques like immunohistochemistry (IHC), western blotting, or RNA sequencing.

    • Tumor Model Resistance: The tumor model may have intrinsic or acquired resistance to c-Met/VEGFR-2 inhibition. This could be due to mutations in the target receptors or activation of downstream signaling pathways.[5][6][7][8]

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Drug Exposure: The dosage regimen may not be providing adequate drug exposure at the tumor site. Consider conducting a pilot PK study to measure plasma and tumor concentrations of AC480. Clinical studies have noted high variability in pharmacokinetics.[2][3]

    • Target Engagement: Assess whether AC480 is inhibiting its targets in the tumor tissue. This can be evaluated by measuring the phosphorylation levels of c-Met and VEGFR-2 in tumor samples from treated animals. A post-treatment decrease in p-c-Met has been observed in clinical trial biopsies.[2][3]

  • Experimental Design:

    • Treatment Schedule: The dosing frequency and duration might be suboptimal. AC480 is typically administered once or twice daily.[2][9] Continuous daily dosing may be required to maintain target inhibition.

    • Timing of Treatment Initiation: Treatment may be initiated when the tumor burden is too high. Consider starting treatment with smaller established tumors.

Q3: We are observing high variability in tumor growth and response to AC480 treatment across animals in the same group. How can we reduce this variability?

A3: High variability can mask the true effect of the compound. Here are some strategies to minimize it:

  • Animal and Tumor Homogeneity:

    • Consistent Animal Characteristics: Use animals of the same age, sex, and genetic background.

    • Tumor Implantation: Ensure consistent tumor cell numbers and implantation techniques. Implant tumors in the same anatomical location for all animals.

    • Tumor Size at Randomization: Randomize animals into treatment groups when tumors reach a consistent, pre-defined size. This is a critical step to ensure that all groups have a similar average tumor volume at the start of treatment.

  • Dosing and Formulation Consistency:

    • Accurate Dosing: Ensure accurate and consistent dosing for each animal based on their individual body weight.

    • Homogeneous Formulation: As mentioned earlier, ensure the drug is uniformly suspended or dissolved to provide a consistent dose in each administration.

  • Environmental Factors:

    • Standardized Housing: House animals under standardized conditions (e.g., light-dark cycle, temperature, humidity) to minimize stress-related variability.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for AC480 (Golvatinib)

Cell LineTarget PathwayIC50 (nM)
MKN45c-Met amplified37
EBC-1c-Met amplified6.2
Hs746Tc-Met amplified23
SNU-5c-Met amplified24
HUVECVEGFR-216
HUVECc-Met14

Data sourced from Selleck Chemicals and a study on Golvatinib as a dual inhibitor.[4][10]

Table 2: Common Treatment-Related Adverse Events (All Grades) from a Phase I Clinical Trial of Golvatinib

Adverse EventIncidence (%)
Diarrhea58.8%
Nausea50.0%
Vomiting44.1%
Fatigue41.2%
Decreased Appetite32.4%
Elevated Alanine Aminotransferase (ALT)32.4%
Elevated Aspartate Aminotransferase (AST)20.6%
Dry Skin11.8%
Dysgeusia (altered taste)11.8%

Data from a Phase I dose-escalation study.[1][2]

Experimental Protocols

Key Experiment: In Vivo Anti-Tumor Efficacy Study of AC480 in a Xenograft Mouse Model

1. Cell Culture and Tumor Implantation:

  • Culture a human cancer cell line with known c-Met and/or VEGFR-2 expression (e.g., MKN-45, Hs746T) under standard conditions.
  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
  • Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

2. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

3. AC480 Formulation and Administration:

  • Prepare the AC480 formulation. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water.
  • Administer AC480 orally once or twice daily at the desired dose (preclinical studies have used doses ranging from 50-200 mg/kg).[4] The control group should receive the vehicle only.
  • Monitor the body weight of the animals daily or every other day as an indicator of toxicity.

4. Efficacy and Toxicity Assessment:

  • Continue to measure tumor volume and body weight throughout the study.
  • At the end of the study (based on a pre-defined endpoint, such as tumor volume in the control group reaching a certain size), euthanize the animals.
  • Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).

5. Pharmacodynamic Analysis (Optional but Recommended):

  • To confirm target engagement, collect tumor samples at a specific time point after the last dose (e.g., 2-4 hours).
  • Analyze the phosphorylation status of c-Met and VEGFR-2 in the tumor lysates by western blotting or ELISA.

Visualizations

AC480_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_cMet_pathway c-Met Pathway cluster_VEGFR2_pathway VEGFR-2 Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Gab1 Gab1 cMet->Gab1 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AC480 AC480 (Golvatinib) AC480->cMet Inhibits AC480->VEGFR2 Inhibits

Caption: AC480 inhibits c-Met and VEGFR-2 signaling pathways.

Troubleshooting_Workflow Start Start: Lack of Anti-Tumor Efficacy CheckModel Is the tumor model appropriate? (c-Met/VEGFR-2 expression) Start->CheckModel CheckPKPD Is drug exposure and target engagement sufficient? CheckModel->CheckPKPD Yes ValidateModel Validate target expression (IHC, WB). Consider a different model. CheckModel->ValidateModel No CheckProtocol Is the experimental protocol optimal? CheckPKPD->CheckProtocol Yes AnalyzePKPD Conduct PK/PD study. Measure drug in plasma/tumor. Assess p-cMet/p-VEGFR2. CheckPKPD->AnalyzePKPD No OptimizeProtocol Optimize dose, schedule, and treatment start time. CheckProtocol->OptimizeProtocol No Success Efficacy Observed CheckProtocol->Success Yes ValidateModel->Start AnalyzePKPD->OptimizeProtocol Failure Re-evaluate Hypothesis/ Consider Resistance Mechanisms AnalyzePKPD->Failure OptimizeProtocol->Start Re-test

Caption: Troubleshooting workflow for lack of efficacy with AC480.

References

Technical Support Center: BMS-599626 Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the pan-HER kinase inhibitor, BMS-599626 (also known as AC480), in animal models. The information provided is intended to help minimize toxicity and ensure the successful execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is BMS-599626 and what is its mechanism of action?

A1: BMS-599626 is an orally bioavailable, potent, and selective pan-HER kinase inhibitor.[1][2] It targets human epidermal growth factor receptors HER1 (EGFR) and HER2 with high potency and HER4 with lower potency.[2] The primary mechanism of action involves the inhibition of receptor autophosphorylation and downstream signaling pathways, such as MAPK and PI3K/Akt, which are crucial for cell growth and survival in tumors overexpressing these receptors.[3][4]

Q2: What are the most common toxicities observed with BMS-599626 in animal models?

A2: Based on clinical trial data and the known class effects of pan-HER inhibitors, the most anticipated toxicities in animal models include diarrhea, cutaneous toxicities (skin rash), anorexia (loss of appetite), and asthenia (lethargy).[1] Elevation of hepatic transaminases and potential for QTc interval prolongation (cardiotoxicity) have also been reported as dose-limiting toxicities in humans and should be monitored in animal studies.[1]

Q3: What is a typical dose range for BMS-599626 in mouse models?

A3: In mouse xenograft models, BMS-599626 has been administered orally at doses ranging from 60 to 240 mg/kg daily.[2][5] A maximum tolerated dose (MTD) of 180 mg/kg has been reported in a human breast tumor KPL-4 xenograft model.[2] However, the optimal and maximum tolerated dose can vary depending on the animal strain, tumor model, and experimental endpoint. A dose-finding study is highly recommended for new experimental setups.

Q4: How should BMS-599626 be formulated for oral administration in rodents?

A4: BMS-599626 can be formulated for oral gavage in a vehicle consisting of a mixture of solvents. A common formulation involves dissolving the compound in a small amount of DMSO and then suspending it in a vehicle such as corn oil or a mixture of PEG300 and Tween 80.[2][6] It is crucial to ensure the final concentration of DMSO is low and the solution is homogenous before administration.

Troubleshooting Guides

Issue 1: Severe Diarrhea in Study Animals

Diagram: Management of BMS-599626-Induced Diarrhea

Diarrhea_Management start Diarrhea Observed assess_severity Assess Severity (e.g., stool consistency, weight loss) start->assess_severity supportive_care Supportive Care: - Subcutaneous fluids - Nutritional support assess_severity->supportive_care All Grades loperamide (B1203769) Administer Loperamide assess_severity->loperamide Grade 2+ budesonide Consider Budesonide loperamide->budesonide If persistent bile_acid Consider Bile Acid Sequestrants budesonide->bile_acid If persistent dose_reduction Dose Reduction of BMS-599626 bile_acid->dose_reduction If persistent discontinuation Temporary Discontinuation dose_reduction->discontinuation If severe/unresponsive

Caption: Workflow for managing diarrhea in animal models.

Troubleshooting Steps:

  • Assess Severity: Monitor animals daily for the onset and severity of diarrhea. Grade the severity based on stool consistency, frequency, and associated weight loss.

  • Supportive Care: For any grade of diarrhea, provide supportive care, including subcutaneous fluids to prevent dehydration and nutritional support with palatable, high-calorie food.

  • Pharmacological Intervention:

    • Loperamide: For moderate to severe diarrhea, administer loperamide, a first-line anti-diarrheal agent.

    • Budesonide: If diarrhea persists despite loperamide treatment, consider the administration of budesonide, a corticosteroid with anti-inflammatory effects in the gut.

    • Bile Acid Sequestrants: In cases of refractory diarrhea, bile acid sequestrants like colesevelam (B1170362) or colestipol may be beneficial.

  • Dose Modification: If diarrhea is severe or unresponsive to treatment, consider a dose reduction of BMS-599626. If toxicity persists, temporary discontinuation of the drug may be necessary.

Issue 2: Potential Cardiotoxicity

Diagram: Monitoring for Cardiotoxicity

Cardiotoxicity_Monitoring start Initiate BMS-599626 Treatment baseline_echo Baseline Echocardiography (LVEF, fractional shortening) start->baseline_echo prophylaxis Consider Prophylactic Treatment: - Antioxidants - ACE inhibitors - Beta-blockers - Statins start->prophylaxis weekly_monitoring Weekly Monitoring: - Body weight - Clinical signs (lethargy, edema) baseline_echo->weekly_monitoring periodic_echo Periodic Echocardiography (e.g., every 2-4 weeks) weekly_monitoring->periodic_echo biomarkers Optional: Cardiac Biomarkers (Troponin, BNP) periodic_echo->biomarkers significant_change Significant Change Detected? periodic_echo->significant_change intervention Intervention: - Withhold BMS-599626 - Administer cardioprotective agents significant_change->intervention Yes end Continue Monitoring significant_change->end No intervention->end

Caption: A workflow for monitoring and mitigating cardiotoxicity.

Troubleshooting Steps:

  • Baseline Assessment: Before initiating treatment with BMS-599626, perform a baseline assessment of cardiac function, preferably through echocardiography to measure Left Ventricular Ejection Fraction (LVEF) and fractional shortening.

  • Regular Monitoring:

    • Monitor animals for clinical signs of cardiac distress, such as lethargy, edema, and respiratory changes.

    • Conduct periodic echocardiograms (e.g., every 2-4 weeks) to detect any decline in cardiac function.

    • Consider measuring cardiac biomarkers like troponin or BNP in plasma samples, although this may require additional validation for the specific animal model.

  • Prophylactic Measures: For long-term studies or when using higher doses of BMS-599626, consider co-administration of cardioprotective agents. Preclinical studies with other HER2 inhibitors have shown potential benefits of antioxidants, ACE inhibitors, beta-blockers, and statins.

  • Intervention: If a significant decrease in cardiac function is observed, withhold BMS-599626 treatment and consult with a veterinarian. Administration of cardioprotective agents may be initiated or adjusted.

Data Presentation

Table 1: Summary of Reported Toxicities of BMS-599626 in a Phase I Clinical Trial

ToxicityFrequency in PatientsGrade 3 Toxicity Reported
Diarrhea30%Yes
Anorexia13%No
Asthenia30%No
Skin Rash30%No
Elevation of Hepatic TransaminasesNot specifiedYes (Dose-limiting)
QTc Interval ProlongationNot specifiedYes (Dose-limiting)

Data extracted from a Phase I clinical trial in patients with advanced solid tumors.[1]

Table 2: Dosing of BMS-599626 in Preclinical Mouse Models

Animal ModelDose Range (mg/kg, p.o., daily)Maximum Tolerated Dose (MTD) (mg/kg)Reference
Sal2 murine salivary gland tumor xenograft60 - 240Not specified[5]
Human breast tumor KPL-4 xenograftNot specified180[2]

Experimental Protocols

Protocol 1: Dose-Finding Study for BMS-599626 in Mice

Objective: To determine the maximum tolerated dose (MTD) of BMS-599626 in a specific mouse strain and tumor model.

Methodology:

  • Animal Model: Use the specific mouse strain and tumor model relevant to the planned efficacy studies.

  • Dose Escalation:

    • Start with a low dose (e.g., 30 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per cohort).

    • A modified Fibonacci dose-escalation scheme can be used.

  • Administration: Administer BMS-599626 orally once daily for a defined period (e.g., 14-28 days).

  • Monitoring:

    • Daily: Record body weight, clinical signs (posture, activity, grooming), and stool consistency.

    • Weekly: Perform a more detailed clinical examination.

    • At termination: Collect blood for complete blood count (CBC) and serum chemistry (including liver enzymes). Perform a gross necropsy and collect major organs for histopathology.

  • Dose-Limiting Toxicity (DLT) Criteria: Define DLTs prior to the study. Examples include:

    • 20% body weight loss.

    • Grade 3 or 4 diarrhea (severe, watery diarrhea leading to dehydration).

    • Significant elevation of liver enzymes (e.g., >5x the upper limit of normal).

    • Severe lethargy or moribund state.

  • MTD Determination: The MTD is defined as the highest dose at which no more than one animal in a cohort experiences a DLT.

Diagram: Dose-Finding Study Workflow

Dose_Finding_Workflow start Start Dose-Finding Study cohort1 Cohort 1: Low Dose start->cohort1 administer_drug Administer BMS-599626 Daily cohort1->administer_drug monitor_toxicity Daily Monitoring: - Body Weight - Clinical Signs - Stool Consistency administer_drug->monitor_toxicity dlt_check DLT Observed? monitor_toxicity->dlt_check escalate_dose Escalate Dose for Next Cohort dlt_check->escalate_dose No define_mtd Define MTD dlt_check->define_mtd Yes (in >1 animal) expand_cohort Expand Cohort at Current Dose dlt_check->expand_cohort Yes (in 1 animal) escalate_dose->cohort1 Next Cohort expand_cohort->dlt_check

Caption: Workflow for a dose-finding study to determine the MTD.

Protocol 2: Supportive Care for Animals Receiving BMS-599626

Objective: To provide a standardized supportive care regimen to minimize common toxicities associated with BMS-599626.

Methodology:

  • Hydration:

    • Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).

    • Administer subcutaneous injections of sterile saline or lactated Ringer's solution (e.g., 1-2 mL per mouse) once or twice daily as needed.

  • Nutritional Support:

    • Provide a highly palatable, high-calorie nutritional supplement in the cage.

    • If significant anorexia is observed, consider administration of a liquid diet via gavage (with appropriate training and ethical considerations).

  • Diarrhea Management:

    • At the first sign of loose stools, initiate treatment with loperamide (e.g., in the drinking water or via oral gavage at a pre-determined dose).

    • Ensure cages are changed daily to maintain hygiene and accurately monitor stool output.

  • Skin Care:

    • Monitor for signs of skin rash or irritation.

    • Keep the affected area clean and dry. Consult with a veterinarian for appropriate topical treatments if needed.

  • Environmental Enrichment:

    • Provide appropriate environmental enrichment to reduce stress, which can exacerbate toxicities.

This technical support center provides a foundation for researchers to design and execute animal studies with BMS-599626 while minimizing toxicity. It is crucial to adapt these guidelines to the specific experimental context and to always adhere to institutional animal care and use committee (IACUC) regulations.

References

BMS-599626 dihydrochloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of BMS-599626 dihydrochloride (B599025) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving BMS-599626 dihydrochloride?

A1: this compound is practically insoluble in water.[1] The recommended solvent for creating stock solutions is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For in vivo studies, complex co-solvent systems are typically required.

Q2: How should I prepare an aqueous working solution from a DMSO stock for my in vitro assay?

A2: To prepare an aqueous working solution, dilute your DMSO stock solution with your aqueous culture medium or buffer. It is crucial to ensure that the final concentration of DMSO is kept low (typically ≤ 1%) to avoid solvent-induced artifacts in your experiments.[1] Always add the DMSO stock to the aqueous solution while vortexing to facilitate mixing and minimize precipitation.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of the compound. Recommendations vary slightly between suppliers but generally follow the guidelines summarized in the table below. It is strongly advised to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: How stable is this compound in aqueous solution?

A4: Multiple sources indicate that solutions of BMS-599626 are unstable.[4] It is highly recommended to prepare aqueous solutions fresh for each experiment and use them immediately.[4][5] Long-term storage of aqueous solutions is not advised due to the potential for degradation.

Q5: I observed precipitation when diluting my DMSO stock solution in an aqueous buffer. What should I do?

A5: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of BMS-599626. Please refer to the troubleshooting guide below for potential solutions.

Data Summary

Solubility Data
SolventConcentrationNotes
DMSO110 mg/mL (207.33 mM)Ultrasonic assistance may be needed.[6]
DMSO113 mg/mL (212.98 mM)Use fresh DMSO as moisture can reduce solubility.[1]
Ethanol20 mg/mL-
WaterInsoluble-
In Vivo Formulation 1≥ 2.75 mg/mL (5.18 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[6]
In Vivo Formulation 2≥ 2.75 mg/mL (5.18 mM)10% DMSO, 90% (20% SBE-β-CD in saline).[6]
In Vivo Formulation 3≥ 2.75 mg/mL (5.18 mM)10% DMSO, 90% corn oil.[6]
Storage Recommendations
FormStorage TemperatureDuration
Powder-20°C3 years[1][6]
Powder4°C2 years[6]
In Solvent-80°C6 months to 1 year[1][6][7]
In Solvent-20°C1 month[1][6][7]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: If necessary, use an ultrasonic bath to ensure complete dissolution.[6]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[7]

Troubleshooting Guide

Issue: Precipitate formation upon dilution in aqueous media.

This is a common challenge due to the hydrophobic nature of BMS-599626.

G cluster_0 Troubleshooting Precipitation A Precipitate Observed B Decrease Final Concentration A->B Is concentration too high? C Increase Co-solvent Percentage (e.g., DMSO) A->C Is DMSO % too low? D Use a Surfactant (e.g., Tween-80, Pluronic F-68) A->D Is aggregation occurring? F Consider a Different Formulation (e.g., with SBE-β-CD) A->F Alternative approach E Prepare Solution Fresh & Use Immediately B->E C->E D->E G Verify Compound Integrity E->G If issue persists G cluster_0 BMS-599626 Mechanism of Action cluster_1 Downstream Signaling A Growth Factors (e.g., EGF) B HER1/HER2 Receptor A->B D Receptor Dimerization & Autophosphorylation B->D C BMS-599626 C->D E RAS/RAF/MEK/ERK (MAPK Pathway) D->E F PI3K/Akt/mTOR (Akt Pathway) D->F G Cell Proliferation, Survival, Growth E->G F->G

References

Validation & Comparative

A Comparative Analysis of AC480 and Neratinib: Preclinical and Early Clinical Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pan-HER tyrosine kinase inhibitors, AC480 (also known as BMS-599626) and neratinib (B1684480). While both compounds target the human epidermal growth factor receptor (HER) family, their developmental trajectories and available clinical data differ significantly. This document summarizes key preclinical and clinical findings to offer a comprehensive overview of their comparative efficacy and mechanisms of action.

Mechanism of Action

Both AC480 and neratinib are potent inhibitors of the HER family of receptor tyrosine kinases, which play a crucial role in cell growth, differentiation, and survival. Dysregulation of this pathway is a key driver in the development and progression of several cancers, most notably HER2-positive breast cancer.

AC480 (BMS-599626) is an orally bioavailable, selective, and potent inhibitor of HER1 (EGFR) and HER2.[1][2] It also demonstrates inhibitory activity against HER4, but with reduced potency.[1] AC480 functions as an ATP-competitive inhibitor for HER1 and, interestingly, as an ATP-noncompetitive inhibitor for HER2.[1] This dual inhibition aims to block both homodimer and heterodimer signaling of the HER receptors, which is hypothesized to provide a broader spectrum of antitumor activity than agents targeting a single receptor.[3]

Neratinib is an oral, irreversible, pan-HER inhibitor that targets HER1, HER2, and HER4.[4] Its irreversible binding to the cysteine residues in the ATP-binding pocket of these receptors leads to a sustained suppression of tyrosine kinase activity.[5] This prolonged inhibition is a key differentiating feature from reversible inhibitors and is thought to contribute to its efficacy, particularly in overcoming resistance to other HER2-targeted therapies.

Preclinical Efficacy: A Head-to-Head Look

Preclinical studies provide the foundational data for understanding the potential of a drug candidate. Here, we compare the in vitro and in vivo preclinical data for AC480 and neratinib.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target AC480 (BMS-599626) IC50 Neratinib IC50
HER1 (EGFR)20 nM[1][2]92 nM[1]
HER230 nM[1][2]59 nM[1]
HER4190 nM[1][2]Not Published[1]

AC480 has demonstrated potent inhibition of proliferation in various tumor cell lines that are dependent on HER1 and/or HER2 signaling, with IC50 values generally ranging from 0.24 to 1 μM.[2] Neratinib has also shown high efficacy against HER2-positive breast cancer cell lines, irrespective of their sensitivity to trastuzumab.[6]

In Vivo Antitumor Activity

Animal models are critical for evaluating the in vivo efficacy of drug candidates.

AC480 (BMS-599626) has demonstrated significant dose-dependent inhibition of tumor growth in various xenograft models, including:

  • Sal2 murine salivary gland tumor[1][7]

  • GEO human colon tumor[1][7]

  • KPL-4 and BT474 human breast tumors[1]

  • N87 human gastric tumor[1]

Neratinib has also shown potent in vivo antitumor activity. For instance, in HER2-positive breast cancer patient-derived xenograft (PDX) models of brain metastases, neratinib was able to cross the blood-brain barrier and inhibit HER2 phosphorylation.[8] Combination studies with other agents like T-DM1 have shown synergistic effects in reducing tumor growth in these models.[8]

Clinical Efficacy and Safety

The clinical development paths for AC480 and neratinib have diverged significantly, which is reflected in the volume and maturity of the available clinical data.

AC480 (BMS-599626) Clinical Development

The clinical development of AC480 appears to be limited, with publicly available data primarily from a Phase I trial.

Phase I Trial (NCT00113045): This open-label, dose-escalation study enrolled 45 patients with advanced solid tumors expressing EGFR and/or HER2.[9]

  • Safety and Tolerability: The maximum tolerated dose (MTD) was established at 600 mg/day. Dose-limiting toxicities at 660 mg/day included grade 3 elevation of hepatic transaminases and QTc interval prolongation. The most common drug-related adverse events were diarrhea (30%), asthenia (30%), skin rash (30%), and anorexia (13%).[9]

  • Efficacy: No objective responses were observed, but 11 patients had stable disease for at least 4 months. Pharmacodynamic analyses of skin and tumor biopsies confirmed target engagement with effects on the EGFR and HER2 pathways.[9]

Another Phase I study investigated an intravenous formulation of AC480 (AC480IV) in patients with advanced solid tumors, both as a monotherapy and in combination with docetaxel (B913) (NCT01245543).[10] A pharmacokinetic study in patients with recurrent glioma was also initiated (NCT01594227).[11] However, the progression to later-phase trials, particularly in breast cancer, has not been widely reported.

Neratinib Clinical Development

Neratinib has undergone extensive clinical investigation, leading to its approval for the treatment of HER2-positive breast cancer.

Key Clinical Trials:

  • ExteNET Trial (NCT00878709): A Phase III trial that evaluated neratinib as extended adjuvant therapy in patients with early-stage HER2-positive breast cancer who had completed adjuvant trastuzumab. The trial demonstrated a statistically significant improvement in invasive disease-free survival (iDFS) with neratinib compared to placebo.

  • NALA Trial (NCT01808573): A Phase III trial that compared neratinib in combination with capecitabine (B1668275) to lapatinib (B449) plus capecitabine in patients with metastatic HER2-positive breast cancer who had received two or more prior anti-HER2 based regimens. The study met its primary endpoint, showing a significant improvement in progression-free survival (PFS).

  • SUMMIT Trial (NCT01953926): A Phase II basket trial investigating the efficacy of neratinib in patients with solid tumors harboring activating HER2 or HER3 mutations. The trial has shown promising activity in various tumor types, including breast cancer.[4]

The table below summarizes key efficacy data from neratinib's pivotal trials.

Trial Setting Comparison Primary Endpoint Result
ExteNET Extended Adjuvant (Early-Stage HER2+ Breast Cancer)Neratinib vs. PlaceboInvasive Disease-Free Survival (iDFS)Statistically significant improvement in iDFS for neratinib
NALA Metastatic (HER2+ Breast Cancer, ≥2 prior anti-HER2 regimens)Neratinib + Capecitabine vs. Lapatinib + CapecitabineProgression-Free Survival (PFS)Statistically significant improvement in PFS for the neratinib arm

Safety Profile of Neratinib: The most common adverse event associated with neratinib is diarrhea, which can be severe. Prophylactic management with antidiarrheal agents is crucial. Other common side effects include nausea, fatigue, vomiting, and abdominal pain.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms and processes discussed, the following diagrams are provided.

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_drugs Therapeutic Intervention cluster_downstream Downstream Signaling HER1 HER1 (EGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway HER1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway HER1->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR HER4 HER4 HER4->RAS_RAF_MEK_ERK HER4->PI3K_AKT_mTOR AC480 AC480 AC480->HER1 AC480->HER2 AC480->HER4 Neratinib Neratinib Neratinib->HER1 Neratinib->HER2 Neratinib->HER4 Cell_Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation

Caption: Simplified HER signaling pathway and points of inhibition by AC480 and neratinib.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Kinase Assays (IC50 Determination) Cell_Proliferation Cell Proliferation Assays (e.g., MTT) Kinase_Assay->Cell_Proliferation Western_Blot Western Blotting (Signaling Pathway Analysis) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Models (Efficacy Assessment) Western_Blot->Xenograft PDX Patient-Derived Xenograft (PDX) Models (Translational Relevance) Xenograft->PDX Phase_I Phase I (Safety, MTD) PDX->Phase_I Phase_II_III Phase II/III (Efficacy, Comparison) Phase_I->Phase_II_III

Caption: General experimental workflow for preclinical and clinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

HER Kinase Inhibition Assay (for IC50 determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HER1, HER2, and HER4 kinase domains are expressed and purified. A generic substrate, such as poly(Glu-Tyr), is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, ATP (including a radiolabeled ATP, e.g., [γ-³³P]ATP), and varying concentrations of the test compound (AC480 or neratinib) dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The reaction is initiated by the addition of a metal cofactor (e.g., MgCl₂ or MnCl₂) and incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate is quantified. This is often done by precipitating the substrate and measuring the radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of the inhibitor on the viability and proliferation of cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., HER2-overexpressing breast cancer cell lines like BT474 or SK-BR-3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of AC480 or neratinib for a specified period (e.g., 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each concentration, and the IC50 for cell proliferation is determined.

Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of the inhibitor in an animal model.

General Protocol:

  • Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, different doses of AC480 or neratinib).

  • Drug Administration: The assigned treatment is administered to the mice according to a predefined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using a standard formula (e.g., Volume = 0.5 x Length x Width²).

  • Monitoring: The body weight and general health of the mice are monitored throughout the study to assess toxicity.

  • Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically tumor growth inhibition. The tumors may also be excised for further analysis (e.g., western blotting to confirm target inhibition).

Conclusion

Both AC480 and neratinib are potent pan-HER inhibitors with demonstrated preclinical activity against HER-driven cancers. Neratinib has successfully navigated late-stage clinical trials and has been approved for the treatment of HER2-positive breast cancer, establishing its clinical efficacy. In contrast, the clinical development of AC480 appears to have been less extensive, with limited publicly available data beyond Phase I studies. While direct comparative efficacy data from head-to-head clinical trials is unavailable, the preclinical data suggests that both compounds are effective inhibitors of the HER signaling pathway. The distinct clinical development trajectories highlight the complexities and challenges of translating promising preclinical findings into approved therapies. Further research and transparency regarding the clinical development of AC480 would be necessary for a more definitive comparison of their clinical efficacy.

References

A Head-to-Head Comparison of BMS-599626 Dihydrochloride and Trastuzumab in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of two prominent HER2-targeted therapies: BMS-599626 dihydrochloride, a small molecule pan-HER kinase inhibitor, and trastuzumab, a monoclonal antibody. By examining their performance in preclinical cancer models, this document aims to equip researchers with the necessary data to inform future studies and drug development strategies.

At a Glance: BMS-599626 vs. Trastuzumab

FeatureThis compoundTrastuzumab
Drug Class Small Molecule Tyrosine Kinase InhibitorMonoclonal Antibody
Target(s) HER1, HER2, and HER4 kinasesExtracellular domain IV of HER2
Mechanism of Action ATP-noncompetitive inhibitor of HER2, blocking downstream signaling.[1]Binds to HER2, inhibiting downstream signaling and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[2][3][4]
Administration Oral[5]Intravenous/Intraperitoneal[6][7]

In Vivo Efficacy: A Comparative Overview

This compound: In Vivo Performance

BMS-599626 has demonstrated significant tumor growth inhibition in various HER2-overexpressing xenograft models.

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
GEO (colon)Not specifiedSignificant inhibition[5]
KPL-4 (breast)180 mg/kg, p.o., dailyPotent antitumor activity[8]
Sal2 (salivary)60-240 mg/kg, p.o., daily for 14 daysDose-dependent inhibition[5]
BT474 (breast)Not specifiedSimilar antitumor activity to other HER2 amplified models[5]
N87 (gastric)Not specifiedSimilar antitumor activity to other HER2 amplified models[5]
Trastuzumab: In Vivo Performance

Trastuzumab is a well-established therapeutic with extensive preclinical data supporting its efficacy in HER2-positive cancer models.

Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
LCC6-HER2 (breast)0.25 mg/kg54.4% (± 17.1%)[6]
LCC6-HER2 (breast)1.0 mg/kg52.5% - 68.4%[6]
MCF-7-HER2 (breast)10 mg/kg80.2% (±23.8%)[6]
KPL-4 (breast)Not specifiedSignificant inhibition[9][10]
BT474 (breast)Not specifiedSignificant inhibition[11][12]

Mechanisms of Action: A Deeper Dive

The distinct mechanisms of action of BMS-599626 and trastuzumab underpin their different therapeutic profiles.

BMS-599626: Pan-HER Kinase Inhibition

BMS-599626 is a potent and selective inhibitor of the HER family of receptor tyrosine kinases, primarily targeting HER1 and HER2.[1][5] It functions as an ATP-noncompetitive inhibitor of HER2, a distinct mechanism that may offer advantages in overcoming certain forms of resistance.[8] By binding to the kinase domain, BMS-599626 blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, leading to the inhibition of tumor cell proliferation.[1][5][13]

BMS599626_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Kinase_Domain Kinase Domain HER1 HER1 BMS599626 BMS-599626 BMS599626->Kinase_Domain PI3K_AKT PI3K/AKT Pathway Kinase_Domain->PI3K_AKT MAPK MAPK Pathway Kinase_Domain->MAPK Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Trastuzumab_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Trastuzumab Trastuzumab NK_Cell NK Cell Trastuzumab->NK_Cell Fc Receptor Binding HER2_ECD HER2 Extracellular Domain Trastuzumab->HER2_ECD Binding Apoptosis Apoptosis NK_Cell->Apoptosis ADCC PI3K_AKT PI3K/AKT Pathway HER2_ECD->PI3K_AKT Inhibition MAPK MAPK Pathway HER2_ECD->MAPK Inhibition Proliferation Tumor Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Xenograft_Workflow Cell_Culture 1. HER2+ Cancer Cell Culture (e.g., KPL-4, BT474) Harvest 2. Cell Harvesting and Preparation Cell_Culture->Harvest Implantation 3. Subcutaneous Implantation into Nude Mice Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Drug Administration Randomization->Treatment Measurement 7. Tumor Volume Measurement (e.g., Caliper) Treatment->Measurement Endpoint 8. Study Endpoint and Analysis Measurement->Endpoint

References

A Comparative Guide to the Kinase Selectivity Profile of BMS-599626

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of BMS-599626 (also known as AC480), a potent pan-HER inhibitor, with other notable HER2-targeted therapies. The information presented is supported by preclinical experimental data to aid in research and drug development decisions.

Introduction

BMS-599626 is a selective and orally bioavailable inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, with potent activity against HER1 (EGFR) and HER2.[1] The HER family, composed of HER1, HER2, HER3, and HER4, plays a crucial role in cell growth, differentiation, and survival. Dysregulation of HER signaling, particularly through HER2 overexpression or mutation, is a key driver in several cancers, most notably breast cancer. This guide compares the kinase inhibition profile of BMS-599626 with other well-established HER2 inhibitors: Lapatinib, Neratinib, and Gefitinib.

Kinase Selectivity Profiles: A Comparative Analysis

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A highly selective inhibitor targets the intended kinase with minimal off-target effects, potentially reducing toxicity. The following tables summarize the in vitro inhibitory activities of BMS-599626 and its alternatives against key kinases.

It is important to note that the IC50 values presented below are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Inhibitory Activity against the HER Family
Kinase TargetBMS-599626 IC50 (nM)Lapatinib IC50 (nM)Neratinib IC50 (nM)Gefitinib IC50 (nM)
HER1 (EGFR) 20[1]10.89226 - 37
HER2 30[1]9.259>10,000
HER4 190[2]36719 (mean)-
Table 2: Selectivity Against a Broader Kinase Panel

This table presents a summary of the selectivity of BMS-599626 and Lapatinib against a panel of other kinases. Direct comparative data for a broad, identical panel for all inhibitors is limited in the public domain.

Kinase TargetBMS-599626Lapatinib
VEGFR2 >100-fold less potent than HER1/HER2[2]>300-fold selectivity for EGFR/HER2
c-Kit >100-fold less potent than HER1/HER2[2]-
Lck >100-fold less potent than HER1/HER2[2]-
MEK >100-fold less potent than HER1/HER2[2]>300-fold selectivity for EGFR/HER2
c-Src ->300-fold selectivity for EGFR/HER2
c-Raf ->300-fold selectivity for EGFR/HER2
ERK ->300-fold selectivity for EGFR/HER2
c-Fms ->300-fold selectivity for EGFR/HER2
CDK1 ->300-fold selectivity for EGFR/HER2
CDK2 ->300-fold selectivity for EGFR/HER2
p38 ->300-fold selectivity for EGFR/HER2
Tie-2 ->300-fold selectivity for EGFR/HER2

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro kinase assays. Below are representative protocols for commonly used assay formats.

Biochemical Kinase Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate peptide.

  • Recombinant Kinase: Purified recombinant HER1 (EGFR) and HER2 kinase domains are used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate containing the kinase, a poly(Glu-Tyr) substrate, [γ-³³P]ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped by the addition of a stop buffer, and the phosphorylated substrate is captured on a filter membrane.

  • Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together in a multi-well plate.

  • ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: A second reagent is added to convert the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated.

  • Data Analysis: The luminescent signal is measured using a luminometer, and IC50 values are determined from dose-response curves.[3]

Mandatory Visualizations

HER2 Signaling Pathway

The following diagram illustrates the central role of HER2 in activating downstream signaling cascades that drive cell proliferation and survival. BMS-599626 and other HER2 inhibitors block the kinase activity of HER2, thereby inhibiting these pathways.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER1 HER1/EGFR HER1->HER2 Dimerization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation BMS599626 BMS-599626 (and other TKIs) BMS599626->HER2 Inhibition

Caption: HER2 signaling pathway and the point of inhibition by tyrosine kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for determining the in vitro kinase selectivity profile of a compound like BMS-599626.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound Test Compound (e.g., BMS-599626) Incubation Incubation of Kinase, Compound, and Reagents Compound->Incubation KinasePanel Panel of Purified Kinases KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Incubation Detection Detection of Kinase Activity (e.g., Luminescence, Radioactivity) Incubation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition IC50 IC50 Determination DataAcquisition->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

References

Unveiling the Preclinical Power of BMS-599626: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, BMS-599626 (also known as AC480) has emerged as a potent, orally bioavailable pan-HER kinase inhibitor, demonstrating significant antitumor activity in a range of preclinical models.[1][2][3][4] This guide provides a comprehensive comparison of the preclinical efficacy of BMS-599626 against other established HER-family targeted agents, including lapatinib, erlotinib, and trastuzumab. The data presented herein, supported by detailed experimental protocols and visual pathway diagrams, is intended to inform researchers, scientists, and drug development professionals on the distinct preclinical profile of BMS-599626.

At a Glance: BMS-599626's Potency and Selectivity

BMS-599626 distinguishes itself as a highly selective inhibitor of both HER1 (EGFR) and HER2 kinases.[1][2] Biochemical assays have determined its IC50 values to be 20 nM and 30 nM for HER1 and HER2, respectively.[1][5] The compound also shows activity against HER4, albeit at a lower potency (IC50 of 190 nM), and demonstrates high selectivity when tested against a broad panel of other protein kinases.[5][6] A key differentiator for BMS-599626 is its ability to inhibit not only receptor homodimers but also the formation of HER1/HER2 heterodimers, a crucial mechanism for tumor growth in cancers where these receptors are coexpressed.[1][2]

Comparative Efficacy: In Vitro Studies

The antiproliferative activity of BMS-599626 has been consistently demonstrated across a panel of tumor cell lines dependent on HER1 and/or HER2 signaling. In these cell lines, BMS-599626 has shown IC50 values in the range of 0.24 to 1 µM.[1][5] The tables below summarize the comparative in vitro potency of BMS-599626 against other HER inhibitors.

Table 1: Comparative IC50 Values of HER Kinase Inhibitors

CompoundTarget(s)IC50 (Enzymatic Assay)Cell Line Proliferation IC50 Range
BMS-599626 HER1, HER2HER1: 20 nM, HER2: 30 nM[1][5]0.24 - 1 µM[1][5]
Lapatinib HER1, HER2-4.23 µM to >10 µM[7]
Erlotinib HER12 nM[8][9]-

Table 2: In Vitro Efficacy of BMS-599626 in Specific Cell Lines

Cell LineCancer TypeKey FeatureBMS-599626 IC50 (Proliferation)
Sal2Salivary GlandHER2 Overexpression~0.3 µM (Receptor Phosphorylation)[10]
GEOColonHER1 Overexpression0.75 µM (Receptor Phosphorylation)[5]
KPL4BreastHER2 Gene Amplification-
BT474BreastHER2 Amplified-
N87GastricHER2 Amplified-
A549Non-Small Cell LungHER1 Overexpressing-
L2987Non-Small Cell LungHER1 Overexpressing-

In Vivo Antitumor Activity: Xenograft Models

BMS-599626 has demonstrated significant, dose-dependent antitumor activity in multiple xenograft models representing a spectrum of human tumors with HER1 or HER2 overexpression.[1][2] Oral administration of BMS-599626 led to tumor growth inhibition that correlated with the inhibition of receptor signaling in the treated tumors.[2]

Table 3: Comparative In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelCancer TypeDosingAntitumor Effect
BMS-599626 Sal2Salivary Gland60-240 mg/kg, p.o., daily for 14 daysDose-dependent tumor growth inhibition.[5][10]
BMS-599626 GEOColonDaily for 14 daysInhibition of tumor growth.[5]
BMS-599626 KPL4Breast-Antitumor activity observed.[1]
BMS-599626 BT474Breast-Antitumor activity observed.[5]
BMS-599626 N87Gastric-Antitumor activity observed.[5]
Lapatinib 41 Xenograft PanelVarious Pediatric Cancers-Significant differences in EFS distribution compared to controls in 1 of 41 xenografts. No objective responses observed.[7]
Erlotinib H292, GEONSCLC, Colon-Initial sensitivity followed by tumor progression.[11]
Trastuzumab SKOV-3, LS-174TOvarian, Colorectali.v. injectionHigh tumor uptake of radioimmunoconjugate.[12] Marked antiproliferative effect in HER-2 overexpressing models.[13]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of its evaluation, the following diagrams are provided.

HER_Signaling_Pathway cluster_inhibitors cluster_downstream Downstream Signaling HER1 HER1 (EGFR) PI3K_AKT PI3K/AKT Pathway HER1->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK) Pathway HER1->RAS_RAF_MEK_ERK HER2 HER2 HER2->PI3K_AKT HER2->RAS_RAF_MEK_ERK BMS599626 BMS-599626 BMS599626->HER1 Inhibits BMS599626->HER2 Inhibits Lapatinib Lapatinib Lapatinib->HER1 Inhibits Lapatinib->HER2 Inhibits Erlotinib Erlotinib Erlotinib->HER1 Inhibits Trastuzumab Trastuzumab Trastuzumab->HER2 Binds to extracellular domain Proliferation Cell Proliferation, Survival, Growth PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation

HER1/HER2 Signaling Pathway and Inhibitor Targets.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Lines Tumor Cell Line Panel (HER1/HER2 Expression) Biochemical_Assay->Cell_Lines Proliferation_Assay Cell Proliferation Assays (e.g., MTT, BrdU) Cell_Lines->Proliferation_Assay Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Proliferation_Assay->Western_Blot Xenograft_Models Tumor Xenograft Models (e.g., Nude Mice) Proliferation_Assay->Xenograft_Models Promising candidates advance to in vivo Dosing Oral Administration of BMS-599626 Xenograft_Models->Dosing Tumor_Measurement Tumor Growth Measurement Dosing->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Receptor Signaling in Tumors) Tumor_Measurement->Pharmacodynamics

General Preclinical Evaluation Workflow for BMS-599626.

Detailed Experimental Protocols

A summary of the key experimental methodologies used in the preclinical evaluation of BMS-599626 is provided below.

Biochemical Kinase Assays

The potency and selectivity of BMS-599626 were assessed using recombinant protein kinases.[1] The enzymatic activity of the cytoplasmic domains of HER1 and HER2 was measured in the presence of varying concentrations of the inhibitor to determine the IC50 values.

Cell Proliferation Assays

Tumor cell lines with varying levels of HER1 and/or HER2 expression were used to evaluate the antiproliferative effects of BMS-599626.[1] Cells were typically seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period. Cell viability was then assessed using standard methods such as MTT or BrdU incorporation assays.

Western Blot Analysis

To determine the effect of BMS-599626 on receptor signaling, treated cells were lysed, and protein extracts were subjected to SDS-PAGE.[1] Proteins were then transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of HER1, HER2, and downstream signaling molecules like MAPK and AKT to assess the inhibition of receptor autophosphorylation and downstream pathway activation.[1][5]

Receptor Co-immunoprecipitation

The ability of BMS-599626 to inhibit HER1/HER2 heterodimerization was studied by receptor co-immunoprecipitation.[1] Cell lysates from treated cells were incubated with an antibody against one of the receptors (e.g., HER1), and the resulting immunoprecipitates were analyzed by Western blotting for the presence of the other receptor (e.g., HER2).

In Vivo Tumor Xenograft Models

Human tumor cells were implanted subcutaneously into immunocompromised mice.[1] Once tumors reached a palpable size, mice were randomized into control and treatment groups. BMS-599626 was administered orally, typically on a daily schedule.[2] Tumor volume was measured regularly to assess the antitumor efficacy of the compound. At the end of the study, tumors could be excised for pharmacodynamic analysis of receptor signaling inhibition.

Conclusion

The preclinical data strongly support BMS-599626 as a potent and selective pan-HER kinase inhibitor with significant antitumor activity. Its dual inhibition of HER1 and HER2, including the disruption of heterodimer formation, offers a potential advantage over more selective agents, particularly in tumors driven by receptor co-expression. The robust in vitro and in vivo efficacy demonstrated in these preclinical models provided a strong rationale for the clinical development of BMS-599626 for the treatment of cancer.[1]

References

A Comparative Guide to AC480 and Other Pan-HER Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pan-HER inhibitor AC480 (also known as BMS-599626) with other notable pan-HER inhibitors, including afatinib, neratinib, and dacomitinib. The information presented is supported by preclinical experimental data to assist researchers in making informed decisions for their drug development and scientific research endeavors.

Introduction to Pan-HER Inhibition

The human epidermal growth factor receptor (HER/ErbB) family of receptor tyrosine kinases, comprising HER1 (EGFR), HER2, HER3, and HER4, plays a pivotal role in regulating cell proliferation, survival, differentiation, and migration.[1] Dysregulation of HER signaling is a key driver in the development and progression of various cancers. Pan-HER inhibitors are designed to simultaneously block the signaling of multiple HER family members, offering a broader therapeutic strategy compared to selective inhibitors and potentially overcoming resistance mechanisms.[2][3]

AC480 is a potent and selective, orally bioavailable pan-HER inhibitor that targets HER1 and HER2 with high affinity.[1][4] This guide will compare its preclinical performance against other established pan-HER inhibitors.

Biochemical Potency: Kinase Inhibition

The primary mechanism of action for these inhibitors is the blockade of the kinase activity of the HER receptors. The half-maximal inhibitory concentration (IC50) is a key measure of their potency.

InhibitorTargetIC50 (nM)Comments
AC480 (BMS-599626) HER1 (EGFR)20[4]ATP-competitive inhibitor[5]
HER230[4]ATP-noncompetitive inhibitor[5]
HER4190[4]~8-fold less potent against HER4[4]
Afatinib HER1 (EGFR)0.5[6]Irreversible inhibitor
HER214[7]
HER41[6]
Neratinib HER1 (EGFR)92Irreversible inhibitor
HER259
HER419
Dacomitinib (PF-00299804) HER1 (EGFR)6Irreversible inhibitor
HER245.7
HER473.7

Note: IC50 values can vary between different studies and experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Cellular Activity: Inhibition of Cancer Cell Proliferation

The ultimate goal of these inhibitors is to halt the growth of cancer cells that are dependent on HER signaling. Their efficacy is often evaluated in a panel of cancer cell lines with varying levels of HER receptor expression.

InhibitorCell LineHER StatusIC50 (µM)
AC480 (BMS-599626) Sal2 (murine salivary gland)HER2 overexpression0.24[5]
BT-474 (breast cancer)HER2 amplified0.31[5]
N87 (gastric carcinoma)HER2 amplified0.45[5]
KPL-4 (breast cancer)HER2 amplified0.38[5]
GEO (colon cancer)HER1 overexpression0.90[5]
MDA-MB-468 (breast cancer)HER1 overexpressionNot specified
Afatinib NCI-H1975 (NSCLC)EGFR L858R/T790M0.01[8]
BT-474 (breast cancer)HER2 amplified0.008[7]
SK-BR-3 (breast cancer)HER2 amplified0.008[7]
Neratinib SK-BR-3 (breast cancer)HER2 amplified0.003
BT-474 (breast cancer)HER2 amplified0.004
MDA-MB-453 (breast cancer)HER2 amplified0.031
Dacomitinib (PF-00299804) SNU216 (gastric cancer)HER2 amplified0.002
N87 (gastric cancer)HER2 amplified0.008

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using animal models are critical for evaluating the anti-tumor activity of these inhibitors.

InhibitorXenograft ModelTumor TypeDosingTumor Growth Inhibition
AC480 (BMS-599626) Sal2Murine Salivary Gland60-240 mg/kg, oral, dailyDose-dependent inhibition[5]
KPL-4Human Breast Cancer180 mg/kg, oral, dailyPotent antitumor activity[5]
GEOHuman Colon CancerNot specifiedAntitumor activity observed
Neratinib BT-474Human Breast Cancer20 mg/kg, oral, dailySignificant tumor growth inhibition
NCI-N87Human Gastric CancerNot specifiedAntitumor activity observed
Dacomitinib (PF-00299804) NCI-N87Human Gastric Cancer2.5-10 mg/kg, oral, dailyDose-dependent tumor growth inhibition

Signaling Pathway and Experimental Workflows

To visualize the mechanisms and experimental processes involved in evaluating these inhibitors, the following diagrams are provided.

Pan_HER_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG1) HER1 HER1 (EGFR) Ligand->HER1 HER3 HER3 Ligand->HER3 HER4 HER4 Ligand->HER4 Dimerization Homo/Hetero- Dimerization HER1->Dimerization HER2 HER2 HER2->Dimerization HER3->Dimerization HER4->Dimerization Autophosphorylation Tyrosine Kinase Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cell Proliferation, Survival, Invasion mTOR->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse AC480 AC480 & Other Pan-HER Inhibitors AC480->Autophosphorylation Inhibition

Caption: Pan-HER Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies KinaseAssay Biochemical Kinase Assay (IC50 Determination) ProliferationAssay Cell Proliferation Assay (e.g., MTT, IC50 Determination) CellLines Cancer Cell Line Panel (HER1/HER2 expressing) CellLines->ProliferationAssay WesternBlot Western Blot Analysis (pHER, pAKT, pERK) CellLines->WesternBlot Xenograft Tumor Xenograft Model (e.g., Nude Mice) Treatment Drug Administration (Oral Gavage) Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement PKPD Pharmacokinetic/ Pharmacodynamic Analysis TumorMeasurement->PKPD

Caption: General Experimental Workflow for Pan-HER Inhibitor Evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials: Recombinant HER1, HER2, and HER4 kinase domains, ATP, appropriate peptide substrate, kinase assay buffer, 384-well plates, and the test inhibitor (e.g., AC480).

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and the test inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[9][10][11][12]

Cell Proliferation (MTT) Assay
  • Cell Culture: Culture cancer cell lines (e.g., BT-474, MDA-MB-468) in appropriate media and conditions.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pan-HER inhibitor. Include a vehicle-only control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.[4][13]

In Vivo Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Procedure:

    • Implant human cancer cells (e.g., N87, KPL-4) subcutaneously into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the pan-HER inhibitor (e.g., AC480) or vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

    • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • Data Analysis: Calculate tumor volumes and plot tumor growth curves for each group. Determine the percentage of tumor growth inhibition (TGI) for the treatment groups compared to the control group. At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blotting for target engagement).[14][15][16][17][18][19][20][21][22]

Conclusion

AC480 demonstrates potent and selective inhibition of HER1 and HER2 kinases, leading to effective suppression of proliferation in HER-dependent cancer cell lines and significant anti-tumor activity in in vivo models. When compared to other pan-HER inhibitors like afatinib, neratinib, and dacomitinib, AC480 shows a distinct biochemical profile, being ATP-competitive for HER1 and ATP-noncompetitive for HER2. While direct head-to-head preclinical studies are not extensively available in the public domain, the compiled data suggest that AC480 is a highly effective pan-HER inhibitor. The choice of inhibitor for a specific research or therapeutic application will depend on a variety of factors, including the specific cancer type, the HER family expression and mutation status, and the desired selectivity profile. This guide provides a foundational comparison to aid in these critical decisions.

References

Specificity of BMS-599626 for HER1/HER2 over other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BMS-599626 (also known as AC480) is a potent, orally bioavailable small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of kinases.[1][2] This guide provides a detailed comparison of its specificity for HER1 (EGFR) and HER2 over other kinases, supported by experimental data and protocols.

Kinase Inhibition Profile

BMS-599626 demonstrates high affinity and inhibitory activity against HER1 and HER2. Biochemical assays reveal that it is a highly selective inhibitor, with significantly lower potency against other related and unrelated kinases.

Table 1: Kinase Selectivity Profile of BMS-599626

Kinase TargetIC50 (nM)Ki (nM)Inhibition Mechanism
HER1 (EGFR) 20[1][2][3][4]2[4]ATP-competitive[4]
HER2 30[1][2][3][4]5[4]ATP-noncompetitive[4]
HER4 190[1][2][4]Not ReportedNot Reported
VEGFR2 >100-fold higher than HER1/2[1][2][4]Not ReportedNot Reported
c-Kit >100-fold higher than HER1/2[1][2][4]Not ReportedNot Reported
Lck >100-fold higher than HER1/2[1][2][4]Not ReportedNot Reported
MEK >100-fold higher than HER1/2[1][2]Not ReportedNot Reported

The data clearly indicates that BMS-599626 is a selective and potent inhibitor of HER1 and HER2.[5] Its distinct mechanisms of inhibition for HER1 (ATP-competitive) and HER2 (ATP-noncompetitive) are noteworthy features that may influence its biological activity and potential for combination therapies.[4]

Cellular Activity

The inhibitory effects of BMS-599626 on kinase activity translate to potent anti-proliferative effects in tumor cell lines that are dependent on HER1 and/or HER2 signaling.[3][5] The compound was shown to be highly selective for tumor cells that depend on HER1/HER2 and had no effect on the proliferation of cell lines that do not express these receptors.[3][4]

Table 2: Inhibition of Cellular Proliferation by BMS-599626

Cell LineCancer TypeHER StatusIC50 (µM)
Sal2 Salivary GlandHER2 Overexpression0.24[4]
BT474 BreastHER2 Amplified0.31[4]
KPL-4 BreastHER2 Amplified0.38[4]
PC9 LungHER1 Activated0.34[4]
GEO ColonHER1 Overexpression0.90[4]
N87 GastricHER2 Amplified0.45[4]
AU565 BreastHER2 Amplified0.63[4]
A2780 OvarianHER1/HER2 NegativeNo significant inhibition[4]
MRC5 FibroblastHER1/HER2 NegativeNo significant inhibition[4]

Signaling Pathway Inhibition

BMS-599626 effectively abrogates HER1 and HER2 signaling, leading to the inhibition of downstream pathways critical for tumor cell growth and survival, such as the MAPK and PI3K/Akt pathways.[1][3] Furthermore, it has been shown to inhibit the formation of HER1/HER2 heterodimers, which are potent drivers of oncogenic signaling.[3][5]

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER1 HER1 (EGFR) RAS RAS HER1->RAS PI3K PI3K HER1->PI3K Dimerization & Autophosphorylation HER2 HER2 HER2->RAS HER2->PI3K BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2 RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: HER1/HER2 signaling pathway and the inhibitory action of BMS-599626.

Experimental Protocols

HER Kinase Inhibition Assay

This biochemical assay determines the 50% inhibitory concentration (IC50) of a test compound against HER family kinases.

Materials:

  • Recombinant HER1, HER2, and HER4 cytoplasmic domains (expressed in Sf9 insect cells).[4]

  • Substrate: poly(Glu/Tyr), 4:1.[4]

  • [γ-33P]ATP.[4]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.7), 10 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA.[4]

  • Stop Buffer: 0.3 M EDTA, 2.5 mg/mL BSA.[4]

  • Termination Mixture: 3.5 mM ATP, 5% trichloroacetic acid.[4]

  • GF/C Unifilter plates.

  • Liquid scintillation counter.

Procedure:

  • Prepare reaction mixtures (50 µL final volume) containing 10 ng of HER1 or HER4, or 150 ng of partially purified HER2.[4]

  • Add varying concentrations of BMS-599626.

  • The reaction mixture also includes 1.5 µM poly(Glu/Tyr), 1 µM ATP, and 0.15 µCi [γ-33P]ATP in assay buffer.[4]

  • Incubate reactions for 1 hour at 27°C.[4]

  • Terminate the reaction by adding 10 µL of stop buffer, followed by 108 µL of the termination mixture.[4]

  • Recover acid-insoluble proteins on GF/C Unifilter plates.[4]

  • Determine the incorporation of radioactive phosphate (B84403) by liquid scintillation counting.[4]

  • Calculate the percent inhibition of kinase activity relative to control reactions and determine IC50 values using nonlinear regression analysis.[4]

Cellular Phosphorylation Assay (Western Blot)

This cell-based assay measures the inhibition of receptor autophosphorylation and downstream signaling pathway components.

Materials:

  • Tumor cell lines (e.g., Sal2, GEO).[3]

  • BMS-599626.

  • Lysis buffer.

  • Antibodies: Anti-phosphotyrosine, anti-HER2, anti-phospho-MAPK, anti-MAPK, anti-phospho-Akt, anti-Akt.[3]

  • Immunoprecipitation reagents (e.g., anti-CD8 antibody for CD8HER2 fusion proteins).[3]

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Culture tumor cells to the desired confluency.

  • Treat cells with varying concentrations of BMS-599626 for a specified time (e.g., 1 hour).[1]

  • Lyse the cells and quantify protein concentration.

  • For receptor phosphorylation, immunoprecipitate the target receptor (e.g., HER2) from cell lysates.[3]

  • Separate proteins from total cell lysates (for downstream signaling) or immunoprecipitates (for receptor phosphorylation) by SDS-PAGE.

  • Transfer proteins to a membrane and probe with specific primary antibodies against phosphorylated and total proteins.[3]

  • Detect with appropriate secondary antibodies and a chemiluminescent substrate.

  • Quantify band intensities to determine the inhibition of phosphorylation. IC50 values can be calculated based on the dose-dependent inhibition.[3]

References

Evaluating the Potency of AC480 Against HER2 Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pan-HER inhibitor AC480 (also known as BMS-599626) against various oncogenic mutants of the Human Epidermal Growth Factor Receptor 2 (HER2). As activating mutations in the HER2 gene are increasingly recognized as drivers of tumorigenesis and mediators of therapeutic resistance, understanding the efficacy of novel inhibitors against these variants is paramount. This document summarizes available preclinical data, compares the potency of AC480 with other HER2-targeted therapies, and provides detailed experimental methodologies to aid in the design and interpretation of future research.

Introduction to AC480 and HER2 Mutations

AC480 is an orally bioavailable, potent inhibitor of the HER family of receptor tyrosine kinases, demonstrating significant activity against HER1 (EGFR) and HER2.[1][2] It functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2, effectively blocking both homodimer and heterodimer signaling pathways crucial for tumor cell proliferation and survival.[1]

HER2 mutations, distinct from HER2 gene amplification, are found in a variety of solid tumors, including breast, lung, and gastric cancers. These mutations, which often occur in the kinase domain (e.g., L755S, V777L, D769H) or as insertions in exon 20 (e.g., A775_G776insYVMA), can lead to constitutive activation of the HER2 signaling cascade, driving cancer progression and conferring resistance to standard therapies.

Comparative Potency of AC480 and Other HER2 Inhibitors

While direct comparative studies evaluating AC480 against a comprehensive panel of HER2 mutants alongside other inhibitors are not extensively available in the public domain, we can synthesize existing data to provide a preliminary assessment.

Biochemical Potency:

In enzymatic assays, AC480 demonstrates high potency against wild-type HER1 and HER2.

InhibitorTargetIC50 (nM)
AC480 (BMS-599626) HER120[1][2]
HER2 30 [1][2]
HER4190[1][2]

Cell-Based Potency:

AC480 has shown potent anti-proliferative activity in various cancer cell lines that are dependent on HER1 and/or HER2 signaling. The IC50 values in these cell lines, which primarily feature HER2 amplification or overexpression rather than specific mutations, range from 0.24 to 1 µM.[1][2]

Cell LineCancer TypeHER2 StatusAC480 IC50 (µM)
Sal2Murine Salivary GlandHER2 overexpression0.24[1]
BT474Human BreastHER2 amplification0.31[1]
KPL-4Human BreastHER2 amplification0.38[1]
N87Human GastricHER2 amplification0.45[1]
GEOHuman ColonHER1 overexpression0.90[1]

Potency Against HER2 Mutants (Data from other pan-HER inhibitors):

InhibitorHER2 MutantCell LineIC50 (nM)
Neratinib (B1684480)L755SBa/F3~10-100
V777LBa/F3~1-10
D769HBa/F3~10-100
A775_G776insYVMABa/F3~10-100
Pyrotinib (B611990)A775_G776insYVMAPatient-Derived OrganoidsSignificant growth inhibition[3][4]
AfatinibA775_G776insYVMAPatient-Derived OrganoidsLess effective than pyrotinib[3][4]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Materials:

  • HER2-mutant and wild-type cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • AC480 and other HER2 inhibitors (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. The final DMSO concentration should be kept below 0.1%. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). Measure the absorbance at a wavelength of 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of inhibitors on the phosphorylation status of key proteins in the HER2 signaling cascade.

Materials:

  • HER2-mutant and wild-type cancer cell lines

  • AC480 and other HER2 inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with inhibitors at various concentrations for a specified time (e.g., 2-24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizing Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

HER2_Signaling_Pathway cluster_membrane Cell Membrane Ligand Ligand (e.g., EGF, NRG1) HER1 HER1 (EGFR) Ligand->HER1 HER3 HER3 Ligand->HER3 HER2 HER2 HER1->HER2 Dimerization HER2->HER3 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AC480 AC480 AC480->HER2 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow start Start cell_culture Culture HER2-Mutant and Wild-Type Cells start->cell_culture treatment Treat with AC480 and Other HER2 Inhibitors cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 comparison Compare Potency of Inhibitors ic50->comparison pathway_analysis Analyze Inhibition of Signaling Pathways western_blot->pathway_analysis pathway_analysis->comparison end End comparison->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of BMS-599626 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of BMS-599626 dihydrochloride (B599025), a potent kinase inhibitor. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any procedure involving BMS-599626 dihydrochloride, it is imperative to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, this compound should be handled as a potent, potentially hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in solid or solution form.

Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid direct contact with skin and eyes.[1]

Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air and seek medical assistance.[1] If swallowed, rinse the mouth with water and consult a physician.[1]

Disposal Plan: A Step-by-Step Guide

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[2]

Step 1: Waste Segregation and Collection

Proper segregation of waste at the point of generation is the first and most critical step in safe disposal.

  • Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.[2] Contaminated items such as weighing paper, gloves, and pipette tips should be placed in a designated, sealed hazardous waste bag or container.[2]

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[2]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[2]

Step 2: Labeling and Storage

Accurate labeling and proper storage of hazardous waste are essential for safety and regulatory compliance.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other components in the waste mixture.[2] The date of waste accumulation should also be clearly marked.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[3] Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[1][3] Containers must be kept closed except when adding waste.[4]

Step 3: Decontamination

Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used in this process must also be disposed of as hazardous waste.[2]

Step 4: Disposal Request and Collection

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not attempt to transport or dispose of the waste independently.

Data Presentation

Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, specific quantitative data for disposal is not available. The following table provides a general framework for the type of information that would be found in an SDS. Always refer to the specific guidance provided by your institution's EHS department.

ParameterGuidelineSource
EPA Hazardous Waste Code To be determined by EHS based on characteristics.Institutional EHS
Container Type Compatible, sealed, and labeled hazardous waste container.[2]
Storage Conditions Secure, designated satellite accumulation area.[3][3]
Maximum Accumulation Time Varies by jurisdiction and institutional policy.Institutional EHS

Experimental Protocols

Detailed experimental protocols for the disposal of this compound were not found in the available search results. The disposal procedure itself is the primary operational plan. For any analytical methods required for waste characterization, consult your institution's EHS department or a certified analytical laboratory.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Waste Segregation & Collection B Solid Waste (Unused compound, contaminated PPE) A->B C Liquid Waste (Solutions containing the compound) A->C D Sharps Waste (Contaminated needles, etc.) A->D E Step 2: Labeling & Storage B->E C->E D->E F Label with 'Hazardous Waste' & full chemical name E->F G Store in designated Satellite Accumulation Area E->G H Step 3: Decontamination G->H I Decontaminate surfaces & equipment H->I J Dispose of cleaning materials as hazardous waste H->J K Step 4: Disposal Request & Collection I->K J->K L Contact Institutional EHS or licensed contractor K->L M Proper Disposal L->M

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling BMS-599626 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling and disposal of potent compounds like BMS-599626 dihydrochloride (B599025) is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.

BMS-599626 dihydrochloride is a potent and selective inhibitor of EGFR (HER1) and ErbB2 (HER2) kinases.[1] As a hazardous compound, strict adherence to safety protocols is essential to prevent exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE based on guidelines for handling potent pharmaceutical compounds.[2][3][4]

Body PartRequired PPESpecifications
Respiratory Respirator (N95 or higher)Essential when handling the powder outside of a contained system to prevent inhalation. Surgical masks are not sufficient.[2]
Hands Double GlovesTwo pairs of chemotherapy-grade gloves should be worn. The inner glove should be under the gown cuff and the outer glove over the cuff.[4]
Body Disposable GownA long-sleeved, solid-front, back-closing gown made of low-permeability fabric with tight-fitting cuffs is required.[2][4]
Eyes Safety Goggles or Face ShieldTo protect against splashes and airborne particles.[3]
Feet Shoe CoversTo be worn over laboratory-appropriate footwear.[2]
Head Hair CoverTo contain hair and prevent contamination.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial to minimize exposure risk. The following procedure outlines the key steps for safely handling this compound.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate a restricted handling area don_ppe 2. Don all required PPE prep_area->don_ppe gather_materials 3. Assemble all necessary equipment and reagents don_ppe->gather_materials weigh 4. Weigh compound in a ventilated balance safety enclosure or glove box gather_materials->weigh dissolve 5. Prepare stock solutions in a chemical fume hood weigh->dissolve decontaminate 6. Decontaminate all surfaces and equipment dissolve->decontaminate doff_ppe 7. Doff PPE in the correct order decontaminate->doff_ppe dispose 8. Dispose of all waste as hazardous doff_ppe->dispose G BMS-599626 Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER1 HER1 (EGFR) PI3K PI3K HER1->PI3K RAS RAS HER1->RAS HER2 HER2 (ErbB2) HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation BMS599626 BMS-599626 BMS599626->HER1 BMS599626->HER2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.